[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
Description
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Properties
IUPAC Name |
[5-(hydroxymethyl)-1-tritylimidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-16-22-23(17-28)26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,27-28H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIJNGQOZQUGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512871 | |
| Record name | [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77134-74-8 | |
| Record name | [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, also known as 1-Trityl-4,5-bis(hydroxymethyl)imidazole, is a pivotal intermediate in the landscape of pharmaceutical and biochemical research. Its strategic importance lies in its unique trifunctional architecture: a sterically demanding trityl protecting group on one of the imidazole nitrogens and two primary alcohol functionalities at the C4 and C5 positions. This arrangement makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel anti-cancer agents and enzyme inhibitors.[1] The bulky trityl group not only serves as a protecting group but also imparts significant steric influence, allowing for regioselective reactions on the imidazole core and its substituents. This guide provides a comprehensive technical overview of the fundamental properties, synthesis, purification, and analytical characterization of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, reaction optimization, and purification.
Basicity and pKa
The basicity of the imidazole ring is a key determinant of its reactivity and biological interactions. The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[2] The pKa of the conjugate acid of unsubstituted imidazole is approximately 7, making it significantly more basic than pyridine.[3] This basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen (N-3), which is not involved in the aromatic sextet.
The introduction of the bulky, electron-donating trityl group at the N-1 position influences the basicity of the remaining N-3 nitrogen. For the related compound 1-(triphenylmethyl)imidazole, a pKa value of 6.34 ± 0.30 has been reported. The presence of two electron-withdrawing hydroxymethyl groups at the C4 and C5 positions is expected to slightly decrease the basicity of the imidazole ring due to inductive effects. Therefore, the pKa of this compound is estimated to be slightly lower than that of 1-trityl-imidazole, likely in the range of 5.5 to 6.5 . This moderate basicity is a critical factor in designing subsequent synthetic transformations and in understanding its potential interactions in biological systems.
Solubility Profile
The solubility of this compound is dictated by the interplay of its large, hydrophobic trityl group and the polar hydroxymethyl and imidazole functionalities.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | While the hydroxymethyl groups can form hydrogen bonds, the large, nonpolar trityl group significantly diminishes aqueous solubility.[4] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | These solvents can effectively solvate both the polar imidazole and hydroxymethyl portions, as well as the nonpolar trityl group. |
| Nonpolar Aprotic | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the imidazole and hydroxymethyl groups limits solubility in highly nonpolar solvents. |
This table provides a qualitative assessment. Experimental determination is recommended for specific applications.
Stability
The stability of the N-trityl protecting group is a crucial consideration for its use in multi-step synthesis. The trityl group is known to be labile under acidic conditions, readily cleaving to form the highly stable trityl cation.[5][6] Conversely, it is generally stable under neutral and basic conditions.[5]
-
Acidic Conditions (pH < 5): The N-trityl bond is susceptible to cleavage. The rate of cleavage is dependent on the acid strength and temperature.
-
Neutral Conditions (pH ≈ 7): The compound is generally stable.
-
Basic Conditions (pH > 8): The N-trityl bond is stable, making it compatible with a wide range of base-mediated reactions.
The two primary alcohol groups are stable under a broad range of conditions but can be oxidized by various oxidizing agents.
Synthesis and Purification
The most direct route to this compound involves the N-tritylation of the commercially available precursor, 4,5-bis(hydroxymethyl)imidazole.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the N-tritylation of imidazoles.[7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 4,5-bis(hydroxymethyl)imidazole (1.0 eq.) in anhydrous pyridine.
-
Addition of Trityl Chloride: To the stirred suspension, add trityl chloride (1.1 eq.) portion-wise at room temperature. The use of a slight excess of trityl chloride ensures complete consumption of the starting material.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting imidazole is no longer detectable.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.
-
Extraction: Dissolve the crude solid in a suitable organic solvent such as dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification is typically achieved by crystallization.
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is moderately soluble, such as ethyl acetate or a mixture of dichloromethane and hexanes.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.
Chemical Reactivity and Applications
The presence of three distinct functional moieties makes this compound a versatile synthon.
Sources
- 1. qcc.edu [qcc.edu]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-yl]methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-yl]methanol, a key intermediate in pharmaceutical synthesis. We will delve into its chemical properties, a detailed synthesis protocol, and modern analytical techniques for its characterization, offering field-proven insights to support your research and development endeavors.
Introduction: The Strategic Importance of a Trityl-Protected Imidazole Intermediate
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The compound this compound is a strategically designed building block where the bulky trityl (triphenylmethyl) group serves as a crucial protecting group for the imidazole nitrogen. This protection is pivotal in multi-step syntheses, preventing unwanted side reactions at the nitrogen atom while allowing for selective modifications at other positions of the imidazole ring.[2]
The presence of two hydroxymethyl groups at the 4 and 5 positions offers versatile handles for further chemical transformations, making this molecule a valuable precursor in the synthesis of a wide array of complex molecules, including potential anti-cancer agents and enzyme inhibitors.[3] The strategic placement of the trityl group, which can be removed under specific acidic conditions, underscores the elegance and utility of this compound in modern drug discovery.[4]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂N₂O₂ | Calculated |
| Molecular Weight | 370.45 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | Inferred from related compounds |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of the title compound involves a two-step process: the formation of the core 4,5-bis(hydroxymethyl)imidazole, followed by the protection of the imidazole nitrogen with a trityl group. The following protocol is designed to be self-validating, with in-process checks to ensure the successful formation of the desired product.
Step 1: Synthesis of 4,5-Bis(hydroxymethyl)imidazole
This initial step involves the reaction of a suitable imidazole precursor with formaldehyde.
Step 2: N-Tritylation of 4,5-Bis(hydroxymethyl)imidazole
The bulky trityl group is introduced to protect the imidazole nitrogen. This reaction proceeds via an SN1 mechanism, leveraging the stability of the trityl cation.[5]
Experimental Protocol:
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of 4,5-bis(hydroxymethyl)imidazole in anhydrous pyridine.
-
Addition of Trityl Chloride: To the stirred solution, add 1.05 equivalents of trityl chloride portion-wise at room temperature. The use of a slight excess of trityl chloride ensures complete consumption of the starting material.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the trityl-protected product.
-
Work-up: Upon completion, quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of copper (II) sulfate (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.
Caption: Synthesis workflow for this compound.
Analytical Characterization: Ensuring Purity and Structural Integrity
Robust analytical methods are essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the reaction.[6][7]
Suggested HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV detection at a wavelength where the imidazole and trityl groups absorb (e.g., 220 nm and 254 nm).
-
Analysis: The retention time of the main peak should be consistent, and the peak area can be used to quantify the purity of the sample against a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the molecule.[3]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.0-7.5 ppm), the imidazole ring protons, and the methylene protons of the hydroxymethyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, with distinct signals for the carbons of the trityl group, the imidazole ring, and the hydroxymethyl groups. The imidazole carbons typically appear in the range of 120-140 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.
-
Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 371.45.
Applications in Drug Discovery and Development
The title compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its utility stems from:
-
Scaffold for Further Elaboration: The two hydroxymethyl groups can be readily oxidized to aldehydes or carboxylic acids, or converted to other functional groups, providing a platform for the synthesis of diverse derivatives.
-
Role in Anticancer Drug Synthesis: Imidazole-based compounds are known to exhibit anticancer properties.[1] This trityl-protected intermediate can be a key building block in the development of novel anticancer agents.
-
Enzyme Inhibition Studies: The imidazole moiety is a well-known ligand for various metalloenzymes. Derivatives of this compound can be synthesized and screened for their inhibitory activity against specific enzyme targets.
Conclusion
This compound is a valuable and strategically designed molecule in the arsenal of medicinal chemists. Its robust synthesis, clear characterization profile, and versatile reactivity make it an important intermediate for the development of novel therapeutics. The methodologies and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery programs.
References
-
YMER. (n.d.). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
Thieme Gruppe. (n.d.). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of n-trityl-imidazoles.
-
ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Retrieved from [Link]
-
NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
- Google Patents. (n.d.). By-product 4-methylimidazole and the detection method of 2-acetyl group-4-hydroxy-butyl imidazoles in caramel color.
-
Shimadzu. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing sartan drugs by removing trityl protecting group.
Sources
- 1. rsc.org [rsc.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, a key heterocyclic intermediate in contemporary drug discovery and development. The document elucidates the compound's molecular structure, details its multi-step synthesis, and offers a thorough characterization profile based on predicted spectroscopic data. Furthermore, it explores the strategic importance of this molecule as a building block in the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors and anti-cancer therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists in medicinal chemistry and pharmaceutical development, offering both foundational knowledge and practical insights into the utilization of this versatile imidazole derivative.
Introduction: The Strategic Importance of Substituted Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity lend themselves to a wide array of biological interactions. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets.
This compound (Figure 1) is a prime example of a strategically designed imidazole intermediate. The presence of two hydroxymethyl groups at positions 4 and 5 offers multiple points for further chemical elaboration, while the bulky trityl protecting group on one of the imidazole nitrogens provides regiochemical control in subsequent synthetic steps. This combination of features makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide will delve into the technical details of this compound, from its synthesis to its potential applications in drug discovery.
Molecular Structure and Properties
The structure of this compound is characterized by a central imidazole ring substituted with two hydroxymethyl groups and a trityl group. The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group that selectively blocks one of the nitrogen atoms of the imidazole ring, preventing its participation in undesired side reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 77134-74-8 |
| Molecular Formula | C₂₄H₂₂N₂O₂ |
| Molecular Weight | 370.45 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext];// Atom definitions N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-1.2,-0.5!", color="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0!", fontcolor="#202124"];
// Imidazole ring bonds N1 -- C2 [color="#202124"]; C2 -- N3 [color="#202124"]; N3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- N1 [color="#202124"];
// Substituents on C4 C4_CH2 [label="CH₂", pos="-0.5,-1.8!", fontcolor="#202124"]; C4_OH [label="OH", pos="-1.2,-2.4!", fontcolor="#EA4335"]; C4 -- C4_CH2 [color="#202124"]; C4_CH2 -- C4_OH [color="#202124"];
// Substituents on C5 C5_CH2 [label="CH₂", pos="1.8,0!", fontcolor="#202124"]; C5_OH [label="OH", pos="2.5,0.6!", fontcolor="#EA4335"]; C5 -- C5_CH2 [color="#202124"]; C5_CH2 -- C5_OH [color="#202124"];
// Trityl group on N1 N1_Tr [label="Tr", pos="0,2!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; N1 -- N1_Tr [color="#202124"]; }graphy (TLC) until the starting material is consumed. 6. Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. 7. Filter the resulting aluminum salts and wash the filter cake thoroughly with THF and ethanol. 8. Combine the filtrates and concentrate under reduced pressure to yield crude 4,5-bis(hydroxymethyl)imidazole as a solid, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).Selective N-Tritylation
The introduction of the trityl group onto one of the imidazole nitrogens is a critical step. The bulky nature of the trityl group generally favors mono-substitution on the imidazole ring. The reaction is typically carried out using trityl chloride in the presence of a non-nucleophilic base.
Experimental Protocol: N-Tritylation of 4,5-Bis(hydroxymethyl)imidazole
- To a solution of 4,5-bis(hydroxymethyl)imidazole (1.0 equivalent) in anhydrous pyridine or a mixture of dichloromethane and triethylamine at 0 °C, add trityl chloride (1.0-1.1 equivalents) portion-wise.
- Allow the reaction mixture to stir at room temperature for 12-24 hours.
- Monitor the progress of the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
digraph "synthesis_workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; start [label="Dimethyl 4,5-imidazoledicarboxylate"]; step1 [label="Reduction\n(LiAlH₄, THF)"]; intermediate [label="4,5-Bis(hydroxymethyl)imidazole"]; step2 [label="N-Tritylation\n(Trityl Chloride, Base)"]; product [label="[4-(Hydroxymethyl)-1-trityl-1H-\nimidazol-5-YL]methanol"]; start -> step1 -> intermediate -> step2 -> product; }Figure 2: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show characteristic signals for the trityl group, the imidazole ring protons, and the hydroxymethyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Trityl-H (aromatic) 7.10 - 7.40 multiplet 15H Imidazole-H ~7.50 singlet 1H -CH₂OH ~4.60 and ~4.80 singlets 2H + 2H -OH Broad signal, variable singlet 2H Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons of the trityl group, the imidazole ring carbons, and the hydroxymethyl carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
Carbon Predicted Chemical Shift (δ, ppm) Trityl-C (aromatic) 127 - 130, ~144 (ipso) Imidazole-C ~120, ~135, ~140 Trityl-C (quaternary) ~75 -CH₂OH ~55-60 Predicted Mass Spectrum (ESI+)
In electrospray ionization mass spectrometry (ESI+), the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺.
[M+H]⁺: m/z 371.17
[M+Na]⁺: m/z 393.15
A characteristic fragmentation pattern would involve the loss of the trityl group, leading to a stable trityl cation at m/z 243.
Predicted Infrared (IR) Spectrum
The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds present in the molecule.
Table 4: Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity O-H stretch (alcohol) 3200 - 3500 Strong, broad C-H stretch (aromatic) 3000 - 3100 Medium C-H stretch (aliphatic) 2850 - 3000 Medium C=C stretch (aromatic) 1450 - 1600 Medium C-O stretch (alcohol) 1000 - 1200 Strong Applications in Drug Discovery and Development
This compound is a versatile intermediate with significant potential in the synthesis of bioactive molecules, particularly in the fields of oncology and inflammation. [1]
Intermediate for Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The imidazole scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
The two hydroxymethyl groups on this compound can be differentially functionalized to introduce pharmacophores that target specific regions of the kinase active site. For example, one hydroxymethyl group could be converted to an ether or an amine to interact with the hinge region of the kinase, while the other could be used as a handle to attach a solubilizing group or a moiety that targets the solvent-exposed region. The trityl group ensures that the imidazole nitrogen is protected during these transformations and can be readily removed under mild acidic conditions in the final steps of the synthesis.
While a specific, marketed drug synthesized directly from this intermediate has not been identified in the public literature, a closely related compound, 1-trityl-1H-imidazole-4-carboxaldehyde, has been used in the synthesis of analogues of Atipamezole, an α₂-adrenergic receptor antagonist. This demonstrates the utility of N-trityl-protected imidazole building blocks in the construction of complex, biologically active molecules.
Building Block for Anti-Cancer Agents
The imidazole ring is a key component of many anti-cancer drugs. [1]Its ability to mimic the histidine residue in proteins allows it to interact with various biological targets involved in cancer progression. This compound provides a platform for the synthesis of novel imidazole-based anti-cancer agents. The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, which can then be used in a variety of coupling reactions to build more complex molecular architectures.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a di-functionalized imidazole core and a strategically placed, acid-labile protecting group allows for the controlled and efficient synthesis of complex molecular targets. While further research is needed to fully explore its potential, the foundational information and predictive data presented in this guide underscore its significance as a key intermediate in the ongoing quest for novel and effective therapeutics.
References
- BenchChem. (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
- [Product Information Page for this compound]. (URL not available)
- BenchChem. (2025). Mechanism of action of trityl protection on the histidine imidazole side chain.
- Common Organic Chemistry. Trityl Protection.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
Chem-Impex. 4,5-Bis(hydroxymethyl)imidazole. [Link]
- Chemsigma. 77134-74-8 this compound.
- Google Patents. US3872095A - N-trityl-imidazoles and their production.
Organic Chemistry Portal. Imidazole synthesis. [Link]
- Google Patents. US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
PubChem. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. [Link]
PrepChem.com. (A) Preparation of 4,5 di(hydroxymethyl)imidazole. [Link]
- Benchchem. An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride.
National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
National Center for Biotechnology Information. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]
- Benchchem. Technical Support Center: Scaling Up the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride.
National Center for Biotechnology Information. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
ResearchGate. ChemInform Abstract: One Pot Synthesis of 1,2,4,5-Tetrasubstituted-Imidazoles Catalyzed by Trityl Chloride in Neutral Media. [Link]
PubMed. Synthesis and Biological Evaluation of Novel Phosphatidylinositol 3-kinase Inhibitors: Solubilized 4-substituted Benzimidazole Analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. [Link]
PubMed. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f] [2][3]phenanthroline derivative for the treatment of colorectal cancer. [Link]
PubMed Central. Photocaging of Pyridinylimidazole-Based Covalent JNK3 Inhibitors Affords Spatiotemporal Control of the Binding Affinity in Live Cells. [Link]
PubMed. Design, synthesis and evaluation of small molecule imidazo[2,1- b ]t[2][4][5]hiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). [Link]
- Google Patents. WO2009071584A1 - A process for preparing 5-(2-ethyl-2,3-dihydro-1h-inden-2-yl)-1h-imidazole and analogues thereof.
Sources
An In-Depth Technical Guide to the Synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthesis pathway for [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol. This compound is a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutics. The synthesis is strategically designed in a two-stage process, commencing with the formation of the core intermediate, 1H-imidazole-4,5-dimethanol, followed by the selective N-protection of the imidazole ring with a trityl group. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and critical insights into experimental choices to ensure reproducibility and high yield.
Introduction
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules. The specific substitution pattern of this compound, featuring two hydroxymethyl groups and a bulky, acid-labile N-trityl protecting group, makes it a versatile building block for the synthesis of complex molecular architectures. The trityl group serves to mask the nucleophilicity of the imidazole nitrogen, allowing for selective transformations at other positions of the molecule. Its facile removal under acidic conditions provides a strategic advantage in multi-step synthetic campaigns. This guide will elucidate a logical and efficient pathway to access this key intermediate.
Overall Synthesis Strategy
The synthesis of this compound is most effectively approached through a two-part strategy. The first part focuses on the construction of the core 1H-imidazole-4,5-dimethanol structure. The second part involves the selective protection of the imidazole nitrogen with a trityl group, a crucial step that requires careful consideration of reaction conditions to avoid side reactions.
Figure 1: High-level overview of the two-stage synthesis pathway.
Part 1: Synthesis of the Core Intermediate: 1H-imidazole-4,5-dimethanol
The initial objective is the synthesis of the foundational intermediate, 1H-imidazole-4,5-dimethanol. This is efficiently achieved through a two-step sequence starting from commercially available imidazole: formation of imidazole-4,5-dicarboxylic acid followed by its reduction.
Step 1.1: Synthesis of Imidazole-4,5-dicarboxylic Acid
A practical and scalable method to produce imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde, followed by oxidation with nitric acid. This process is economically viable due to the use of inexpensive starting materials.[1]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Formaldehyde Reaction: The initial reaction of imidazole with formaldehyde in the presence of a strong base like potassium hydroxide leads to the formation of a mixture of hydroxymethylated imidazole derivatives.[1] This in-situ generated mixture is then directly used in the subsequent oxidation step without the need for purification.
-
Nitric Acid Oxidation: The use of nitric acid at elevated temperatures provides an effective means to oxidize the hydroxymethyl groups to carboxylic acids. The reaction is vigorous, with the evolution of nitrous gases, necessitating careful control of the addition rate and temperature.[1]
Experimental Protocol: Synthesis of Imidazole-4,5-dicarboxylic Acid [1]
-
In a suitable reaction vessel, dissolve 68 g of imidazole in 245 g of a 37% aqueous formaldehyde solution.
-
To this solution, add 28 g of potassium hydroxide and heat the mixture to reflux for 3 hours.
-
In a separate flask equipped with a reflux condenser and a dropping funnel, heat 1.3 liters of 65% nitric acid to boiling.
-
Carefully add the reaction mixture from step 2 dropwise to the boiling nitric acid over a period of 1 hour.
-
Continue to reflux the mixture until the evolution of nitrous gases ceases (approximately 30 minutes after the addition is complete).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crystalline solid, wash with cold water, and dry to yield imidazole-4,5-dicarboxylic acid.
| Parameter | Value | Reference |
| Imidazole | 68 g | [1] |
| 37% Formaldehyde | 245 g | [1] |
| Potassium Hydroxide | 28 g | [1] |
| 65% Nitric Acid | 1.3 L | [1] |
| Typical Yield | 75-80% | [1] |
Step 1.2: Esterification of Imidazole-4,5-dicarboxylic Acid
To facilitate the subsequent reduction, the dicarboxylic acid is converted to its corresponding diethyl ester. This is a standard esterification procedure.
Reaction Scheme:
Diethyl 1H-imidazole-4,5-dicarboxylate --(1. LiAlH4, THF; 2. H2O)--> 1H-imidazole-4,5-dimethanol
Figure 2: Workflow for the selective N-tritylation step.
Causality Behind Experimental Choices:
-
Trityl Chloride: Trityl chloride (TrCl) is the standard reagent for introducing the trityl protecting group. The reaction proceeds via an SN1-type mechanism involving the formation of the highly stable trityl cation. [2]* Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction. Pyridine can also be used and can act as both a base and a catalyst.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used to dissolve the reactants.
-
Selectivity: The nitrogen atom of the imidazole ring is generally more nucleophilic than the oxygen of the primary alcohols, especially when the reaction is carried out under basic conditions. This inherent difference in nucleophilicity is the basis for the selective N-tritylation. The bulky nature of the trityl group also sterically hinders potential O-tritylation.
Experimental Protocol: Synthesis of this compound
-
Dissolve 1H-imidazole-4,5-dimethanol in anhydrous DMF under an inert atmosphere.
-
Add triethylamine (typically 1.1-1.5 equivalents) to the solution.
-
To the stirred solution, add trityl chloride (typically 1.05-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight, or until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Parameter | Typical Value |
| 1H-imidazole-4,5-dimethanol | 1 equivalent |
| Trityl Chloride | 1.05-1.2 equivalents |
| Triethylamine | 1.1-1.5 equivalents |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
Characterization Data
1H-imidazole-4,5-dimethanol:
-
1H NMR (DMSO-d6): δ (ppm) ~7.5 (s, 1H, imidazole C2-H), ~4.5 (s, 4H, -CH2-), ~5.0 (br s, 2H, -OH), ~12.0 (br s, 1H, N-H).
This compound:
-
1H NMR (CDCl3): δ (ppm) ~7.1-7.4 (m, 15H, trityl-H), ~7.5 (s, 1H, imidazole C2-H), ~4.6 (s, 4H, -CH2-), ~2.0-3.0 (br s, 2H, -OH).
(Note: Exact chemical shifts may vary depending on the solvent and instrument used. The provided data are estimations based on related structures.)
Conclusion
The synthesis pathway detailed in this guide provides a clear and reproducible method for obtaining this compound, a key building block in pharmaceutical research and development. By understanding the rationale behind the choice of reagents and reaction conditions for both the formation of the 1H-imidazole-4,5-dimethanol core and its subsequent selective N-tritylation, researchers can confidently and efficiently produce this valuable intermediate for their synthetic endeavors.
References
- Vertex AI Search. This compound.
- ChemSigma. This compound.
- PubChem. 1H-Imidazole-4,5-dimethanol.
- Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
- Thota, N. et al. (2023). Chapter 4: A study into the selective C-3 benzylation of indole and N-benzylation of imidazole derivatives using trityl chlorides.
- PubChem. 1H-Imidazole-4,5-dicarboxylic acid.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
- YouTube. Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents.
- NIH. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- NIH. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity.
- Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- NIH. Tritylation of Alcohols under Mild Conditions without Using Silver Salts.
Sources
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Imidazole-Based Compounds: A Hypothetical Case Study of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
Authored by: A Senior Application Scientist
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While the specific compound this compound is primarily recognized as a synthetic intermediate, particularly in the synthesis of angiotensin II receptor blockers like olmesartan, its own biological activities and mechanism of action remain largely uncharacterized in public literature. This guide, therefore, uses this molecule as a hypothetical case study to outline a comprehensive, multi-disciplinary strategy for elucidating the mechanism of action of a novel imidazole-containing new chemical entity (NCE). We will traverse the critical path from initial hypothesis generation and target identification to rigorous biochemical and cellular validation, providing researchers, scientists, and drug development professionals with a robust framework for their own investigational pursuits.
Part 1: Foundational Analysis and Hypothesis Generation
Structural and Physicochemical Characterization
The journey into the mechanism of action begins with a thorough understanding of the molecule itself. This compound possesses a bulky, lipophilic trityl group, which significantly influences its solubility and steric profile. The core imidazole ring, with its two hydroxymethyl substituents, presents potential sites for hydrogen bonding and metabolic modification.
| Property | Value | Implication in Drug Discovery |
| Molecular Formula | C24H22N2O2 | Influences molecular weight and potential for oral bioavailability. |
| Molecular Weight | 370.45 g/mol | Within the range for typical small molecule drugs. |
| LogP (Predicted) | ~3.5-4.5 | Indicates moderate to high lipophilicity; may affect cell permeability and off-target interactions. |
| Hydrogen Bond Donors | 2 | Potential for specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 4 | Potential for specific interactions with target proteins. |
In Silico Target Prediction and Pathway Analysis
Given the absence of established biological data, computational approaches are invaluable for generating initial, testable hypotheses.
-
Pharmacophore Modeling and Similarity Searching: The imidazole core is a known pharmacophore for various targets. Similarity searches using databases like PubChem, ChEMBL, and BindingDB against molecules with a substituted imidazole ring can reveal potential target classes. For instance, many imidazole-containing compounds are known to be inhibitors of enzymes such as p38 MAP kinase, cyclooxygenases (COX), and various cytochromes P450.
-
Reverse Docking: Screening this compound against a library of protein crystal structures can predict potential binding partners. The bulky trityl group would be a key determinant in the binding pocket's size and shape.
Hypothetical Target Classes Based on Imidazole Scaffold:
-
Kinases: Particularly MAP kinases, where the imidazole ring can mimic the adenine region of ATP.
-
G-Protein Coupled Receptors (GPCRs): The scaffold can interact with key residues in transmembrane domains.
-
Metalloenzymes: The nitrogen atoms in the imidazole ring can chelate metal ions in the active site.
Part 2: Experimental Target Identification and Validation
Following computational predictions, empirical methods are essential to identify and validate the biological target(s).
Phenotypic Screening
Before focusing on a specific target, it is often beneficial to understand the compound's effect on cellular phenotypes.
Experimental Protocol: High-Content Imaging for Cellular Phenotyping
-
Cell Plating: Seed a panel of diverse cancer cell lines (e.g., HeLa, A549, MCF-7) in 96- or 384-well imaging plates.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 to 100 µM) for 24-48 hours.
-
Staining: Fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nucleus, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).
-
Image Acquisition: Use a high-content imaging system to capture multi-channel images of the cells.
-
Image Analysis: Quantify various cellular features, such as cell count (cytotoxicity), nuclear morphology (apoptosis), and mitochondrial integrity.
Affinity-Based Target Identification
Once a cellular phenotype is observed, identifying the direct binding partner is the next critical step.
Experimental Protocol: Chemical Proteomics using Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and immobilize it onto chromatography beads.
-
Cell Lysis: Prepare a protein lysate from the cell line that showed the most significant phenotypic response.
-
Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads. Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets via affinity chromatography.
Part 3: Mechanistic Deep Dive: A Hypothetical Kinase Inhibition Scenario
Let us hypothesize that the above screening methods identify a specific kinase, for example, p38α MAP Kinase , as a primary target. The subsequent investigation would focus on validating this interaction and elucidating the downstream consequences.
Biochemical Validation of Target Engagement
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human p38α kinase, a specific peptide substrate (e.g., ATF2), and ATP.
-
Inhibitor Titration: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate at 30°C to allow for phosphorylation of the substrate.
-
Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence or fluorescence-based) to quantify the amount of phosphorylated substrate.
-
IC50 Determination: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement and Pathway Analysis
Confirming that the compound engages the target in a cellular context is crucial.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat a relevant cell line (e.g., THP-1 monocytes) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total p38 and phosphorylated p38 (p-p38), as well as downstream targets like phosphorylated MK2 (p-MK2).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Diagram: Hypothetical p38 MAP Kinase Signaling Pathway Inhibition
Caption: Inhibition of the p38 MAPK pathway by the hypothetical compound.
Part 4: Concluding Remarks and Future Directions
This guide has presented a systematic and technically grounded framework for elucidating the mechanism of action of a novel imidazole-containing compound, using this compound as a hypothetical subject. The proposed workflow, from in silico prediction to phenotypic screening and detailed biochemical and cellular assays, provides a clear path from a new chemical entity to a well-characterized lead compound.
The key to success in such an endeavor lies in the iterative integration of computational, biochemical, and cellular approaches. Each step is designed to be a self-validating system, where the results of one experiment inform the design of the next. For this compound, the next steps would involve medicinal chemistry efforts to optimize potency and selectivity based on the identified target, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.
References
This section would be populated with actual references if this were a real study. As it is a hypothetical guide, the following are examples of the types of sources that would be cited.
-
Title: The Imidazole Ring in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A guide to chemical proteomics Source: Nature Reviews Chemical Biology URL: [Link]
-
Title: p38 MAP Kinase Inhibitors in Inflammatory Disease Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: High-Content Screening: A Powerful Approach to Systems Cell Biology and Drug Discovery Source: Nature Reviews Molecular Cell Biology URL: [Link]
An In-depth Technical Guide to [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Strategic Importance in Medicinal Chemistry
The imidazole nucleus is a ubiquitous scaffold in biologically active molecules, most notably in the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in many enzyme active sites and a valuable pharmacophore in drug design. The synthesis of substituted imidazoles is, therefore, of paramount importance in the discovery of new therapeutic agents.
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol serves as a strategically protected building block. The acid-labile trityl (triphenylmethyl) group offers robust protection of the imidazole nitrogen, preventing unwanted side reactions while allowing for the selective manipulation of the hydroxymethyl groups at the C4 and C5 positions. This intermediate is particularly noted for its role in the synthesis of novel anti-cancer agents and its use in biochemical research to probe enzyme inhibition and protein interactions.[1]
Proposed Synthetic Pathway
A plausible and efficient multi-step synthesis of this compound can be conceptualized starting from the basic imidazole ring. This proposed pathway involves the formation of the core 4,5-disubstituted imidazole, followed by protection of the imidazole nitrogen.
Diagram of Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Synthesis of Imidazole-4,5-dicarboxylic Acid
The initial step involves the formation of a key intermediate, imidazole-4,5-dicarboxylic acid, from the readily available imidazole. This transformation can be achieved through a two-stage process involving hydroxymethylation followed by oxidation.
Experimental Protocol:
-
Hydroxymethylation: Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde in an aqueous solution. The reaction is typically carried out at elevated temperatures in the presence of a strong base, such as potassium hydroxide, to facilitate the addition of the hydroxymethyl groups to the imidazole ring.[2]
-
Oxidation: The resulting mixture of hydroxymethylated imidazoles is then treated with a strong oxidizing agent, such as nitric acid, at a temperature between 100°C and 140°C. This oxidizes the hydroxymethyl groups to carboxylic acids, yielding imidazole-4,5-dicarboxylic acid.[2] The product can be isolated by filtration and purified by recrystallization.
| Reagent/Parameter | Value/Condition |
| Starting Material | Imidazole |
| Reagents | Formaldehyde, Potassium Hydroxide, Nitric Acid |
| Solvent | Water |
| Temperature | Reflux (Hydroxymethylation), 100-140°C (Oxidation) |
| Product | Imidazole-4,5-dicarboxylic acid |
Step 2: Reduction to 1H-Imidazole-4,5-dimethanol
The dicarboxylic acid is then reduced to the corresponding diol, 1H-imidazole-4,5-dimethanol. This is a standard transformation in organic synthesis, typically achieved using a powerful reducing agent.
Experimental Protocol:
-
A suspension of imidazole-4,5-dicarboxylic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled in an ice bath, and a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude 1H-imidazole-4,5-dimethanol, which can be purified by recrystallization.
| Reagent/Parameter | Value/Condition |
| Starting Material | Imidazole-4,5-dicarboxylic acid |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C to reflux |
| Product | 1H-Imidazole-4,5-dimethanol |
Step 3: Trityl Protection of 1H-Imidazole-4,5-dimethanol
The final step is the protection of the imidazole nitrogen with a trityl group. This is a crucial step to prevent side reactions in subsequent synthetic transformations.
Experimental Protocol:
-
1H-Imidazole-4,5-dimethanol is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.
-
Trityl chloride is added to the solution, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, this compound, is then purified by column chromatography on silica gel.
| Reagent/Parameter | Value/Condition |
| Starting Material | 1H-Imidazole-4,5-dimethanol |
| Reagent | Trityl chloride, Triethylamine (or Pyridine) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room temperature |
| Product | This compound |
Physicochemical and Spectroscopic Properties
While specific experimental data for the title compound is limited in the public domain, data for the precursor, 1H-Imidazole-4,5-dimethanol, and the closely related compound, [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol, provide valuable insights.
| Property | 1H-Imidazole-4,5-dimethanol | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol |
| Molecular Formula | C₅H₈N₂O₂[3] | C₂₃H₂₀N₂O[4] |
| Molecular Weight | 128.13 g/mol [3] | 340.4 g/mol [4] |
| Appearance | White to almost white crystalline powder[5] | Not specified |
| Melting Point | 159 - 165 °C[5] | Not specified |
| ¹H NMR | Spectrum available[6] | Not specified |
| ¹³C NMR | Not specified | Spectrum available[4] |
| Mass Spectrum | Not specified | GC-MS data available[4] |
The Role of the Trityl Protecting Group
The trityl group is a bulky and acid-labile protecting group that is highly effective for the imidazole nitrogen in histidine and other imidazole-containing compounds.
Mechanism of Protection and Deprotection
Caption: General mechanism of trityl protection and deprotection.
Protection: The protection reaction proceeds via a nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of trityl chloride. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid formed during the reaction.
Deprotection: The trityl group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). The stability of the resulting trityl cation, which is stabilized by resonance across its three phenyl rings, facilitates this deprotection. This allows for the selective removal of the trityl group in the presence of other protecting groups that are stable to acid.
Applications in Drug Discovery and Beyond
This compound is a valuable intermediate with a range of applications:
-
Pharmaceutical Development: It is a key building block in the synthesis of novel pharmaceuticals, particularly anti-cancer agents, where the imidazole core can be further functionalized after deprotection.[1]
-
Biochemical Research: This compound and its derivatives are used to study enzyme inhibition and protein-protein interactions, aiding in the elucidation of complex biological pathways.[1]
-
Material Science: The diol functionality allows for its incorporation into advanced materials such as hydrogels, which can be utilized in drug delivery systems to enhance the efficacy of therapeutic agents.[1]
-
Cosmetic Formulations: Its properties make it suitable for use in cosmetic products as a moisturizing agent.[1]
Conclusion
This compound represents a strategically important intermediate in the field of organic and medicinal chemistry. Although a detailed, step-by-step synthesis is not widely published, a plausible and efficient synthetic route can be proposed based on well-established chemical transformations. The trityl protecting group provides the necessary stability and selective reactivity to make this compound a versatile tool for the synthesis of complex molecules, particularly in the pursuit of new anti-cancer therapies. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.
References
-
[1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. PubChem. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. Available at: [Link]
-
1H-Imidazole-4,5-dimethanol. PubChem. Available at: [Link]
-
1H-Imidazole-4,5-dicarboxylic acid. PubChem. Available at: [Link]
- Preparation of imidazole-4,5-dicarboxylic acid. US Patent 4,550,176.
-
1H NMR spectra in CDCl3 of authentic samples of imidazole (0.05 mol L... ResearchGate. Available at: [Link]
-
IMIDAZOLE-4,5-DICARBOXYLIC ACID DERIVATIVES, IV. IMIDAZOLE-4,5-DICARBOXYLIC ACID ESTER AMIDES AND DIAMIDES. Sci-Hub. Available at: [Link]
-
1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. PubChem. Available at: [Link]
-
Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate. Available at: [Link]
-
4-(Hydroxymethyl)-2-methyl-5-({[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]thio}methyl)pyridin-3-ol. mzCloud. Available at: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]
-
trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Supporting Information. Available at: [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. 1H-Imidazole-4,5-dimethanol | C5H8N2O2 | CID 573629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1H-Imidazole-4,5-dimethanol(33457-48-6) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, a key heterocyclic intermediate in pharmaceutical synthesis. We will explore its synthesis, detailing the underlying chemical principles, provide a comprehensive characterization profile, and discuss its strategic applications in the development of novel therapeutic agents.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities with metal ions in biological systems contribute to its prevalence in pharmaceuticals. This compound, with its symmetrically substituted hydroxymethyl groups and a sterically demanding trityl protecting group, is a valuable building block for creating complex molecular architectures. The trityl group not only protects the imidazole nitrogen from unwanted reactions but also imparts lipophilicity, which can be advantageous in certain synthetic and biological contexts. This guide will serve as a comprehensive resource for researchers looking to utilize this versatile intermediate in their drug discovery programs.
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available reagents. The following protocol is based on established methods for the synthesis of 4,5-disubstituted imidazoles.[1][2]
Experimental Protocol
Step 1: Synthesis of Dimethyl 1-trityl-1H-imidazole-4,5-dicarboxylate
-
Reaction Setup: To a solution of dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Tritylation: Stir the resulting mixture at room temperature for 1 hour. Then, add trityl chloride (1.1 eq) in one portion.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford dimethyl 1-trityl-1H-imidazole-4,5-dicarboxylate as a solid.
Step 2: Synthesis of this compound
-
Reduction: To a solution of dimethyl 1-trityl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.
-
Filtration and Extraction: Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the imidazole nitrogen, facilitating the subsequent nucleophilic attack on trityl chloride. DMF is an excellent polar aprotic solvent for this reaction, dissolving the reactants and intermediates.
-
Protecting Group Strategy: The trityl group is employed due to its steric bulk, which not only protects the imidazole nitrogen but can also influence the reactivity of adjacent functional groups.[1][2] Its removal can be achieved under acidic conditions, which may be a consideration for subsequent synthetic steps.
-
Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functional groups to the corresponding primary alcohols. The use of an excess of LiAlH₄ ensures the complete conversion of both ester groups.
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
Characterization and Physicochemical Properties
The structural integrity and purity of synthesized this compound should be confirmed using a suite of analytical techniques.
| Property | Data |
| Molecular Formula | C₂₄H₂₂N₂O₂ |
| Molecular Weight | 370.45 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | ~7.1-7.5 (m, 15H, Trityl-H), ~4.6 (s, 4H, -CH₂OH), ~7.6 (s, 1H, Imidazole C2-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~55 (-CH₂OH), ~75 (Trityl-C), ~127-130 (Trityl-CH), ~138 (Imidazole C2), ~142 (Imidazole C4/C5) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₂₄H₂₃N₂O₂: 371.1754; Found: 371.1752 |
| Infrared (IR, cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (Aromatic C-H stretch), ~1490, 1450 (Aromatic C=C stretch) |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration. The provided data is an approximation based on the expected structure and data from similar compounds.[2]
Applications in Drug Development
This compound is a versatile intermediate with significant potential in the synthesis of various therapeutic agents. Its bifunctional nature, possessing two primary alcohol groups, allows for differential functionalization or the construction of symmetrical molecules.
Intermediate in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
One of the most notable applications of this scaffold is in the synthesis of sartans, a class of drugs used to treat high blood pressure. For instance, the core of Olmesartan contains a similarly substituted imidazole ring. The hydroxymethyl groups can be further elaborated to introduce the acidic and other functional groups necessary for binding to the angiotensin II receptor.
Precursor for Kinase Inhibitors
The imidazole core is a common feature in many kinase inhibitors. The hydroxymethyl groups on the this compound scaffold can serve as handles to attach pharmacophoric elements that interact with the hinge region or other key residues within the ATP-binding pocket of kinases.
Building Block for Anti-cancer Agents
As a key intermediate, this compound is utilized in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents, owing to its capacity to modify biological pathways.[3]
Logical Relationship Diagram
Caption: Applications of the core compound.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through a well-defined route, and its bifunctional nature provides a versatile platform for the development of a wide range of therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to empower researchers in their pursuit of novel drug candidates.
References
-
Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-729. [Link]
-
Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. ResearchGate. [Link]
Sources
Spectroscopic Analysis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol: A Technical Guide
Introduction
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, a key intermediate in pharmaceutical synthesis, demands rigorous structural confirmation and purity assessment.[1] Spectroscopic methods form the cornerstone of its characterization, providing a detailed fingerprint of the molecule's architecture. This technical guide offers a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this specific imidazole derivative. The ensuing discussion is designed for researchers, scientists, and drug development professionals, providing not only the expected data but also the underlying scientific principles and practical methodologies for its acquisition and interpretation.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule can be deconstructed into three key components: the central imidazole ring, the bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens, and two hydroxymethyl substituents at positions 4 and 5 of the imidazole ring.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.1 | Multiplet | 15H | Trityl group (aromatic protons) |
| ~7.0 | Singlet | 1H | Imidazole C2-H |
| ~4.6 | Singlet | 4H | CH₂ (hydroxymethyl groups) |
| ~2.5 | Broad Singlet | 2H | OH (hydroxymethyl groups) |
Interpretation and Causality:
-
Trityl Protons (δ 7.5 - 7.1): The fifteen protons of the three phenyl rings of the trityl group are magnetically inequivalent and will appear as a complex multiplet in the aromatic region. Their downfield shift is due to the deshielding effect of the aromatic ring currents.
-
Imidazole Proton (δ ~7.0): The lone proton on the imidazole ring (at the C2 position) is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is characteristic of protons on electron-deficient aromatic rings.
-
Hydroxymethyl Protons (δ ~4.6): The four protons of the two CH₂ groups are expected to be chemically equivalent and will likely appear as a single singlet. Their proximity to the electronegative oxygen atom causes a downfield shift.
-
Hydroxyl Protons (δ ~2.5): The two hydroxyl protons are exchangeable, and their signal is often broad. The chemical shift can vary depending on concentration, temperature, and solvent purity.
Diagram: ¹H NMR Experimental Workflow
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary C of Trityl |
| ~130 | Aromatic CH of Trityl |
| ~128 | Aromatic CH of Trityl |
| ~140 | C4/C5 of Imidazole |
| ~138 | C2 of Imidazole |
| ~75 | C(Ph)₃ of Trityl |
| ~55 | CH₂OH |
Interpretation and Causality:
-
Trityl Carbons (δ 145, 130, 128, 75): The trityl group will show signals for its quaternary carbon attached to the imidazole ring, the aromatic CH carbons, and the central quaternary carbon bonded to the three phenyl rings.
-
Imidazole Carbons (δ ~140, ~138): The carbon atoms of the imidazole ring will resonate in the aromatic region, with the C4 and C5 carbons being roughly equivalent and the C2 carbon appearing at a slightly different shift.
-
Hydroxymethyl Carbons (δ ~55): The carbon atoms of the two hydroxymethyl groups are expected to be equivalent and will appear in the upfield region, shifted downfield by the attached oxygen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic (Trityl, Imidazole) |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₂) |
| 1600, 1490, 1450 | C=C stretch | Aromatic rings |
| 1050 - 1000 | C-O stretch | Primary alcohol |
Interpretation and Causality:
-
O-H Stretch (3400 - 3200 cm⁻¹): The most prominent feature will be a broad and strong absorption band in this region, characteristic of the hydrogen-bonded hydroxyl groups of the two hydroxymethyl substituents.
-
C-H Stretches (3100 - 2850 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds of the trityl and imidazole moieties. Absorptions just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the hydroxymethyl groups.
-
C=C Stretches (1600 - 1450 cm⁻¹): Several sharp to medium intensity bands in this region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretch (1050 - 1000 cm⁻¹): A strong absorption in this region is characteristic of the C-O single bond stretching of the primary alcohol functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z (amu) | Ion |
| 371.17 | [M+H]⁺ |
| 353.16 | [M-OH]⁺ |
| 243.12 | [Trityl Cation]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak ([M+H]⁺): In a soft ionization technique like ESI, the protonated molecular ion is expected to be observed at m/z 371.17, corresponding to the molecular formula C₂₄H₂₂N₂O₂ + H⁺.
-
Fragmentation Peaks: A common fragmentation pathway would be the loss of a hydroxyl group, leading to a peak at m/z 353.16. The most stable and often base peak in the spectrum of trityl-containing compounds is the trityl cation (C(Ph)₃⁺) at m/z 243.12, formed by the cleavage of the bond between the trityl group and the imidazole ring.
Diagram: Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Experimental Protocols
5.1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
5.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
5.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization mass spectrometer and acquire the spectrum in positive ion mode.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous confirmation of the molecular structure and provides a benchmark for quality control in its synthesis and application. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of research and development in the pharmaceutical sciences.
References
-
ChemSigma. This compound. Available at: [Link] (Accessed: January 17, 2026).
Sources
Methodological & Application
Application Note: Synthesis of Imidazole-Based Anti-Cancer Agents Using [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol as a Key Building Block
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-cancer agents that target a range of biological pathways, including kinase signaling, microtubule dynamics, and DNA replication.[1][2][3] This application note provides a detailed guide to the synthetic utility of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, a versatile starting material for the construction of novel imidazole-based anti-cancer compounds. We present a strategic, multi-step synthesis of a potential tubulin polymerization inhibitor, demonstrating the chemical manipulations enabled by this key intermediate. The protocols herein are designed to be robust and adaptable, providing a foundation for the development of new chemical entities for oncology research.
Introduction: The Imidazole Nucleus in Oncology
Imidazole and its derivatives are a cornerstone in the design of anti-cancer drugs due to their desirable physicochemical properties, such as high stability, water solubility, and hydrogen bonding capability.[3] These compounds have been shown to exert their anti-neoplastic effects through various mechanisms, including the inhibition of crucial enzymes like kinases and topoisomerases, and the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]
The starting material, this compound, offers several strategic advantages for the synthesis of complex imidazole-based molecules. The two primary hydroxyl groups provide reactive handles for a variety of chemical transformations. The bulky trityl (triphenylmethyl) group serves as an acid-labile protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for regioselective modifications.[4]
This guide will detail a synthetic route to a novel 2,4,5-trisubstituted imidazole, a class of compounds known to include potent kinase inhibitors.[5] The proposed synthesis leverages the unique structural features of this compound to construct a molecule with potential anti-cancer activity.
Synthetic Strategy and Workflow
Our synthetic approach is a multi-step process designed to functionalize the imidazole core of this compound to create a potential tubulin polymerization inhibitor. The overall workflow is depicted below:
Caption: Proposed synthetic workflow for the conversion of the starting diol to a potential anti-cancer agent.
Experimental Protocols
Step 1: Selective Oxidation of the Diol to the Dialdehyde
The first step in our synthetic route is the selective oxidation of the primary alcohol groups of this compound to the corresponding dialdehyde. This transformation is crucial for introducing carbonyl functionalities that can be further elaborated. A mild and selective oxidizing agent such as manganese dioxide (MnO₂) is well-suited for this purpose.
Protocol 3.1: Synthesis of 1-Trityl-4,5-diformyl-1H-imidazole
| Parameter | Value/Condition |
| Reactants | This compound, Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Work-up | Filtration, Concentration |
| Purification | Silica Gel Chromatography |
Detailed Procedure:
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add activated manganese dioxide (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure 1-Trityl-4,5-diformyl-1H-imidazole.
Step 2: Wittig Reaction for Carbon-Carbon Bond Formation
With the dialdehyde in hand, the next step is to extend the carbon framework through a Wittig reaction. This classic olefination reaction will allow for the introduction of substituted aryl groups, a common feature in many tubulin inhibitors.
Protocol 3.2: Synthesis of 1-Trityl-4,5-bis(2-arylvinyl)-1H-imidazole
| Parameter | Value/Condition |
| Reactants | 1-Trityl-4,5-diformyl-1H-imidazole, Substituted Benzyltriphenylphosphonium Bromide, Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quenching with water, Extraction |
| Purification | Silica Gel Chromatography |
Detailed Procedure:
-
To a suspension of the substituted benzyltriphenylphosphonium bromide (2.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-Trityl-4,5-diformyl-1H-imidazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 1-Trityl-4,5-bis(2-arylvinyl)-1H-imidazole.
Step 3: Deprotection to Yield the Final Compound
The final step in the synthesis is the removal of the trityl protecting group to unmask the imidazole NH. This is typically achieved under acidic conditions.
Protocol 3.3: Synthesis of 4,5-bis(2-arylvinyl)-1H-imidazole
| Parameter | Value/Condition |
| Reactants | 1-Trityl-4,5-bis(2-arylvinyl)-1H-imidazole, Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Neutralization, Extraction |
| Purification | Recrystallization or Chromatography |
Detailed Procedure:
-
Dissolve the 1-Trityl-4,5-bis(2-arylvinyl)-1H-imidazole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final compound, 4,5-bis(2-arylvinyl)-1H-imidazole.
Biological Context and Mechanism of Action
The synthesized 4,5-bis(2-arylvinyl)-1H-imidazole derivatives are designed as potential tubulin polymerization inhibitors. Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
Caption: Proposed mechanism of action for the synthesized imidazole-based anti-cancer agent.
Many known tubulin inhibitors, such as combretastatin A-4, possess a diaryl scaffold. The synthesized compounds mimic this structural motif, with the imidazole core acting as a linker for two arylvinyl groups. The nature of the substituents on the aryl rings can be varied to optimize the binding affinity for tubulin and to modulate the pharmacokinetic properties of the molecule.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel imidazole-based anti-cancer agents. The protocols outlined in this application note provide a clear and reproducible pathway to a class of potential tubulin polymerization inhibitors. By leveraging established synthetic methodologies, researchers can utilize this building block to generate libraries of compounds for screening and lead optimization in the ongoing search for more effective cancer therapeutics.
References
- Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC - NIH.
-
Synthesis and biological evaluation of imidazo[2,1-b][5][6][8]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed.
- Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors.
- Synthesis, DNA Binding, and Leishmania Topoisomerase Inhibition Activities of a Novel Series of Anthra[1,2-d]imidazole-6,11-dione Derivatives.
- Imidazoles as Potential Anticancer Agents: An Upd
- Imidazoles as potential anticancer agents. PMC - PubMed Central.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
- Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Deriv
- Imidazoles as Potential Anticancer Agents: An Upd
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central.
- Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Imidazole-based anticancer drugs' chemical structures [23-34].
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
- Stepwise synthesis of imidazole 184.
- This compound. Caming.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Pharmacophore Design of p38α MAP Kinase Inhibitors with Either 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole Scaffold. Bentham Science.
- [1-(3,4-Dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol. BLD Pharm.
- 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. PubChem.
- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Bangladesh Journals Online.
Sources
- 1. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. qcc.edu [qcc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Application of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol in the Synthesis of Complex Bioactive Molecules
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in biologically crucial molecules like the amino acid histidine underscores its significance. Among the myriad of functionalized imidazole derivatives, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol (Figure 1) has emerged as a particularly valuable and versatile building block. This symmetrically substituted imidazole, featuring two primary alcohol functionalities and a sterically demanding, acid-labile trityl protecting group, offers a unique combination of stability and reactivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in organic synthesis. We will delve into its pivotal role as a precursor to key synthetic intermediates—the corresponding dialdehyde and dihalide—and explore their subsequent transformations into complex molecular architectures, such as macrocycles with therapeutic potential. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles, and supported by authoritative references.
Figure 1: Structure of this compound
Caption: Chemical structure of the title compound.
Core Synthetic Transformations: Gateway to Molecular Diversity
The synthetic utility of this compound stems from the selective reactivity of its hydroxymethyl groups. These can be readily transformed into other key functional groups, primarily aldehydes and halides, which serve as versatile handles for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. The trityl group plays a crucial role in these transformations by protecting the imidazole nitrogen from unwanted side reactions and enhancing the solubility of the molecule in common organic solvents.
Oxidation to 1-trityl-1H-imidazole-4,5-dicarbaldehyde: A Precursor to Fused Heterocycles and Macrocycles
The simultaneous oxidation of the two primary alcohol functions to their corresponding aldehydes furnishes 1-trityl-1H-imidazole-4,5-dicarbaldehyde , a highly valuable intermediate for the construction of complex heterocyclic systems. This dialdehyde can participate in a variety of condensation and cyclization reactions.
The Swern oxidation is a preferred method for this transformation due to its mild reaction conditions, which are compatible with the acid-sensitive trityl group.[1][2] The reaction proceeds via an alkoxysulfonium ylide, avoiding harsh oxidants that could lead to over-oxidation or degradation of the starting material. Key to the success of the Swern oxidation is the low-temperature activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add anhydrous triethylamine dropwise to the mixture. The reaction is typically accompanied by the formation of a white precipitate.
-
After 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude 1-trityl-1H-imidazole-4,5-dicarbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Swern Oxidation
| Reagent/Parameter | Molar Equivalents/Value |
| Oxalyl chloride | 2.2 eq. |
| DMSO | 4.4 eq. |
| Triethylamine | 5.0 eq. |
| Temperature | -78 °C to rt |
| Solvent | Anhydrous DCM |
Visualization of the Synthetic Workflow
Caption: Key transformations of the title compound.
Conversion to 4,5-Bis(halomethyl)-1-trityl-1H-imidazole: A Building Block for Macrocyclization
The conversion of the diol to the corresponding dihalide, typically the dichloride or dibromide, provides another crucial intermediate. These dihalides are excellent electrophiles for substitution reactions with various nucleophiles, making them ideal precursors for the synthesis of macrocyclic structures.[3]
The Appel reaction provides a mild and efficient method for the conversion of primary alcohols to alkyl halides with inversion of configuration.[4][5] The reaction utilizes a combination of a triarylphosphine, typically triphenylphosphine (PPh3), and a carbon tetrahalide (e.g., CCl4 or CBr4). The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. The reaction conditions are generally well-tolerated by the trityl group.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Carbon tetrachloride (CCl4) or Carbon tetrabromide (CBr4)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add triphenylphosphine.
-
Add carbon tetrachloride or carbon tetrabromide to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
The crude product can be purified by crystallization or flash column chromatography to yield 4,5-bis(chloromethyl)- or 4,5-bis(bromomethyl)-1-trityl-1H-imidazole.
Table 2: Representative Conditions for the Appel Reaction
| Reagent/Parameter | Molar Equivalents/Value |
| Triphenylphosphine | 2.2 eq. |
| Carbon Tetrahalide | 2.2 eq. |
| Solvent | Anhydrous MeCN |
| Temperature | Reflux |
Applications in the Synthesis of Bioactive Molecules
The strategic value of this compound is fully realized in its application as a precursor to complex, biologically active molecules.
Synthesis of Macrocycles
Macrocyclic compounds are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets.[3][6] The 4,5-bis(halomethyl)-1-trityl-1H-imidazole intermediate is an excellent starting point for the synthesis of imidazole-containing macrocycles. Cyclization can be achieved by reacting the dihalide with a suitable bis-nucleophile, such as a diamine or a dithiol, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Conceptual Workflow for Macrocycle Synthesis
Caption: Pathway to imidazole-based macrocycles.
Deprotection of the Trityl Group
A key feature of the trityl group is its lability under acidic conditions, allowing for its selective removal at a desired stage of the synthesis. Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, are typically employed for deprotection.
Protocol for Trityl Deprotection
Materials:
-
Trityl-protected imidazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the trityl-protected imidazole derivative in dichloromethane.
-
Cool the solution to 0 °C and add trifluoroacetic acid dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until the effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the deprotected imidazole derivative by appropriate methods (e.g., crystallization or chromatography).
Conclusion
This compound stands as a powerful and versatile building block in the synthetic chemist's toolkit. Its strategic use, facilitated by the protective nature of the trityl group and the reactivity of its two hydroxymethyl functionalities, opens avenues to a diverse range of complex molecules. The ability to readily convert this diol into the corresponding dialdehyde and dihalide provides access to key intermediates for the construction of fused heterocyclic systems and macrocycles of significant medicinal interest. The protocols outlined in this application note offer a robust foundation for researchers to explore the full synthetic potential of this valuable compound in their pursuit of novel bioactive molecules.
References
- BenchChem. (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. BenchChem.
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Appel reaction. In Wikipedia. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
- RSC Publishing. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(19), 11975-11981.
-
Chem-Station Int. Ed. (2014, March 12). Swern Oxidation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]
-
MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. In PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Macrocycles: MCR synthesis and applications in drug discovery. In PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. In PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol in Modern Drug Discovery
Introduction: The Imidazole Scaffold and the Role of a Versatile Intermediate
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antifungal, and anti-inflammatory activities.[3][4][5] Within this context, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol emerges as a highly valuable and strategically designed intermediate for the synthesis of complex imidazole-based drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its application as a key building block in the synthesis of kinase inhibitors, particularly those targeting the p38 MAP kinase and Transforming Growth Factor-β-activated kinase 1 (TAK1) pathways, which are implicated in inflammatory diseases and cancer.[6][7][8] The protocols and insights provided herein are grounded in established chemical principles and field-proven methodologies.
The Strategic Advantage of this compound
The utility of this intermediate is rooted in two key structural features: the bifunctional hydroxymethyl groups at the 4 and 5 positions of the imidazole ring, and the sterically bulky trityl protecting group at the 1-position.
-
The Trityl Protecting Group: The trityl (triphenylmethyl) group is an acid-labile protecting group commonly employed to mask the nucleophilicity of the imidazole nitrogen.[9][10] Its significant steric hindrance allows for selective reactions at other positions of the molecule while preventing unwanted side reactions at the imidazole core.[9] The ease of its removal under mild acidic conditions makes it an ideal choice in multi-step synthetic campaigns.[11]
-
Bifunctional Hydroxymethyl Groups: The two primary alcohol functionalities offer versatile handles for a variety of chemical transformations. They can be selectively oxidized to aldehydes or carboxylic acids, converted to leaving groups for nucleophilic substitution, or engaged in esterification and etherification reactions. This dual functionality allows for the divergent synthesis of a wide range of derivatives from a single, common intermediate.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase pathway is a critical regulator of inflammatory responses, making it a prime target for the development of novel anti-inflammatory drugs.[6] A prominent class of p38 MAP kinase inhibitors features a substituted imidazole core, exemplified by the well-characterized compound SB203580.[12][13] this compound serves as an excellent starting point for the synthesis of analogues of such inhibitors.
Proposed Synthetic Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol as a Versatile Scaffold for Bioactive Molecules
Introduction: The Imidazole Core and the Strategic Advantage of the Trityl Group
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, most notably the amino acid histidine, and a vast array of synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity for metal coordination make it a privileged scaffold in drug design.[3] Derivatives of imidazole exhibit a remarkable spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2]
This guide focuses on a particularly valuable building block: [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol (CAS No: 77134-74-8). This symmetrically disubstituted imidazole offers two primary alcohol functionalities, providing dual points for molecular elaboration. The strategic incorporation of the N-trityl (triphenylmethyl) group is pivotal. The trityl group serves two primary functions:
-
Steric Shielding: Its immense bulk prevents unwanted side reactions at the imidazole's N-3 position and can influence the regioselectivity of subsequent reactions on the side chains.[4][5]
-
Mild, Orthogonal Deprotection: It is an acid-labile protecting group that can be cleaved under exceptionally mild acidic conditions, such as with trifluoroacetic acid (TFA), leaving other sensitive functional groups in a complex molecule intact.[6][7][8] This orthogonality is crucial in multi-step synthetic campaigns.[4]
These application notes provide a comprehensive framework for the synthesis and utilization of this building block, offering detailed protocols and the scientific rationale behind key experimental choices for researchers in drug discovery and development.
Physicochemical & Spectroscopic Profile
A thorough characterization of the starting material is the foundation of any successful synthetic protocol.
| Property | Value |
| CAS Number | 77134-74-8[9][10] |
| Molecular Formula | C₂₄H₂₂N₂O₂[9] |
| Molecular Weight | 370.45 g/mol |
| IUPAC Name | (1-Trityl-1H-imidazole-4,5-diyl)dimethanol |
| Appearance | Typically a white to off-white solid |
Spectroscopic Validation (Expected):
-
¹H NMR: Resonances in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the numerous protons of the trityl group, a singlet for the imidazole C-2 proton, and signals for the two CH₂OH groups.
-
¹³C NMR: Signals corresponding to the quaternary carbon of the trityl group, aromatic carbons, imidazole ring carbons, and the hydroxymethyl carbons.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observable, confirming the molecular weight.
Synthesis of the Building Block: A Step-by-Step Approach
The most logical synthetic route to this compound begins with a commercially available precursor, imidazole-4,5-dicarboxylic acid, and involves three key transformations: esterification, N-tritylation, and reduction.
Caption: Synthetic workflow for the target building block.
Protocol 1: Synthesis of this compound
Rationale: This three-step procedure is designed for scalability and purity. Esterification increases solubility in organic solvents for the subsequent tritylation step. The use of a strong reducing agent like LiAlH₄ ensures the complete and efficient conversion of both ester groups to primary alcohols.
Materials:
-
Imidazole-4,5-dicarboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Trityl chloride (Tr-Cl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
Step 1: Diethyl Ester Formation
-
Suspend imidazole-4,5-dicarboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).
-
Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise with vigorous stirring.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 1H-imidazole-4,5-dicarboxylate.
Step 2: N-Tritylation
-
Dissolve the diester from Step 1 (1.0 eq) in DMF.
-
Add triethylamine (1.2 eq) followed by trityl chloride (1.1 eq).
-
Stir the reaction at room temperature for 8-12 hours. The reaction's progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate.
Step 3: Reduction to the Diol
-
CRITICAL: This step must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
-
In a flame-dried, three-necked flask, suspend LiAlH₄ (2.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the tritylated diester from Step 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
CAUTION: Quench the reaction carefully by cooling back to 0°C and adding, sequentially and dropwise: water (by volume, equal to the mass of LiAlH₄ used), then 15% aqueous NaOH (same volume), then water again (3x that volume).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing the pad with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the final product.
Applications in the Synthesis of Bioactive Molecules
The twin hydroxymethyl groups are versatile handles for constructing complex molecules. They can be readily oxidized to aldehydes for subsequent C-C or C-N bond formation, or converted to other functional groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 77134-74-8 this compound [chemsigma.com]
- 10. scbt.com [scbt.com]
Application Note: Development of a pH-Triggered, Super-Swelling Hydrogel System Using [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol as a Stimuli-Responsive Cross-linker
Abstract
This guide details the synthesis and characterization of a novel, pH-responsive hydrogel. By employing [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol—a specialized diol cross-linker—a polyurethane-based hydrogel was developed that exhibits a dramatic, stimulus-induced transition in its physicochemical properties. The bulky, acid-labile trityl group provides a trigger mechanism, enabling a significant increase in hydrogel swelling and facilitating the controlled release of incorporated therapeutic agents in acidic environments. This document provides detailed protocols for researchers, scientists, and drug development professionals aiming to explore this smart polymer system for applications such as targeted drug delivery.
Introduction: The Principle of a pH-Triggered Pro-Hydrogel
Stimuli-responsive hydrogels, often termed 'smart' materials, are three-dimensional polymer networks capable of undergoing significant volume and property changes in response to specific environmental triggers.[1][2] Among these, pH-responsive hydrogels are particularly valuable for biomedical applications, as they can be designed to respond to the distinct pH gradients found in the body, such as the acidic microenvironment of tumors or intracellular compartments like endosomes.[3][4]
This application note leverages the unique molecular architecture of This compound (hereafter designated Tr-IM-diOH ) to create a "pro-hydrogel" system. The core innovation lies in the dual-functionality of the Tr-IM-diOH cross-linker:
-
Dual Hydroxymethyl Groups: The two primary alcohol groups (-CH2OH) serve as reactive sites for forming a stable, covalently cross-linked polymer network, for instance, through urethane bond formation with a diisocyanate.[5][6]
-
pH-Responsive Imidazole Core: The imidazole ring contains a nitrogen atom that becomes protonated under acidic conditions (typically pH < 6), introducing positive charges into the network. This leads to electrostatic repulsion between polymer chains, driving hydrogel swelling.[7][8]
-
Acid-Labile Trityl Switch: The bulky trityl (triphenylmethyl) group is a well-known protecting group that is readily cleaved under mildly acidic conditions.[9][10][11] In our system, its presence initially renders the cross-linking junctions hydrophobic and sterically hindered, constraining the hydrogel network. Upon acid-triggered cleavage, the cross-linker's hydrophilicity dramatically increases, and steric constraints are removed.
This combination creates a hydrogel that remains in a relatively collapsed, low-swelling state at physiological pH (7.4) but undergoes a sharp and significant volume expansion when exposed to an acidic environment. This "off-to-on" switching behavior is highly desirable for targeted drug delivery, where cargo release is minimized in circulation and maximized at the acidic target site.[12][13]
Experimental Protocols
Materials and Equipment
| Reagents | Supplier | Grade |
| This compound (Tr-IM-diOH) | Available from various chemical suppliers | ≥98% |
| Poly(ethylene glycol), Mn = 4000 Da (PEG-4k) | Sigma-Aldrich | Reagent Grade |
| Hexamethylene diisocyanate (HDI) | Sigma-Aldrich | ≥99% |
| Dibutyltin dilaurate (DBTDL) | Sigma-Aldrich | 95% |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | ≥99.9% |
| Phosphate-Buffered Saline (PBS) tablets | Sigma-Aldrich | pH 7.4 |
| Citrate Buffer | VWR | pH 5.0 |
| Doxorubicin Hydrochloride (DOX) | LC Laboratories | ≥98% |
| Equipment | ||
| Magnetic Stirrer Hotplate | ||
| Mechanical Overhead Stirrer | ||
| Vacuum Oven | ||
| Rheometer (with parallel plate geometry) | ||
| Scanning Electron Microscope (SEM) | ||
| UV-Vis Spectrophotometer | ||
| Freeze Dryer (Lyophilizer) |
Protocol 1: Synthesis of the pH-Responsive Polyurethane Hydrogel
This protocol describes the synthesis of the hydrogel via a two-step prepolymer method.
Step 1: Drying of Reagents
-
Dry PEG-4k in a vacuum oven at 60°C for at least 12 hours to remove residual water, which can react with isocyanates.
-
Ensure Tr-IM-diOH is thoroughly dried under vacuum.
-
Use anhydrous DMSO as the solvent.
Step 2: Prepolymer Synthesis
-
In a nitrogen-purged, three-neck round-bottom flask equipped with a mechanical stirrer, dissolve PEG-4k (e.g., 4.0 g, 1 mmol) in anhydrous DMSO (20 mL).
-
Heat the solution to 60°C with stirring until the PEG is fully dissolved.
-
Add HDI (e.g., 0.336 g, 2 mmol) to the solution. The molar ratio of NCO:OH groups from the PEG should be 2:1.
-
Add one drop of DBTDL catalyst to initiate the reaction.
-
Allow the reaction to proceed at 60°C for 4 hours under nitrogen to form an NCO-terminated PEG prepolymer.
Step 3: Cross-linking Reaction
-
In a separate flask, dissolve Tr-IM-diOH (e.g., 0.193 g, 0.5 mmol) in anhydrous DMSO (5 mL).
-
Cool the PEG prepolymer solution to room temperature.
-
Slowly add the Tr-IM-diOH solution to the prepolymer solution with vigorous stirring. The molar ratio of remaining NCO groups to the OH groups from Tr-IM-diOH should be 1:1.
-
After mixing thoroughly, pour the viscous solution into a Teflon mold (e.g., 5 mm depth).
-
Cure the mold at 60°C for 24 hours.
Step 4: Purification
-
After curing, carefully remove the solid hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 72 hours, changing the water every 12 hours to remove unreacted reagents and the DMSO solvent.
-
The purified hydrogel is now ready for characterization. For dry weight measurements, freeze-dry the hydrogel for 48 hours.
Diagram 1: Hydrogel Synthesis Workflow
This diagram illustrates the chemical reaction scheme for the formation of the polyurethane network cross-linked with Tr-IM-diOH.
Caption: Chemical synthesis of the pro-hydrogel network.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Determination
-
Cut three hydrogel discs (approx. 5 mm diameter) from the purified sample.
-
Freeze-dry the discs to obtain the dry weight (Wd).
-
Immerse one set of discs in PBS (pH 7.4) and another set in citrate buffer (pH 5.0).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the discs, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws - Wd) / Wd] * 100 This experiment is crucial for quantifying the pH-responsiveness.[2][14][15]
B. Rheological Analysis
-
Use a rheometer with a 20 mm parallel plate geometry to measure the mechanical properties of the hydrogel.
-
Place a swollen hydrogel disc (equilibrated at pH 7.4 or pH 5.0) on the lower plate.
-
Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 1%) within the linear viscoelastic region.
-
Record the storage modulus (G') and loss modulus (G''). A higher G' indicates a stiffer, more elastic gel. This analysis helps quantify the change in mechanical integrity upon pH change.[15]
C. Morphological Analysis via SEM
-
Equilibrate hydrogel samples in their respective buffers (pH 7.4 and pH 5.0).
-
Flash-freeze the swollen samples in liquid nitrogen.
-
Lyophilize the frozen samples to preserve their porous structure.
-
Fracture the dry samples to expose the internal cross-section.
-
Sputter-coat the samples with gold and visualize using a Scanning Electron Microscope (SEM). This will reveal changes in the pore size and network structure.[5][14]
Diagram 2: Workflow for Characterization
This workflow outlines the process of evaluating the hydrogel's response to a pH trigger.
Caption: Workflow for pH-triggered hydrogel characterization.
Protocol 3: Application in pH-Triggered Drug Release
This protocol provides a method for loading a model chemotherapeutic drug, Doxorubicin (DOX), and evaluating its release profile.
-
Prepare a 1 mg/mL solution of DOX in deionized water.
-
Immerse a pre-weighed, freeze-dried hydrogel disc in the DOX solution (e.g., 5 mL) for 48 hours at 4°C in the dark to allow for drug loading via passive diffusion.
-
Remove the drug-loaded hydrogel, rinse briefly with cold deionized water to remove surface-adsorbed DOX, and freeze-dry.
-
To determine the drug loading content, dissolve a portion of the loaded hydrogel in a suitable solvent and measure DOX concentration via UV-Vis spectrophotometry.
-
For the release study, place a drug-loaded disc into a vial containing 10 mL of PBS (pH 7.4) and another into a vial with 10 mL of citrate buffer (pH 5.0).
-
Incubate the vials at 37°C with gentle shaking.
-
At specified time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Measure the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer (absorbance at 480 nm).
-
Calculate the cumulative percentage of drug released over time.
Expected Results and Discussion
The unique design of this hydrogel system is expected to yield distinct, pH-dependent behaviors.
| Parameter | At pH 7.4 (Pro-Hydrogel State) | At pH 5.0 (Activated State) | Scientific Rationale |
| Equilibrium Swelling Ratio (ESR) | Low (e.g., 200-400%) | High (e.g., >1500%) | Trityl groups are intact, making the network hydrophobic and constrained. At pH 5.0, trityl cleavage and imidazole protonation cause electrostatic repulsion and increased hydrophilicity, leading to massive water uptake.[2][12] |
| Storage Modulus (G') | High | Low | The initial, less swollen network is denser and mechanically stiffer. Upon swelling, the polymer chains are further apart, decreasing the cross-link density per unit volume and thus the stiffness.[15] |
| SEM Morphology | Dense, non-porous or microporous structure | Highly porous, interconnected network with large pores | The dramatic swelling at low pH creates large aqueous channels and pores within the hydrogel structure.[14] |
| Drug Release (DOX) | Slow, diffusion-controlled release | Rapid, burst release followed by sustained release | At pH 7.4, drug release is hindered by the collapsed network. At pH 5.0, the rapid swelling and increased pore size facilitate fast diffusion of the drug out of the hydrogel matrix.[1][13] |
Diagram 3: Mechanism of pH-Triggered Swelling
This diagram illustrates the molecular changes within the hydrogel network that drive the pH-responsive behavior.
Caption: Molecular mechanism of hydrogel expansion.
Conclusion and Future Directions
The use of this compound as a multifunctional, stimuli-responsive cross-linker enables the rational design of advanced hydrogel systems. The protocols outlined herein provide a robust framework for synthesizing and characterizing a pro-hydrogel that demonstrates a significant and sharp response to acidic pH. This "on-demand" swelling behavior makes it a promising candidate for site-specific drug delivery vehicles, particularly in oncology where tumor microenvironments are characteristically acidic.
Future work could involve modifying the main polymer backbone (e.g., using biodegradable polyesters instead of PEG) to tune degradation rates or conjugating targeting ligands to the polymer to enhance accumulation at specific cell types. The versatility of the Tr-IM-diOH cross-linker opens avenues for creating a new generation of smart biomaterials for advanced therapeutic applications.
References
-
Salehi, M., et al. (2023). pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. MDPI. Available at: [Link]
-
Characterization of Hydrogels. (2021). YouTube. Available at: [Link]
-
Ghorbanloo, M., & Heydari, A. (2017). pH Sensitive Hydrogel Based Acrylic Acid for Controlled Drug Release. Physical Chemistry Research, 5(1), 185-193. Available at: [Link]
- Gupta, P., Vermani, K., & Garg, S. (2002). pH-sensitive drug delivery systems. CRS Newsletter, 19(2), 19-23.
-
Rizwan, M., et al. (2023). pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Li, Y., et al. (2015). Biodegradable pH-responsive hydrogels for controlled dual-drug release. Journal of Materials Chemistry B, 3(42), 8393-8401. Available at: [Link]
-
Li, X., et al. (2017). Preparation of polyurethane/polyvinyl alcohol hydrogel and its performance enhancement via compositing with silver particles. RSC Advances, 7(75), 47564-47573. Available at: [Link]
-
Zhang, Y., et al. (2022). Simple Preparation of a Waterborne Polyurethane Crosslinked Hydrogel Adhesive With Satisfactory Mechanical Properties and Adhesion Properties. Frontiers in Chemistry, 10, 843513. Available at: [Link]
-
Zhang, Y., et al. (2022). Simple Preparation of a Waterborne Polyurethane Crosslinked Hydrogel Adhesive With Satisfactory Mechanical Properties and Adhesion Properties. National Institutes of Health (NIH). Available at: [Link]
-
Chemanalyst. This compound. Available at: [Link]
-
Physical characterization of complex hydrogels. (2020). ResearchGate. Available at: [Link]
- Claeys, B., et al. (2018). Polyhydroxyurethane Hydrogels: Synthesis and Characterizations. European Polymer Journal, 109, 364-372.
- Ahmad, S., et al. (2015). Stimuli pH-responsive (N-vinyl imidazole-co-acryloylmorpholine) Hydrogels; Mesoporous and Nanoporous Scaffolds. Journal of Biomedical Materials Research Part A, 103(12), 3848-3859.
- Synthesis and characterization of polyurethane-block-poly(2-hydroxyethyl methacrylate) (PU-b-PHEMA) hydrogels. (n.d.). Scribd.
- Olad, A., et al. (2011). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Iranian Journal of Pharmaceutical Research, 10(2), 245-255.
- Kohestanian, M., & Hajjari, H. (2014). Novel Cross-Linking Mechanism with Diol Type Cross-Linkers, to Prepare PAA Microgels via Precipitation Polymerization Method.
- Saha, S., et al. (2020). Rheological Characterization of Biological Hydrogels in Aqueous State. Journal of Applied Biotechnology Reports, 7(4), 231-236.
-
Rice, M. A., & Anseth, K. S. (2009). Macromolecular Monomers for the Synthesis of Hydrogel Niches and Their Application in Cell Encapsulation and Tissue Engineering. National Institutes of Health (NIH). Available at: [Link]
- From Experimental Studies to Coarse-Grained Modeling: Characterization of Surface Area to Volume Ratio Effects on the Swelling of Poly(ethylene glycol)
- Wang, C., et al. (2023). ROS/pH Dual-Responsive Hydrogel Dressings Loaded with Amphiphilic Structured Nano Micelles for the Repair of Infected Wounds. International Journal of Nanomedicine, 18, 5131-5152.
- Phenylboronate-diol crosslinked polymer gels with reversible sol-gel transition. (2017).
-
SACTG | King-Pharm. This compound. Available at: [Link]
-
Lin, C. C., & Anseth, K. S. (2009). Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry. National Institutes of Health (NIH). Available at: [Link]
- Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31.
-
Rizwan, M., et al. (2023). pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. National Institutes of Health (NIH). Available at: [Link]
- Troubleshooting incomplete cleavage of the trityl group
-
SCBIO. This compound. Available at: [Link]
- Na, K., et al. (2018). Development of a pH-Responsive Polymer Based on Hyaluronic Acid Conjugated with Imidazole and Dodecylamine for Nanomedicine Delivery.
- Rijcken, C. J. F., et al. (2017). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group.
-
National Center for Biotechnology Information. 4-Imidazolemethanol. PubChem Compound Database. Available at: [Link]
- Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193.
- Hussal, C., et al. (2022). Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross-Linked via the Inverse Electron Demand Diels–Alder (iEDDA) Reaction. Macromolecular Bioscience, 22(10), 2200219.
- Wenzel, T. J., & Chisholm, J. D. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1560.
- Li, H., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 634-638.
- Break Up to Make Up: Utilization of Photocleavable Groups in Biolabeling of Hydrogel Scaffolds. (2019).
- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. (2023). Bangladesh Journals Online.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 4. pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of polyurethane/polyvinyl alcohol hydrogel and its performance enhancement via compositing with silver particles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08845K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Biodegradable pH-responsive hydrogels for controlled dual-drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Investigating Protein Interactions with [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol: A Strategic Guide
An Application Note and Protocol Guide for Researchers
Abstract
The study of interactions between small molecules and proteins is a cornerstone of modern drug discovery and chemical biology. [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, a substituted imidazole derivative, represents a class of compounds with potential utility in modulating biological pathways through protein engagement[1]. This guide provides a comprehensive strategic framework and detailed protocols for researchers aiming to identify, validate, and characterize the protein interaction partners of this molecule. We eschew a one-size-fits-all template, instead presenting a logical, multi-phased approach that integrates affinity-based proteomics for target discovery with robust biophysical and cell-based methods for validation. Each step is explained with a focus on the underlying principles, ensuring that experimental choices are both deliberate and effective.
Introduction: A Phased Approach to Understanding Molecular Interactions
Identifying the specific protein targets of a bioactive small molecule is a critical yet challenging endeavor[2]. The biological effect of a compound like this compound is dictated by its direct interactions with cellular proteins. Therefore, a systematic methodology is required to move from a compound of interest to a validated mechanism of action.
This guide is structured around a three-phase workflow designed to provide high-confidence data at each stage:
-
Phase 1: Target Identification. Employing unbiased, large-scale techniques to generate a list of potential protein interactors.
-
Phase 2: Biophysical Validation & Quantitative Characterization. Using label-free, real-time methods to confirm direct binding and quantify the interaction kinetics and affinity.
-
Phase 3: In-Cellulo Confirmation. Validating the interaction within a native biological context to ensure physiological relevance.
This workflow ensures a rigorous and evidence-based progression from hypothesis generation to a validated small molecule-protein interaction.
Figure 1. A strategic workflow for small molecule-protein interaction studies.
Compound Profile: this compound
-
CAS Number: 77134-74-8[3]
-
Molecular Formula: C24H22N2O2[3]
-
Structure: The molecule features a central imidazole ring, which is a common motif in biologically active compounds and amino acids like histidine, known to coordinate with metals in metalloproteins[4].
-
Key Features:
-
Trityl Group: A bulky triphenylmethyl group. This provides significant steric hindrance and lipophilicity. In many synthetic schemes, it functions as a protecting group, but its size and hydrophobicity can also be a key driver of non-specific or specific protein interactions.
-
Hydroxymethyl Groups (-CH₂OH): The two hydroxyl groups at positions 4 and 5 are key functional handles. They can act as hydrogen bond donors or acceptors in a protein binding pocket. Crucially, they also provide reactive sites for chemical modification, enabling the synthesis of affinity probes required for Phase 1 studies.
-
Phase 1: Unbiased Target Identification via Affinity-Based Protein Profiling (ABPP)
The first step is to determine which proteins physically associate with the compound in a complex biological sample, such as a cell lysate. Affinity-based protein profiling is a powerful chemoproteomic strategy for this purpose[5]. The core principle involves chemically modifying the small molecule to create a "probe" that can be used to enrich its binding partners.
Probe Synthesis Strategy
The hydroxymethyl groups are ideal for derivatization. A common strategy is to convert one of the hydroxyls into an ether or ester linked to a handle for affinity purification. This handle typically includes:
-
A linker (e.g., a polyethylene glycol chain) to minimize steric hindrance from the solid support.
-
A reporter/capture tag (e.g., Biotin) for high-affinity capture on streptavidin-coated beads.
It is critical to synthesize a control probe that is structurally similar but functionally inert (e.g., lacking a key interacting group) or to perform competition experiments with the original, unmodified compound to distinguish specific from non-specific binders[5].
Figure 2. Workflow for affinity-based protein profiling (ABPP).
Protocol: Affinity Pull-Down Assay
-
Cell Lysis: Culture cells of interest and lyse them under non-denaturing conditions to preserve protein complexes. A common buffer is RIPA buffer without SDS. Add protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the biotinylated probe (e.g., 10-50 µM) for 1-2 hours at 4°C. For the competition control, pre-incubate the lysate with a 100-fold excess of the original, unmodified compound for 1 hour before adding the probe.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe and its bound proteins.
-
Washing: Pellet the beads using a magnetic stand and wash extensively (e.g., 5 times) with lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer for analysis by Western blot or by using a more gentle elution method (e.g., biotin competition) for mass spectrometry.
-
Analysis:
-
SDS-PAGE/Western Blot: If you have a hypothesized target, you can run the eluate on an SDS-PAGE gel and perform a Western blot with an antibody against that protein.
-
Mass Spectrometry: For unbiased discovery, the entire eluate is subjected to tryptic digestion followed by LC-MS/MS analysis to identify all enriched proteins[6][7]. Proteins significantly enriched in the probe sample compared to the competition control are considered high-confidence hits.
-
Phase 2: Biophysical Validation and Characterization
Once putative targets are identified, it is essential to confirm a direct interaction and quantify its parameters using in vitro biophysical techniques. Label-free methods are preferred as they do not require modification of the protein or small molecule[8].
Key Techniques: SPR and BLI
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are optical techniques that measure changes in mass on a biosensor surface in real-time[9][10]. In a typical setup for small molecule analysis, the purified target protein is immobilized on the sensor, and the small molecule is flowed over as the analyte[11][12].
-
Surface Plasmon Resonance (SPR): Detects changes in the refractive index at the surface of a sensor chip, providing high-sensitivity data on association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kₑ)[11][13].
-
Bio-Layer Interferometry (BLI): Measures changes in the interference pattern of white light reflected from the biosensor tip[14][15]. It is known for its high throughput and compatibility with crude samples[10].
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Principle | Refractive Index Change[9] | Optical Interference Shift[10] | Heat Change upon Binding[16] |
| Primary Output | Kinetics (kₐ, kₑ), Affinity (Kₑ)[11] | Kinetics (kₐ, kₑ), Affinity (Kₑ)[17] | Affinity (Kₑ), Stoichiometry (n), Enthalpy (ΔH)[16] |
| Throughput | Medium to High | High | Low |
| Sample Needs | Purified Protein & Analyte | Tolerant to Crude Samples[10] | High Concentration of Purified Samples |
| Key Advantage | High Sensitivity for Kinetics | Ease of Use, High Throughput | Provides full thermodynamic profile |
Table 1. Comparison of common biophysical techniques for studying small molecule-protein interactions.
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a sufficient signal for the small molecule binding.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Due to the compound's lipophilicity, the buffer may need to include a small percentage of DMSO (e.g., 1-5%) to ensure solubility[12].
-
Binding Analysis:
-
Inject the different concentrations of the compound over the sensor surface, starting with the lowest concentration.
-
Include a buffer-only (blank) injection for double referencing to subtract bulk refractive index changes and instrument drift.
-
Monitor the binding response in real-time to generate sensorgrams.
-
After each injection, allow sufficient time for dissociation. A regeneration step may be required to remove any remaining bound compound.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (kₐ, kₑ) and determine the binding affinity (Kₑ)[16].
Phase 3: In-Cellulo Confirmation with Co-Immunoprecipitation (Co-IP)
The final phase is to confirm that the interaction is relevant in a cellular environment. Co-IP is a gold-standard technique for studying protein-protein interactions within their native complexes[18]. Here, we adapt it to validate a small molecule's effect. If the compound is hypothesized to disrupt or stabilize a protein complex, Co-IP can provide compelling evidence.
Experimental Rationale
This protocol assumes the compound modulates the interaction between a primary target (Protein X, which the compound binds to) and its known binding partner (Protein Y). By treating cells with the compound, we can observe whether the amount of Protein Y that co-precipitates with Protein X increases or decreases.
Protocol: Co-Immunoprecipitation Assay
-
Cell Treatment: Culture cells and treat them with a dose-range of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Lysis: Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) with protease inhibitors to keep protein complexes intact.
-
Immunoprecipitation:
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove unbound proteins.
-
Elution and Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis. Probe one blot with an antibody for Protein X (to confirm successful immunoprecipitation) and another blot with an antibody for Protein Y (to test for co-precipitation).
-
-
Interpretation: A change in the band intensity of Protein Y in the compound-treated lanes compared to the vehicle control indicates that this compound modulates the interaction between Protein X and Protein Y in the cell.
Conclusion
This application note has outlined a rigorous, multi-phase strategy for the comprehensive study of protein interactions with this compound. By integrating the unbiased discovery power of affinity proteomics with the quantitative precision of biophysical methods and the physiological relevance of cell-based assays, researchers can confidently identify and characterize the molecular targets of this compound. This structured approach minimizes false positives and builds a robust foundation for understanding the compound's mechanism of action, making it an invaluable tool for chemical biology and drug development professionals.
References
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology.
- Application, Principle and Advantages of Biolayer Interference Technology (BLI). ACROBiosystems.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- Bio-Layer Interferometry: Principles & Applic
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies.
- Biolayer Interferometry (BLI). Sartorius.
- Bio-layer interferometry. Wikipedia.
- Methods for the Elucidation of Protein-Small Molecule Interactions. (2025).
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
- Biolayer Interferometry (BLI). Harvard University.
- A beginner's guide to surface plasmon resonance. (2023). Portland Press.
- A systematic method for identifying small-molecule modulators of protein–protein interactions. (2004). PNAS.
- General schemes of affinity‐based protein profiling.
- This compound. AG Scientific.
- Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PubMed Central.
- Proteomics. Wikipedia.
- Co-immunoprecipitation: Principles and applic
- 77134-74-8 this compound. ChemSigma.
- Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.
- Co-immunoprecipitation Protocols and Methods.
- Co-immunoprecipitation (Co-IP): The Complete Guide. (2024). Antibodies.com.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023).
Sources
- 1. qcc.edu [qcc.edu]
- 2. pnas.org [pnas.org]
- 3. 77134-74-8 this compound [chemsigma.com]
- 4. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics - Wikipedia [en.wikipedia.org]
- 8. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Application, Principle and Advantages of Biolayer Interference Technology (BLI) - Creative Proteomics [iaanalysis.com]
- 15. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 16. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, a key intermediate in the development of novel pharmaceuticals. The strategic use of a trityl protecting group allows for the selective reduction of ester functionalities to the corresponding diol, a critical step in the elaboration of this versatile building block. This document provides a robust, three-step synthetic protocol, including the preparation of the key diester intermediate, its subsequent N-tritylation, and the final reduction to the target diol.
Introduction
The imidazole scaffold is a ubiquitous feature in a vast array of biologically active molecules and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The title compound, this compound, serves as a valuable precursor in the synthesis of more complex molecules, particularly in the development of anti-cancer agents where the dihydroxymethyl imidazole core can be further functionalized to interact with biological targets.[1]
The synthetic strategy presented herein focuses on a logical sequence of protection and functional group transformation. The bulky trityl group is employed to protect the N-1 position of the imidazole ring, preventing side reactions and directing the subsequent reduction step. The choice of lithium aluminum hydride as the reducing agent ensures the complete conversion of the ester groups to the desired primary alcohols.
Chemical Structures and Reaction Pathway
The overall synthetic pathway is depicted below, illustrating the key transformations from the starting diethyl 1H-imidazole-4,5-dicarboxylate to the final product.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of Diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate
This initial step involves the protection of the imidazole nitrogen with a trityl group. The bulky nature of the trityl group sterically hinders the N-1 position, preventing unwanted side reactions in subsequent steps.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 1H-imidazole-4,5-dicarboxylate | 212.21 | 10.61 g | 0.05 |
| Trityl chloride | 278.77 | 14.64 g | 0.0525 |
| Triethylamine | 101.19 | 7.0 mL | 0.05 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a stirred solution of diethyl 1H-imidazole-4,5-dicarboxylate (10.61 g, 0.05 mol) in dry dichloromethane (200 mL) under an inert atmosphere, add triethylamine (7.0 mL, 0.05 mol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (14.64 g, 0.0525 mol) in dry dichloromethane (50 mL) to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate as a white solid.
Part 2: Synthesis of this compound
The final step is the reduction of the diester to the corresponding diol using a powerful reducing agent, lithium aluminum hydride (LAH). This reaction should be performed with extreme caution due to the pyrophoric nature of LAH.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate | 454.53 | 9.09 g | 0.02 |
| Lithium aluminum hydride (LAH) | 37.95 | 1.90 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated aqueous NH4Cl solution | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add a suspension of lithium aluminum hydride (1.90 g, 0.05 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate (9.09 g, 0.02 mol) in anhydrous THF (50 mL) to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the dropwise addition of water (2 mL), followed by 15% aqueous NaOH (2 mL), and then water (6 mL).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white crystalline solid.
Workflow Diagram
Caption: Detailed workflow for the synthesis of the target compound.
Safety Precautions
-
Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents. All manipulations involving LAH must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.
-
Trityl chloride is corrosive and can cause burns. Handle with care in a well-ventilated fume hood.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Tetrahydrofuran (THF) can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF for reactions involving LAH.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the imidazole, trityl, and hydroxymethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Melting Point: To assess the purity of the final crystalline product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described methodology is scalable and utilizes readily available starting materials and reagents. By following the outlined procedures and safety precautions, researchers can efficiently prepare this valuable intermediate for applications in pharmaceutical research and development.
References
-
PrepChem. (n.d.). Preparation of 4,5 di(hydroxymethyl)imidazole. Retrieved from [Link]
-
This compound. (n.d.). Retrieved from [Link]
Sources
Application Notes and Protocols: Strategic Use of Protecting Groups in Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Imidazole Scaffold and the Necessity of Protection Strategies
The imidazole ring is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from its unique electronic properties, its ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine.[2][3] The synthesis of highly functionalized imidazoles is, therefore, a critical endeavor in the development of novel molecular entities.
However, the inherent reactivity of the imidazole ring, particularly the nucleophilicity of its nitrogen atoms, presents a significant challenge in multi-step syntheses.[4] Unwanted side reactions can compromise yields and lead to complex product mixtures. To circumvent these issues, the strategic implementation of protecting groups to temporarily mask the reactive N-H functionality is paramount.[4][5] This guide provides an in-depth exploration of common protecting group strategies for imidazole synthesis, offering not just protocols, but also the rationale behind the selection of a particular protecting group for a given synthetic challenge.
Strategic Selection of Imidazole Protecting Groups: A Comparative Overview
The choice of a suitable protecting group is dictated by several factors, including its stability to downstream reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the reactivity of the imidazole ring itself. Herein, we discuss some of the most widely employed protecting groups for imidazole synthesis: the tert-Butoxycarbonyl (Boc), Trityl (Tr), (2-(Trimethylsilyl)ethoxy)methyl (SEM), and Tosyl (Ts) groups.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for imidazole protection due to its general stability under a wide range of non-acidic conditions.[4] It is readily introduced using di-tert-butyl dicarbonate (Boc₂O).
-
Rationale for Use: The Boc group is particularly valuable when subsequent synthetic steps involve basic or nucleophilic reagents. Its moderate steric bulk offers a balance between protection and accessibility for further reactions at the carbon positions of the imidazole ring.[6]
The Bulky Guardian: Trityl (Tr) Group
The sterically demanding trityl group provides robust protection for the imidazole nitrogen. Its bulk can direct regioselective reactions at other positions of the imidazole ring.
-
Rationale for Use: The Trityl group's significant steric hindrance makes it ideal for preventing unwanted reactions at the protected nitrogen.[7] It is particularly useful in syntheses where high steric protection is required.[8]
The Versatile Modulator: (2-(Trimethylsilyl)ethoxy)methyl (SEM) Group
The SEM group is a versatile protecting group that is stable to a broad range of conditions but can be cleaved under specific, mild protocols.[9][10] This orthogonality makes it highly valuable in complex syntheses.[11]
-
Rationale for Use: The SEM group's stability to both acidic and basic conditions, coupled with its unique deprotection methods (fluoride ions or strong acid), allows for its selective removal in the presence of other protecting groups.[9][10][11] This makes it a key player in orthogonal protection strategies.[12] The SEM group has also been shown to be well-tolerated in C-H activation reactions.[13]
The Electron-Withdrawing Activator: Tosyl (Ts) Group
The Tosyl group, an electron-withdrawing group, significantly alters the electronics of the imidazole ring. This can be strategically employed to facilitate certain reactions.
-
Rationale for Use: The electron-withdrawing nature of the tosyl group can enhance the acidity of the C-2 proton of the imidazole ring, facilitating its deprotonation and subsequent functionalization.[14] However, its removal often requires harsh conditions.[15][16]
Comparative Summary of Imidazole Protecting Groups
| Protecting Group | Introduction Reagent | Common Cleavage Conditions | Stability | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl); NaBH₄ in EtOH[17] | Stable to bases and nucleophiles | High-yielding introduction, moderate steric hindrance[4] |
| Trityl (Tr) | Trityl chloride (TrCl) | Mild acidic conditions (e.g., TFA, formic acid)[18] | Stable to bases and nucleophiles | High steric bulk, directs regioselectivity[7] |
| SEM | SEM chloride (SEMCl) | Fluoride sources (e.g., TBAF); strong acids (e.g., HCl)[9][10] | Stable to a wide range of acidic and basic conditions | Orthogonal to many other protecting groups, stable in C-H activation[11][13] |
| Tosyl (Ts) | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃); strong acids; Mg/MeOH | Stable to acidic conditions | Electron-withdrawing, activates the imidazole ring for certain reactions[14] |
Experimental Protocols
General Workflow for Imidazole Protection and Deprotection
Caption: General workflow for imidazole protection and deprotection.
Protocol 1: N-Boc Protection of Imidazole
This protocol describes the synthesis of tert-butyl 1H-imidazole-1-carboxylate.[19]
Materials:
-
Imidazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Brine
-
5% NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of imidazole (1.0 equiv.) in methanol, add triethylamine (1.0 equiv.) and di-tert-butyl dicarbonate (1.1 equiv.).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with brine, 5% NaHCO₃ solution, and water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the N-Boc protected imidazole.
Protocol 2: Deprotection of N-Boc Imidazole using NaBH₄
This protocol provides a mild and selective method for the cleavage of the N-Boc group.[17]
Materials:
-
N-Boc protected imidazole
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the N-Boc protected imidazole (1.0 equiv.) in ethanol, add sodium borohydride (1.5-3.0 equiv.) in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: N-Trityl Protection of Imidazole
This protocol describes the synthesis of N-tritylimidazole.[7]
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of imidazole (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DMF, add trityl chloride (1.05 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield N-tritylimidazole.
Protocol 4: N-SEM Protection of Imidazole
This protocol details the introduction of the SEM protecting group.[9]
Materials:
-
Imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
SEM chloride (SEMCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a suspension of sodium hydride (1.1 equiv.) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 equiv.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM chloride (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Deprotection of N-SEM Imidazole using TBAF
This protocol describes the fluoride-mediated cleavage of the SEM group.[11]
Materials:
-
N-SEM protected imidazole
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the N-SEM protected imidazole (1.0 equiv.) in anhydrous THF, add TBAF solution (1.5-2.0 equiv.).
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules, the ability to selectively deprotect one functional group in the presence of others is crucial.[12][20] This is achieved through the use of orthogonal protecting groups, which are removed under distinct and non-interfering conditions.
Caption: Orthogonal deprotection of SEM and Boc groups.
A common orthogonal strategy in imidazole synthesis involves the use of an acid-labile group (like Boc or Trityl) and a fluoride-labile group (like SEM). For instance, an imidazole substrate bearing a Boc-protected nitrogen and a silyl-protected hydroxyl group can be selectively deprotected at either position by choosing the appropriate cleavage reagent. This allows for sequential functionalization of the molecule with high precision.
Conclusion and Future Perspectives
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex imidazole-containing molecules. This guide has provided a detailed overview of some of the most common and versatile protecting groups, along with practical protocols for their implementation. As the demand for novel imidazole-based pharmaceuticals and materials continues to grow, the development of new, more efficient, and greener protecting group strategies will remain an active and important area of research.
References
-
Whitten, J. P., et al. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 51(10), 1891–1894. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
O'Connell, J. F., et al. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1650. [Link]
-
Daugulis, O., et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 135(41), 15490–15498. [Link]
-
O'Brien, A. G., et al. (2016). An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry, 14(10), 2843-2849. [Link]
-
SciSpace. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. SciSpace. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1-Tosylimidazole: A Versatile Reagent in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2005). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 7(12), 2453–2456. [Link]
-
Organic Chemistry Data. Trityl Protection. Organic Chemistry Data. [Link]
-
Li, J., & Li, B. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1145. [Link]
-
ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?. ResearchGate. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Wikipedia. Protecting group. Wikipedia. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]
-
Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804-9805. [Link]
- Google Patents. (1975). US3872095A - N-trityl-imidazoles and their production.
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]
-
ResearchGate. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]
-
Synlett. (2000). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]1. Synlett, 2000(1), 142-144. [Link]
-
Arkivoc. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc, 2005(14), 20-28. [Link]
-
de la Torre, J., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6649. [Link]
-
Al-Tel, T. H. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7088-7104. [Link]
-
Kim, H., & Kim, H. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 31(3), e202501387. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
International Science Community Association. (2014). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. [Link]
-
Beier, M., & Gryaznov, S. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & medicinal chemistry letters, 24(9), 2042–2045. [Link]
-
Sharma, D., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian journal of pharmaceutical sciences, 73(1), 108–111. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. isca.me [isca.me]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the imidazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active molecules.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents.[4][5] Within this esteemed class of compounds, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol emerges as a pivotal building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This di-hydroxymethylated imidazole, strategically protected with a bulky trityl group, offers medicinal chemists a versatile platform for constructing complex molecular architectures.
This technical guide provides an in-depth exploration of the applications and experimental protocols associated with this compound. We will delve into its synthesis, the critical role of the trityl protecting group, and its application in the development of potent kinase inhibitors, offering researchers and drug development professionals a comprehensive resource to leverage this valuable intermediate.
Core Attributes and Strategic Advantages
The efficacy of this compound in synthetic campaigns stems from a combination of its structural features:
-
The Imidazole Core: A five-membered aromatic heterocycle with two nitrogen atoms, the imidazole ring is a key component of many natural and synthetic bioactive compounds.[1][3] It can act as a hydrogen bond donor and acceptor, and its electron-rich nature allows for diverse chemical modifications.
-
Bifunctional Hydroxymethyl Groups: The two primary alcohol functionalities at the 4 and 5 positions serve as versatile handles for subsequent chemical transformations. These groups can be oxidized to aldehydes or carboxylic acids, or further elaborated through etherification or esterification to introduce a wide array of substituents.
-
The Trityl Protecting Group: The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group for the imidazole nitrogen.[6] Its steric bulk directs reactions to other positions of the imidazole ring and prevents unwanted side reactions at the protected nitrogen.[6] The ease of its removal under mild acidic conditions ensures the integrity of other sensitive functional groups within the molecule.[6]
Synthesis and Purification Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the formation of the 4,5-bis(hydroxymethyl)imidazole core, followed by selective protection with the trityl group.
Part 1: Synthesis of 4,5-Bis(hydroxymethyl)imidazole
The precursor, 4,5-Bis(hydroxymethyl)imidazole, is a known compound that can be synthesized through various methods.[7] One common approach involves the condensation of dihydroxyacetone with formaldehyde and ammonia.
Protocol 1: Synthesis of 4,5-Bis(hydroxymethyl)imidazole
| Reagent | Molar Equiv. | MW | Amount |
| Dihydroxyacetone dimer | 1.0 | 180.16 | 90.08 g |
| Formaldehyde (37% in H₂O) | 2.2 | 30.03 | 60 mL |
| Ammonium Hydroxide (28% in H₂O) | 3.0 | 35.05 | 100 mL |
| Methanol | - | - | 500 mL |
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dihydroxyacetone dimer in methanol.
-
Add formaldehyde solution and ammonium hydroxide to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold methanol.
-
The crude product can be recrystallized from hot water to yield pure 4,5-bis(hydroxymethyl)imidazole as a white solid.
Part 2: Selective N-Tritylation
The selective protection of one of the imidazole nitrogens is a critical step. The bulky nature of the trityl group generally favors mono-substitution.
Protocol 2: Synthesis of this compound
| Reagent | Molar Equiv. | MW | Amount |
| 4,5-Bis(hydroxymethyl)imidazole | 1.0 | 128.13 | 12.8 g |
| Trityl Chloride | 1.1 | 278.78 | 30.7 g |
| Triethylamine (TEA) | 1.2 | 101.19 | 16.7 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 500 mL |
Procedure:
-
In a flame-dried 1 L round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5-bis(hydroxymethyl)imidazole in anhydrous DCM.
-
Add triethylamine to the suspension and stir for 10 minutes at room temperature.
-
Add trityl chloride portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The two hydroxymethyl groups provide anchor points for building out the rest of the inhibitor molecule, often targeting the hinge region and other key pockets of the kinase active site.
Case Study: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibitors have therapeutic potential in a range of inflammatory diseases.[8][9][10] Many potent p38 inhibitors feature a substituted imidazole core. The title compound can be used to construct the central scaffold of these inhibitors.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for the synthesis of a p38 MAP kinase inhibitor.
Case Study: Synthesis of TGF-β Receptor I (ALK5) Inhibitors
The transforming growth factor-beta (TGF-β) signaling pathway is implicated in fibrosis and cancer progression.[11] Inhibitors of the TGF-β type I receptor kinase (ALK5) are therefore of significant therapeutic interest. Imidazole-based compounds have been identified as potent ALK5 inhibitors.
Deprotection of the Trityl Group: The Final Step to Bioactivity
The removal of the trityl group is typically the final step in the synthesis of the active pharmaceutical ingredient (API). This is usually achieved under mild acidic conditions that do not compromise the integrity of the rest of the molecule.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
| Reagent | Molar Equiv. | Concentration |
| Trityl-protected substrate | 1.0 | 0.1 M in DCM |
| Trifluoroacetic Acid (TFA) | 5-10 | - |
| Dichloromethane (DCM) | - | - |
| Saturated aq. NaHCO₃ | - | - |
Procedure:
-
Dissolve the trityl-protected compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography or recrystallization to yield the deprotected API.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated combination of a versatile imidazole core, reactive hydroxymethyl handles, and a robust yet readily cleavable protecting group makes it an invaluable tool for the synthesis of complex and biologically active molecules. As the demand for targeted therapies continues to grow, the utility of such well-designed building blocks will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.
References
-
Practical synthesis of a p38 MAP kinase inhibitor. PubMed. Available at: [Link]
-
4,5-Bis(hydroxymethyl)imidazole. Chem-Impex. Available at: [Link]
-
4,5-bis(hydroxymethyl)-2-phenyl-1H-imidazole. Zhejiang Dinglong Technology Co., Ltd. Available at: [Link]
-
Synthesis of amide derivatives containing the imidazole moiety and evaluation of their anti-cardiac fibrosis activity. PubMed. Available at: [Link]
- Fused imidazole derivatives as tgf-beta inhibitors. Google Patents.
- Method for preparing 4-hydroxymethyl imidazoles. Google Patents.
-
Synthesis of a Novel Carbocyclic Analog of Bredinin. PMC - PubMed Central. Available at: [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. PubMed. Available at: [Link]
-
Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. TSI Journals. Available at: [Link]
-
Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed. Available at: [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong. Available at: [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
-
Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC - NIH. Available at: [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Available at: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available at: [Link]
-
Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1 H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan Derivatives. PubMed. Available at: [Link]
Sources
- 1. Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Methoxymethyl)-1-trityl-1H-imidazole (1956369-41-7) for sale [vulcanchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives containing the imidazole moiety and evaluation of their anti-cardiac fibrosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol synthesis
Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals dedicated to the synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol. As a key intermediate in the development of novel pharmaceuticals, optimizing its synthesis is critical for advancing research and development pipelines[1].
This guide, structured in a flexible question-and-answer format, moves beyond simple protocols. Here, we delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and elevate your synthetic strategy.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most pressing issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge in multi-step organic syntheses and can be attributed to several factors in this specific N-tritylation reaction. A systematic approach is key to identifying the root cause.
Core Causality: The reaction involves a nucleophilic attack from a nitrogen on the imidazole ring onto the electrophilic carbon of trityl chloride. The efficiency of this process is highly dependent on reaction conditions, stoichiometry, and the prevention of side reactions.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Checklist:
-
Reagent Integrity and Stoichiometry:
-
Trityl Chloride Quality: Trityl chloride is moisture-sensitive and can hydrolyze to triphenylmethanol (trityl alcohol). Use freshly opened or properly stored trityl chloride. The presence of triphenylmethanol not only consumes the reagent but can also complicate purification.
-
Starting Material Purity: Ensure the purity of the starting 4,5-bis(hydroxymethyl)imidazole[2]. Impurities can interfere with the reaction.
-
Stoichiometry: A common strategy is to use a slight excess of the imidazole starting material to ensure the complete consumption of the more expensive trityl chloride. However, if the starting material is difficult to separate from the product, using a slight excess (1.1-1.2 eq) of trityl chloride might be preferable, followed by a robust purification step.
-
-
Reaction Conditions:
-
Base Selection: A non-nucleophilic base is crucial to scavenge the HCl produced during the reaction without competing with the imidazole nitrogen.[3][4] Triethylamine (TEA) or pyridine are common choices. Pyridine can often serve as both the base and the solvent.[5]
-
Solvent: Anhydrous polar aprotic solvents like DMF, acetonitrile, or dichloromethane (DCM) are typically used. Ensure the solvent is dry, as water will hydrolyze the trityl chloride.
-
Temperature: This reaction is often run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be beneficial. However, excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions:
-
O-Tritylation: The primary hydroxyl groups on the starting material are also nucleophilic and can react with trityl chloride. The bulky nature of the trityl group provides some steric hindrance, making N-alkylation kinetically favored over O-alkylation of these primary alcohols.[5] However, prolonged reaction times or excessive heat can lead to the formation of O-tritylated byproducts.
-
Di-substitution: While less common due to steric hindrance after the first trityl group is attached, it's theoretically possible.
-
Q2: I'm observing significant tailing and poor separation during silica gel column chromatography. How can I improve my purification?
This is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The interaction between the basic nitrogen of the imidazole ring and the acidic silanol groups on the silica surface causes the tailing effect.[6]
Solutions for Improved Chromatographic Purification:
| Method | Description | Rationale |
| Add a Basic Modifier | Add a small amount (0.5-1%) of a base like triethylamine or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). | The added base neutralizes the acidic sites on the silica gel, preventing strong ionic interactions with your basic product. This results in sharper peaks and better separation.[6] |
| Use a Different Stationary Phase | Switch from standard silica gel to neutral or basic alumina. | Alumina has a more basic surface, which minimizes the strong acid-base interactions that cause tailing with basic analytes.[6] |
| Dry Loading | Instead of dissolving your crude product in a solvent and loading it, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent and then carefully add the dry powder to the top of your column. | This technique often leads to a more uniform starting band, preventing streaking and improving resolution.[6] |
| Acid-Base Extraction | Perform an acid-base extraction during workup before chromatography. | Dissolve the crude mixture in an organic solvent (e.g., DCM). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic imidazole product will be protonated and move to the aqueous layer, while non-basic impurities (like triphenylmethanol) remain in the organic layer. Separate the layers, then neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract your pure product into an organic solvent.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trityl group in this synthesis?
The trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen.[7] Its key features are:
-
Steric Bulk: It is a very large, bulky group. This high steric hindrance allows it to selectively protect primary hydroxyls or specific nitrogen atoms in a molecule.[5] In this synthesis, its bulk helps prevent over-reaction and influences regioselectivity.
-
Acid Lability: The trityl group is stable under basic and neutral conditions but is easily removed under mild acidic conditions (e.g., using trifluoroacetic acid (TFA) or formic acid).[4][5] This allows for selective deprotection later in a synthetic sequence without disturbing other protecting groups that might be base-labile.[7]
Q2: Why is regioselectivity important, and how is it controlled?
The imidazole ring in 4,5-bis(hydroxymethyl)imidazole has two nitrogen atoms (N-1 and N-3) that could potentially be tritylated. Achieving regioselectivity means controlling the reaction to ensure the trityl group attaches to the desired nitrogen, which in this case is N-1 to yield the target molecule.
Control is primarily achieved through steric effects. The bulky trityl group will preferentially attack the less sterically hindered nitrogen atom.[3] The substitution pattern on the imidazole ring influences which nitrogen is more accessible.
Caption: General workflow for the synthesis and purification.
Experimental Protocols
The following protocols are generalized procedures based on established methods for N-tritylation of imidazoles.[8][9] Researchers should optimize these conditions for their specific setup.
Protocol 1: Synthesis of this compound
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4,5-bis(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Tritylation: Add trityl chloride (1.1 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent).
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water. This will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove some non-polar impurities.
-
Drying: Dry the crude product under vacuum. The material can then be taken for purification.
Protocol 2: Purification by Recrystallization
Recrystallization can be a highly effective method if a suitable solvent system is found.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., acetonitrile, ethanol, ethyl acetate) to find a solvent that dissolves the product when hot but not when cold. Acetonitrile is often a good starting point for N-tritylimidazole compounds.[8]
-
Dissolution: Dissolve the crude solid in a minimum amount of the chosen boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
- BenchChem. (n.d.). Mechanism of action of trityl protection on the histidine imidazole side chain.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- BenchChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
- BenchChem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
- ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Google Patents. (n.d.). CA1119179A - Process for preparing n-tritylimidazole compounds.
- Reddit. (n.d.). Imidazole synthesis.
- ChemSrc. (n.d.). 77134-74-8 this compound.
- Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production.
- Chem-Impex. (n.d.). 4,5-Bis(hydroxymethyl)imidazole.
Sources
- 1. qcc.edu [qcc.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
- 9. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol solubility issues and solutions
Welcome to the technical support guide for [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol (herein referred to as Tr-diHMIM). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. While specific solubility data for this compound is not extensively published, this guide is built upon the well-understood physicochemical properties of its constituent functional groups: the bulky, hydrophobic trityl group and the polar, hydrophilic dihydroxymethylated imidazole core.
Section 1: Understanding the Solubility Profile of Tr-diHMIM
The core challenge in dissolving Tr-diHMIM stems from its amphiphilic nature. It possesses two distinct regions with opposing solvent affinities.
-
The Trityl (Triphenylmethyl) Group: This large, nonpolar moiety consists of three phenyl rings. It is sterically hindering and intensely hydrophobic, dominating the molecule's character. This group makes the compound poorly soluble in aqueous and highly polar solvents. The hydrophobic nature of the trityl group is a known factor that limits the water solubility of compounds it is attached to.[1][2]
-
The Dihydroxymethyl Imidazole Core: This portion of the molecule contains two hydroxymethyl (-CH2OH) groups and a nitrogenous imidazole ring. These features allow for hydrogen bonding and impart polarity, promoting solubility in polar solvents.[3] The parent imidazole ring itself is very soluble in water.[4][5]
This structural duality means that no single "perfect" solvent may exist. Instead, solubility often requires a finely tuned system, such as a co-solvent mixture, that can effectively solvate both the hydrophobic and hydrophilic parts of the molecule.
Section 2: Troubleshooting Guide & FAQs
This section addresses common questions and issues in a practical, Q&A format.
Q1: My Tr-diHMIM won't dissolve in water or buffer. What should I do?
A1: Direct dissolution in aqueous media is highly unlikely to succeed.
The large trityl group confers significant hydrophobicity, making the compound virtually insoluble in water.[1][6] The parent compound without the trityl group, 4,5-Bis(hydroxymethyl)imidazole, is noted for its solubility in polar solvents, highlighting the dramatic effect of the trityl addition.[3]
Initial Steps:
-
Do not start with water. Begin with small-scale solubility tests in a range of organic solvents.
-
Use a "like dissolves like" approach. The dominant feature is the nonpolar trityl group, so start with moderately polar to nonpolar aprotic solvents.
Q2: Which organic solvents are the best starting points for dissolving Tr-diHMIM?
A2: Start with moderately polar, aprotic solvents.
These solvents offer a balance, possessing enough polarity to interact with the hydroxymethyl and imidazole groups while also having sufficient nonpolar character to solvate the trityl group.
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Highly Recommended | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These are excellent starting points. DMSO is highly polar and can often dissolve difficult compounds. DCM and THF are good for molecules with large nonpolar components.[6] |
| Potentially Useful | Acetone, Acetonitrile (MeCN), Ethyl Acetate | These are common lab solvents that should be included in an initial screen. Their effectiveness will depend on the precise balance of hydrophobic and hydrophilic character. |
| Less Likely / Use with Caution | Methanol, Ethanol | While polar, these protic solvents may not be strong enough to overcome the hydrophobicity of the trityl group on their own. However, they can be excellent as co-solvents. |
| Not Recommended (as primary solvent) | Water, Hexanes, Toluene | These solvents are at the extremes of the polarity scale and are unlikely to dissolve a compound with such mixed characteristics. Toluene and hexanes will not solvate the polar groups, while water will not solvate the trityl group. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of Tr-diHMIM into a small glass vial.
-
Add the test solvent dropwise (e.g., 100 µL at a time) while vortexing or stirring.
-
Observe for dissolution. Continue adding solvent up to a concentration of ~1 mg/mL.
-
If the compound does not dissolve at room temperature, gentle warming (e.g., to 40-50°C) can be attempted. Note any changes upon cooling, as the compound may precipitate.
Q3: I achieved some solubility in an organic solvent, but I need to introduce it into an aqueous buffer for my experiment. How can I do this?
A3: The recommended method is to use a co-solvent system.
This involves dissolving the compound in a minimal amount of a water-miscible organic solvent first, and then slowly adding this organic stock solution to your aqueous buffer with vigorous stirring.
Workflow for Co-Solvent System Preparation:
-
Prepare a Concentrated Stock: Dissolve the Tr-diHMIM in a suitable, water-miscible organic solvent (DMSO or DMF are preferred) to make a concentrated stock solution (e.g., 10-50 mM).
-
Pre-warm the Buffer: Gently warm your aqueous buffer. This can sometimes help maintain solubility.
-
Titrate and Vortex: While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution drop-by-drop.
-
Observe Carefully: Watch for any signs of precipitation (cloudiness). If this occurs, the solubility limit in that specific aqueous/organic mixture has been exceeded. You may need to increase the percentage of the organic co-solvent.
Diagram: Co-Solvent Workflow
Caption: Workflow for preparing an aqueous solution of Tr-diHMIM using a co-solvent.
Q4: Can pH adjustment improve the solubility of Tr-diHMIM?
A4: Yes, pH adjustment can have a modest effect, particularly in partially aqueous systems.
The imidazole ring is basic. The conjugate acid of imidazole has a pKa of approximately 7.[5] By lowering the pH to below this pKa (e.g., pH 4-5), the imidazole nitrogen can become protonated. This introduces a positive charge, which can increase the molecule's interaction with polar solvents like water.
Experimental Protocol: pH-Modification Test
-
Prepare a suspension of Tr-diHMIM in a co-solvent/water mixture where it is mostly insoluble.
-
Slowly add dilute acid (e.g., 0.1 M HCl) dropwise while monitoring for dissolution.
-
Important Caveat: The trityl group is famously acid-labile.[1] Strong acidic conditions or prolonged exposure can cleave the trityl group from the imidazole ring. This is a common deprotection strategy.[7] Therefore, use the mildest acidic conditions possible and for the shortest duration necessary. This technique is a trade-off between enhancing solubility and maintaining the integrity of the compound.
Diagram: pH Effect on Tr-diHMIM Structure
Caption: The effect of pH on the ionization state of the imidazole ring.
Q5: Are there any other methods to improve solubility for formulation development?
A5: Yes, for drug development and formulation, several advanced techniques can be explored.
These methods aim to encapsulate the hydrophobic molecule or alter its solid-state properties.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The hydrophobic trityl group can become encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex enhances aqueous solubility.
-
Use of Surfactants/Micelles: Surfactants can form micelles in water, which are aggregates with hydrophobic cores and hydrophilic shells. Tr-diHMIM can partition into the hydrophobic core, allowing it to be dispersed in an aqueous medium.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state. This can prevent the formation of a stable crystal lattice, which requires energy to break, thereby improving the dissolution rate.[8]
These are advanced techniques that require significant formulation expertise and should be considered when simple co-solvent systems are insufficient for the desired application.[8]
Section 3: References
-
4,5-bis(hydroxymethyl)-2-phenyl-1H-imidazole - ChemBK. (n.d.). Retrieved from ChemBK. [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. (2023). Retrieved from ACS Publications. [Link]
-
1.6: Physical properties of organic compounds - Chemistry LibreTexts. (2019). Retrieved from Chemistry LibreTexts. [Link]
-
How will you increase the solubility of organic compounds in water? - Quora. (2021). Retrieved from Quora. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (n.d.). Retrieved from NIH. [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (2015). Retrieved from ResearchGate. [Link]
-
This compound. (n.d.). Retrieved from a chemical supplier. [Link]
-
Water-Soluble Trityl Radicals for Fluorescence Imaging - PubMed. (2024). Retrieved from PubMed. [Link]
-
Solubility of Organic Compounds. (2023). Retrieved from a university resource. [Link]
-
Water-Soluble Trityl Radicals for Fluorescence Imaging - MDPI. (2024). Retrieved from MDPI. [Link]
-
Imidazole - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem. (n.d.). Retrieved from PubChem. [Link]
-
US3872095A - N-trityl-imidazoles and their production - Google Patents. (n.d.). Retrieved from Google Patents.
-
Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. (2022). Retrieved from ACG Publications. [Link]
-
Trityl Protection - Common Organic Chemistry. (n.d.). Retrieved from a chemistry resource. [Link]
-
Chemical Properties of 1H-Imidazole (CAS 288-32-4) - Cheméo. (n.d.). Retrieved from Cheméo. [Link]
-
[1-(triphenylmethyl)-1H-imidazol-4-yl]methanol - PubChem. (n.d.). Retrieved from PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Water-Soluble Trityl Radicals for Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. 1-(Triphenylmethyl)imidazole | 15469-97-3 [chemicalbook.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Stability problems with [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol in solution
Welcome to the dedicated technical support center for [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. Drawing from established principles of organic chemistry and analytical best practices, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound in solution, thereby safeguarding the success of your experiments.
Introduction to the Molecule and its Stability Challenges
This compound is a pivotal building block in the synthesis of various pharmaceutical agents, including anti-cancer drugs.[1] Its structure features a central imidazole core, two reactive hydroxymethyl groups, and a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens. The primary stability challenge associated with this molecule is the acid-lability of the N-trityl group.[2][3][4] Under acidic conditions, the bond between the imidazole nitrogen and the trityl group's central carbon can cleave, leading to the formation of the deprotected imidazole and the highly stable trityl cation.[3] This degradation is often undesirable and can compromise the yield and purity of subsequent synthetic steps.
A secondary stability concern is the potential for oxidation of the hydroxymethyl groups, a common reaction pathway for alcohol functionalities.[5][6] The imidazole ring itself, while generally stable, can be influenced by the pH of the solution.[7][8][9] Understanding and controlling these degradation pathways is critical for the effective use of this intermediate.
Troubleshooting Guide: Common Stability Problems and Solutions
This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.
Issue 1: Unexpected Deprotection (Loss of Trityl Group) During Reaction or Workup
-
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to the deprotected imidazole.
-
Mass spectrometry data showing the molecular ion of the deprotected product.
-
Lower than expected yield of the desired trityl-protected product.
-
-
Probable Causes:
-
Acidic Conditions: The presence of acid, even in catalytic amounts, is the most common cause of detritylation.[2][3] This can be introduced through:
-
Acidic reagents or catalysts used in the reaction.
-
Acidic impurities in solvents.
-
Formation of acidic byproducts during the reaction.
-
Use of acidic buffers or aqueous solutions during workup (e.g., an acidic wash).
-
-
Lewis Acids: Certain metal salts can act as Lewis acids and catalyze the cleavage of the trityl group.[3]
-
-
Solutions & Preventative Measures:
-
Strict pH Control: Maintain neutral or basic conditions throughout your experiment and workup.[2] Use non-acidic drying agents (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Purity: Use high-purity, anhydrous, and non-acidic solvents. If necessary, solvents can be distilled or passed through a column of activated alumina to remove acidic impurities.
-
Basic Additives: In reactions where acidic byproducts might form, consider adding a non-nucleophilic base, such as pyridine or triethylamine (TEA), to scavenge any generated acid.[3]
-
Aqueous Workup: During extractions, use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for washes. Avoid acidic washes unless the explicit goal is deprotection.
-
Chelating Agents: If Lewis acid contamination is suspected, the addition of a suitable chelating agent may be beneficial, though this should be evaluated on a case-by-case basis.
-
Issue 2: Formation of Unidentified Impurities or Product Degradation Over Time in Solution
-
Symptoms:
-
Multiple new spots on TLC or peaks in HPLC analysis of a stored solution.
-
Discoloration of the solution upon storage.
-
Reduced potency or activity of the compound in downstream applications.
-
-
Probable Causes:
-
Oxidation: The hydroxymethyl groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents. This can lead to the formation of corresponding aldehydes or carboxylic acids.[5]
-
Slow Acid-Catalyzed Deprotection: Trace amounts of acid in the storage solvent can lead to gradual detritylation over time.
-
Photodegradation: While the trityl group itself can be photolabile under certain conditions, this is less common than acid-catalyzed degradation.[10][11]
-
-
Solutions & Preventative Measures:
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Selection: Choose a stable, high-purity solvent for storage. Aprotic solvents are generally preferred.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Temperature Control: Store solutions at low temperatures (e.g., ≤ 4°C or frozen at -20°C) to slow down the rate of all potential degradation reactions.
-
Purity of Stored Material: Ensure the solid compound is of high purity before dissolving for storage, as impurities can sometimes catalyze degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.
Q2: What solvents are recommended for dissolving this compound?
Commonly used solvents for trityl-protected compounds include anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and pyridine.[3] The choice of solvent will depend on the specific application. Always use high-purity, anhydrous solvents.
Q3: How can I monitor the stability of my solution?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent method for monitoring the stability of your solution.[12][13][14] A stability-indicating method can separate the intact compound from its degradation products, allowing for quantitative analysis of its purity over time.
Q4: At what pH does the trityl group become significantly labile?
The stability of the trityl group rapidly decreases as the pH drops below neutral. At a pH below 1, the group is highly unstable.[2] Even mildly acidic conditions (pH 4-6) can lead to noticeable degradation over time.[7]
Q5: Are there different types of trityl groups with varying stability?
Yes, the acid lability of the trityl group can be modified by adding electron-donating substituents to the phenyl rings. For example, a methoxytrityl (MMT) group is more acid-labile than the standard trityl group.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Solution Stability by HPLC-UV
This protocol provides a framework for assessing the stability of this compound in a chosen solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system.
-
Suggested HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Flow Rate: 1 mL/min.
-
-
Record the peak area of the intact compound. This will serve as your baseline (100% purity).
-
-
Storage and Sampling:
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution for analysis.
-
-
Data Analysis:
-
Analyze each aliquot by HPLC under the same conditions as the initial analysis.
-
Calculate the percentage of the intact compound remaining at each time point relative to the initial peak area.
-
Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[15]
-
Prepare Solutions: Prepare separate solutions of the compound in:
-
Acidic Conditions: e.g., 0.1 M HCl.
-
Basic Conditions: e.g., 0.1 M NaOH.
-
Oxidative Conditions: e.g., 3% H₂O₂.
-
Thermal Stress: Store a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to UV light.
-
-
Incubation: Incubate the solutions for a defined period, aiming for approximately 10-30% degradation of the active pharmaceutical ingredient (API).[15]
-
Analysis: Analyze the stressed samples by HPLC, ideally coupled with mass spectrometry (HPLC-MS), to separate and identify the degradation products.
Data and Visualization
Table 1: pH and Solvent Effects on Trityl Group Stability
| Condition | Stability of Trityl Group | Rationale |
| pH < 4 | Highly Labile | Acid-catalyzed cleavage via formation of a stable trityl cation.[2][3] |
| pH 4 - 6 | Moderately Stable | Slow acid-catalyzed degradation may occur over time. |
| pH 7 | Stable | Neutral conditions do not promote cleavage.[2] |
| pH > 7 | Stable | Stable under basic conditions.[2][4] |
| Protic Solvents (e.g., alcohols) | Can promote cleavage in the presence of acid | Can facilitate proton transfer and stabilize the leaving group. |
| Aprotic Solvents (e.g., DCM, THF) | Generally good for stability | Less likely to participate in proton transfer. |
Diagrams
Caption: Primary degradation pathways for the target molecule.
Caption: A workflow for troubleshooting stability issues.
References
-
Das, D., et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 6(84), 80971-80980. DOI: 10.1039/C6RA15328A. Available at: [Link]
-
El-Kimary, E. I., et al. (2023). Sustainable stability indicating HPLC method for the determination of Tigecycline and greenness assessment. F1000Research, 12, 341. DOI: 10.12688/f1000research.132438.2. Available at: [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
- Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. In G. B. Fields (Ed.), Solid-Phase Peptide Synthesis. Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
- Huynh-Ba, K. (Ed.). (2021). Handbook of Stability Testing in Pharmaceutical Development. Springer.
- Vertex AI Search. (n.d.). This compound.
-
ResearchGate. (2020). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
PubMed. (2020). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. Retrieved from [Link]
-
ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way?. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Retrieved from [Link]
-
ResearchGate. (2015). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Retrieved from [Link]
-
PubMed Central. (2010). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Retrieved from [Link]
-
PubMed. (2015). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. Retrieved from [Link]
-
PubMed Central. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Retrieved from [Link]
-
PubMed. (2008). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. Retrieved from [Link]
-
Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
ACS Publications. (2021). Imidazole-Functionalized Polyoxometalate Catalysts for the Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran Using Atmospheric O2. Retrieved from [Link]
-
RSC Publishing. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Retrieved from [Link]
-
ResearchGate. (2012). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Retrieved from [Link]
-
ResearchGate. (2019). Degradation kinetics assay and plots obtained for first-order reaction.... Retrieved from [Link]
-
ResearchGate. (2003). Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins: Synthesis and Testing of a Library of 144 Discrete Chemicals as Potential Farnesyltransferase Inhibitors. Retrieved from [Link]
-
PubMed. (2011). Development of trityl-based photolabile hydroxyl protecting groups. Retrieved from [Link]
-
MDPI. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]
-
Frontiers. (2020). 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts. Retrieved from [Link]
- Google Patents. (2012). Hydroxymethyl furfural oxidation methods.
-
Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?. Retrieved from [Link]
-
PubMed. (2011). Kinetics of omeprazole degradation in solid state. Retrieved from [Link]
-
ACS Publications. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. Frontiers | 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts [frontiersin.org]
- 6. US8193381B2 - Hydroxymethyl furfural oxidation methods - Google Patents [patents.google.com]
- 7. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 11. Development of trityl-based photolabile hydroxyl protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of omeprazole degradation in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
Welcome to the technical support guide for the synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol. This key pharmaceutical intermediate is central to various research and development pipelines, particularly in the synthesis of bioactive compounds and potential drug candidates.[1][2] The synthetic route, while straightforward in principle, involves steps that are prone to specific side reactions, impacting yield, purity, and scalability.
This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting protocols. We will move beyond simple procedural lists to explain the chemical causality behind common issues, empowering you to diagnose and resolve challenges encountered during your experiments.
Part 1: The Synthetic Landscape
The most common and logical pathway to the target diol involves a two-step sequence starting from a commercially available precursor, diethyl 1H-imidazole-4,5-dicarboxylate.
-
N-Protection: The imidazole nitrogen is protected with a triphenylmethyl (trityl) group. This is crucial for preventing side reactions in the subsequent reduction step and enhancing solubility in organic solvents. The trityl group is favored for its steric bulk and specific reactivity.[3][4]
-
Diester Reduction: The two ester functionalities at the C4 and C5 positions are reduced to primary alcohols using a powerful hydride-donating agent, typically Lithium Aluminum Hydride (LiAlH₄).
The overall workflow is summarized in the diagram below.
Caption: Overall synthetic route to the target diol.
Part 2: Troubleshooting Guide & Diagnostics
This section is structured in a question-and-answer format to directly address problems you may observe in the lab.
Scenario 1: Issues During N-Tritylation Step
Question: "My reaction to install the trityl group is sluggish. After several hours, my TLC plate shows significant unreacted starting material and a new, non-polar spot that isn't the desired product. What is happening?"
Answer: This points to two classic side reactions: incomplete conversion and reagent hydrolysis.
-
Causality - Incomplete Reaction: The triphenylmethyl group is exceptionally bulky. This steric hindrance can significantly slow down the reaction rate, leading to unreacted starting material even after extended periods.[3][4]
-
Causality - Reagent Hydrolysis: Trityl chloride is highly susceptible to moisture. Any water present in the solvent or on the glassware will rapidly convert TrCl into triphenylmethanol (TrOH). TrOH is a common, relatively non-polar byproduct that can complicate purification.
Troubleshooting Protocol & Validation:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous grade solvents. If unavailable, solvents like DMF should be dried over molecular sieves.
-
-
Catalyze the Reaction:
-
The addition of a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive trityl-pyridinium intermediate.[3]
-
-
Optimize Stoichiometry:
-
Use a slight excess (1.1 to 1.2 equivalents) of trityl chloride to compensate for any minor hydrolysis and drive the reaction to completion.
-
| Problem Observed | Probable Cause | Recommended Solution |
| Unreacted Starting Material | Steric Hindrance / Insufficient Reactivity | Add catalytic DMAP (5-10 mol%). |
| Non-polar byproduct (TrOH) | Hydrolysis of Trityl Chloride | Rigorously ensure anhydrous conditions. |
| Both Issues | Combination of the above | Implement both solutions; use 1.1 eq. of TrCl. |
Scenario 2: Complications During the LiAlH₄ Reduction & Workup
Question: "My final product yield is extremely low after the LiAlH₄ reduction. During workup, I get a thick, gelatinous precipitate that is difficult to filter, and my crude NMR shows multiple products, including one that is far more polar than my target diol."
Answer: This scenario involves three potential issues: incomplete reduction, product loss during workup, and unintentional deprotection of the trityl group.
-
Causality - Incomplete Reduction: Lithium Aluminum Hydride is a powerful reducing agent, but esters require a full 4 equivalents of hydride for complete conversion (2 per ester group). Insufficient LiAlH₄, low reaction temperatures, or short reaction times can result in the formation of a mono-reduced intermediate: [4-(Ethoxycarbonyl)-1-trityl-1H-imidazol-5-yl]methanol. This byproduct is often difficult to separate from the desired diol.
-
Causality - Product Loss in Workup: The workup of LiAlH₄ reactions involves quenching excess hydride and hydrolyzing aluminum alkoxide intermediates to form aluminum salts. These salts can form a gelatinous slurry that physically traps the product, making extraction inefficient and leading to significant yield loss.[5]
-
Causality - Premature Detritylation: The trityl group is notoriously labile under acidic conditions.[3][6] A standard "acidic quench" (e.g., adding HCl or H₂SO₄) to dissolve the aluminum salts will rapidly cleave the trityl group, forming the highly stable trityl cation and the unprotected diol, 4,5-Bis(hydroxymethyl)imidazole.[1] This unprotected diol is highly polar and may have poor solubility in common extraction solvents.
Caption: Acid-catalyzed loss of the trityl protecting group.
Troubleshooting Protocol & Validation:
-
Ensure Complete Reduction:
-
Use a sufficient excess of LiAlH₄ (e.g., 2.5 - 3.0 equivalents relative to the diester).
-
Add the LiAlH₄ portionwise to a cooled solution (0 °C) of the ester in THF, then allow the reaction to warm to room temperature and stir until TLC analysis confirms the disappearance of the starting material and the mono-reduced intermediate.
-
-
Implement a Fieser Workup:
-
To avoid both acidic deprotection and gelatinous precipitates, use the Fieser workup method. This carefully controlled procedure produces a granular, easily filterable aluminum salt precipitate.
-
Step-by-Step Fieser Protocol: For a reaction that used X g of LiAlH₄ in solvent:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add X mL of water.
-
Add X mL of 15% aqueous NaOH solution.
-
Add 3X mL of water.
-
Stir vigorously at room temperature for 30-60 minutes. The precipitate should become white and granular.
-
Filter the solid through a pad of Celite® and wash thoroughly with THF or ethyl acetate. The desired product will be in the filtrate.
-
-
Caption: Troubleshooting flowchart for the LiAlH₄ reduction step.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why can't I use a milder reducing agent like Sodium Borohydride (NaBH₄) to avoid the harsh LiAlH₄ workup?
A1: The choice of reducing agent is dictated by the functional group. NaBH₄ is a selective reagent that is generally not powerful enough to reduce esters.[5] Lithium Aluminum Hydride is significantly more reactive due to the higher polarity of the Al-H bond compared to the B-H bond, making it capable of reducing esters and even carboxylic acids to primary alcohols.[7] Using NaBH₄ would result in no reaction.
Q2: How should I monitor the progress of the LiAlH₄ reduction by TLC?
A2: Careful TLC analysis is critical.
-
Pause stirring and withdraw a small aliquot (~0.1 mL) from the reaction mixture using a glass capillary.
-
Dispense the aliquot into a small vial containing ~1 mL of ethyl acetate and a few drops of saturated sodium sulfate solution. This quenches the reactive LiAlH₄ and hydrolyzes the intermediates.
-
Vortex the vial and allow the solids to settle.
-
Spot the top organic layer on your TLC plate.
-
Elute with an appropriate solvent system (e.g., 50-70% Ethyl Acetate in Hexanes). The product diol will be significantly more polar (lower Rf) than the starting diester.
| Compound | Expected Relative Rf | Visualization (UV/Stain) |
| Diethyl 1-trityl-imidazole-dicarboxylate | High (e.g., 0.8) | UV active |
| Mono-reduced Intermediate | Medium (e.g., 0.5) | UV active |
| Target Diol Product | Low (e.g., 0.2) | UV active |
| 4,5-Bis(hydroxymethyl)imidazole | Baseline (e.g., <0.1) | UV active, may stain with KMnO₄ |
| Triphenylmethanol (Byproduct) | High (e.g., 0.75) | UV active |
Q3: My final product seems to degrade upon storage or during column chromatography. Is this common?
A3: Yes, this can occur. While the trityl group offers protection, the diol product can be sensitive. As noted in the literature for related hydroxymethyl imidazoles, there is a possibility of forming ether byproducts upon heating or exposure to acidic conditions (like silica gel).[8] It is advisable to use a neutral purification matrix like deactivated silica gel (by pre-treating with a solvent mixture containing 1-2% triethylamine) and to concentrate fractions at reduced temperature (e.g., < 40 °C). Store the final compound in a cool, dark place under an inert atmosphere.
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 17, 2026, from [Link]
- Büchel, K. H., Draber, W., Regel, E., & Plempel, M. (1975). U.S. Patent No. 3,872,095. Washington, DC: U.S.
- Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.
- Chemithon Corp. (1980). U.S. Patent No. 4,224,452. Washington, DC: U.S.
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved January 17, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Retrieved January 17, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved January 17, 2026, from [Link]
-
YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
- BASF AG. (1985). U.S. Patent No. 4,550,176. Washington, DC: U.S.
-
ResearchGate. (n.d.). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved January 17, 2026, from [Link]
-
University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved January 17, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved January 17, 2026, from [Link]
- Lek Pharmaceuticals. (2008). W.I.P.O. Patent No. WO2008043996A2.
-
National Center for Biotechnology Information. (2022, October 15). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][8][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of methyl N'-[1-(4-hydroxybutyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-N-phenylimidothiocarbamate. Retrieved January 17, 2026, from [Link]
-
YouTube. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. Retrieved January 17, 2026, from [Link]
-
Bangladesh Journals Online. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Retrieved January 17, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. qcc.edu [qcc.edu]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 9. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important pharmaceutical intermediate.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing insights into the underlying causes and practical solutions.
Q1: My compound is showing severe peak tailing during silica gel column chromatography. What is the cause, and how can I resolve this?
A1: Peak tailing is a common issue when purifying basic compounds like imidazoles on standard silica gel.[1] This phenomenon arises from strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a portion of the molecules being retained longer, resulting in asymmetrical peaks.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic silanol groups, thus minimizing the strong interactions with your compound.[1]
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be an excellent alternative for the purification of basic compounds.[1]
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with the eluent containing the basic modifier before packing the column.
Q2: I am experiencing a low yield of my purified compound after column chromatography. What are the potential reasons for this product loss?
A2: Low recovery after column chromatography can be attributed to several factors:
-
Irreversible Adsorption: The highly basic nature of the imidazole moiety can lead to strong, sometimes irreversible, binding to the acidic sites on the silica gel, resulting in product loss on the column.[1]
-
Compound Instability (Detritylation): The trityl protecting group is labile under acidic conditions.[2] The inherent acidity of silica gel can cause partial or complete cleavage of the trityl group during chromatography, leading to the formation of the unprotected diol and other byproducts, which complicates purification and reduces the yield of the desired product.
-
Compound is Too Dilute: If the compound elutes over a large number of fractions at a low concentration, it can be difficult to detect and collect efficiently.
Solutions:
-
Stability Test: Before committing to a large-scale purification, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new, more polar spot appears at the baseline (indicative of the detritylated product), your compound is likely unstable on silica gel.
-
Use a Neutral Stationary Phase: As mentioned previously, switching to neutral alumina can prevent acid-catalyzed degradation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can help to elute the compound in a sharper band, concentrating it into fewer fractions.
Q3: I am struggling to find a suitable solvent system for the recrystallization of my compound. What is the best approach?
A3: Finding the ideal recrystallization solvent often requires some experimentation. The goal is to identify a solvent (or solvent mixture) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Selection Strategy:
-
Single Solvent Screening: Start by testing small amounts of your crude product in various solvents of differing polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for imidazole derivatives include methanol/water, ethanol/water, and ethyl acetate/hexane.[3]
| Solvent Polarity | Examples | Suitability for this compound |
| Non-polar | Hexane, Toluene | Likely to be a "poor" solvent; good for precipitating the compound. |
| Medium Polarity | Ethyl Acetate, Acetone, Dichloromethane | Good starting points for single or mixed solvent systems. |
| Polar | Ethanol, Methanol, Acetonitrile | Likely to be a "good" solvent; the compound is expected to have high solubility. |
II. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific purity of your crude material and the scale of your experiment.
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography with a basic modifier.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of DCM and MeOH.
-
Aim for an Rf value of approximately 0.2-0.3 for the target compound.
-
Add 0.5% (v/v) TEA to the solvent system to mitigate peak tailing. A typical eluent could be DCM:MeOH:TEA (95:4.5:0.5).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of DCM.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
-
Workflow for Column Chromatography Purification
Sources
Technical Support Center: Optimizing Synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol Derivatives
Welcome to the technical support center for the synthesis and optimization of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate.[1] The unique structure, featuring a bulky trityl protecting group and two hydroxymethyl functionalities, presents specific challenges and opportunities in synthetic chemistry.
This document provides in-depth, field-tested insights in a practical question-and-answer format. We will explore common issues, from initial reaction setup to final purification, explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Core Synthesis & Reaction Setup (FAQs)
This section addresses foundational questions regarding the initial synthesis and setup for preparing the target compound and its analogues.
Q1: What is the most reliable starting material for synthesizing the imidazole core?
A key precursor for the di-hydroxymethylated imidazole core is 1,3-dihydroxyacetone dimer. The synthesis generally involves the condensation of this dihydroxyacetone with formaldehyde and an ammonia source, such as ammonium hydroxide, in the presence of a copper(II) salt (e.g., copper(II) acetate) which acts as a catalyst and templating agent. This approach, a variation of the Debus-Radziszewski imidazole synthesis, is effective for creating the 4,5-disubstituted imidazole ring system.[2]
Q2: Why is the trityl group used for N-protection, and what are the optimal conditions for its introduction?
The trityl (triphenylmethyl, Tr) group is chosen for several strategic reasons:
-
Steric Hindrance: Its significant bulk allows for the selective protection of primary hydroxyl groups and, in this case, the N-1 position of the imidazole ring. This steric bulk can direct subsequent reactions to other positions.[3]
-
Acid Labile: The trityl group is stable under basic and many neutral conditions but can be readily removed with mild acids, making it orthogonal to many other protecting groups.[4]
-
Increased Lipophilicity: It significantly increases the molecule's solubility in organic solvents, which can be advantageous for purification by chromatography.[3]
Optimal Tritylation Conditions: The protection reaction is typically an SN1 process that proceeds via the highly stable trityl cation.[3] Standard conditions involve reacting the diol with trityl chloride (Tr-Cl) in the presence of a non-nucleophilic base.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Solvent | Anhydrous Pyridine or Dichloromethane (DCM) | Pyridine often serves as both the solvent and the base, effectively neutralizing the HCl byproduct.[5] Anhydrous DCM with a separate base is a common alternative. |
| Base | Pyridine, Triethylamine (TEA), or DMAP (catalyst) | A tertiary amine base is required to scavenge the HCl generated. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction by forming a more reactive trityl-pyridinium intermediate.[3] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature. |
| Stoichiometry | 1.0 - 1.2 equivalents of Trityl Chloride | A slight excess of the tritylating agent ensures complete consumption of the starting material. |
Q3: Can I selectively protect only one of the hydroxymethyl groups after N-tritylation?
Yes, selective protection is feasible due to the steric environment created by the N-trityl group. The hydroxymethyl group at the 4-position is generally more sterically hindered than the one at the 5-position. By using a bulky protecting group reagent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) under carefully controlled conditions (low temperature, stoichiometric control), you can often achieve preferential protection of the less hindered C5-hydroxymethyl group.
Section 2: Troubleshooting Guide for Synthesis & Optimization
This section addresses specific experimental failures and provides a logical framework for resolving them.
Q4: My N-tritylation reaction is showing low yield and significant unreacted starting material. What's wrong?
This is a common issue often traced back to reagent quality or reaction conditions.
Possible Causes & Solutions:
-
Moisture Contamination: Trityl chloride and the intermediate trityl cation are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Trityl chloride is moisture-sensitive and should be handled accordingly.[5]
-
Inactive Trityl Chloride: Old or improperly stored trityl chloride may have hydrolyzed. Use a fresh bottle or test its activity on a simple primary alcohol.
-
Insufficient Base: An inadequate amount of base will fail to neutralize the generated HCl, which can protonate the imidazole nitrogen, deactivating it towards further reaction. Ensure at least one equivalent of base is used per equivalent of HCl produced.
-
Poor Solubility: The starting diol may have poor solubility in the reaction solvent. Consider a different solvent system or slight heating to improve dissolution before adding the trityl chloride.
Below is a workflow to diagnose this issue:
Q5: I'm observing the formation of a bis-(imidazolylmethyl)-ether impurity. How can I prevent this?
The formation of ether byproducts from hydroxymethyl-imidazoles can occur, particularly if the reaction mixture is heated for extended periods or under acidic conditions.[6]
Prevention Strategies:
-
Temperature Control: Avoid excessive heating during the reaction or workup. Many imidazole syntheses benefit from being run at or below room temperature.[7]
-
pH Management: During workup, avoid strongly acidic conditions for prolonged periods. If an acidic wash is necessary, perform it quickly and at low temperatures. A patent on purifying 4-(hydroxymethyl)-imidazoles describes a method to hydrolyze these ethers back to the desired alcohol by heating in a dilute aqueous solution at a controlled pH of 2.5 to 3.[6]
-
Prompt Workup: Do not let the reaction mixture stand for extended periods after completion, especially before purification.
Q6: The deprotection of the trityl group is incomplete or results in side reactions. How can I optimize this step?
Trityl deprotection, while common, can be problematic. The key is understanding the stability and reactivity of the liberated trityl cation (Tr+).[8]
Common Issues & Solutions:
-
Incomplete Deprotection: The cleavage of the trityl group with acid (like trifluoroacetic acid, TFA) is a reversible reaction. The highly stable trityl cation can re-attach to the deprotected imidazole nitrogen.
-
Solution: Use a "scavenger" in the cleavage cocktail. The scavenger's role is to irreversibly trap the trityl cation. Triisopropylsilane (TIS) is an excellent choice as it reduces the cation to the inert triphenylmethane.[8] A standard cocktail is 95% TFA / 2.5% Water / 2.5% TIS.
-
-
Side Reactions with Other Functional Groups: The reactive trityl cation can alkylate other nucleophilic sites on your molecule.
-
Solution: Again, an effective scavenger is critical. If your molecule contains other sensitive residues like thiols, using scavengers like 1,2-ethanedithiol (EDT) can be beneficial.[8]
-
-
Neighboring Group Participation: In carbohydrate chemistry, it has been noted that adjacent acetyl groups can migrate during trityl deprotection.[9] While less common here, be mindful of any nearby ester or acyl groups that could potentially migrate to the newly deprotected nitrogen.
-
Solution: Using microflow reactors has been shown to inhibit this migration by providing precise control over reaction time and temperature.[9] For standard lab practice, ensure the deprotection is run at the lowest effective temperature and for the minimum time required.
-
Section 3: Purification Strategies & Protocols
Purifying imidazole derivatives can be challenging due to their polarity and basicity.
Q7: My compound is streaking badly on a silica gel column. How can I improve the separation?
Streaking (or tailing) is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms on your imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[10]
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a tertiary amine base to your mobile phase.
-
Recommendation: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent (e.g., ethyl acetate/hexane). The amine will compete for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[10]
-
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or compatible with your molecule, consider an alternative stationary phase.
-
Recommendation: Use neutral or basic alumina. Alumina is generally more suitable for purifying basic compounds and can provide excellent separation where silica fails.[10]
-
-
Use Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry powder, and load this powder onto the top of your column. This technique often leads to sharper bands and better resolution.[10]
Q8: Can I purify my compound using acid-base extraction?
Absolutely. Acid-base extraction is a powerful technique for separating basic imidazole derivatives from neutral organic impurities.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer one or two more times to ensure complete recovery.
-
Neutralization & Back-Extraction: Combine all acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). Your neutral imidazole derivative will now be present.
-
Recovery: Extract the neutralized aqueous solution several times with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[10]
References
-
Das, T. C., et al. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. Link
-
BenchChem. (2025). Troubleshooting Incomplete Trityl Group Deprotection from Cysteine. BenchChem Tech Support. Link
-
Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Link
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. Link
-
ScienceDirect. (2024). Optimization of reaction conditions: Significance and symbolism. ScienceDirect. Link
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. ResearchGate. Link
-
BenchChem. (n.d.). This compound. BenchChem. Link
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Link
-
Google Patents. (1980). US4224452A - Method for preparing 4-hydroxymethyl imidazoles. Google Patents. Link
-
Common Organic Chemistry. (n.d.). Trityl Protection. Common Organic Chemistry. Link
-
Google Patents. (1977). US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds. Google Patents. Link
-
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem Tech Support. Link
-
Taylor & Francis Online. (2016). Selective deprotection of trityl group on carbohydrate by microflow reaction inhibiting migration of acetyl group. Synthetic Communications, 46(6). Link
-
Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Link
-
National Center for Biotechnology Information. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC. Link
Sources
- 1. qcc.edu [qcc.edu]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Guide for Researchers, Scientists, and Drug Development Professionals
<Technical Support Center: Trityl-Protected Compounds >
Welcome to the technical support center for handling trityl-protected compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the common—and often frustrating—pitfalls encountered in the lab. Here, we'll explore the causality behind experimental outcomes and provide robust, field-proven troubleshooting strategies.
Section 1: Stability and Deprotection Challenges
The acid-labile nature of the trityl group is its greatest strength and its most common point of failure. Understanding how to control this reactivity is paramount for success.
FAQ 1: My trityl deprotection is slow or incomplete. What's going wrong?
This is a frequent issue stemming from several potential causes. The cleavage of the trityl ether is an equilibrium reaction initiated by acid.[1] Incomplete reactions occur when this equilibrium is not sufficiently pushed toward the deprotected product.
Troubleshooting Steps:
-
Acid Strength and Concentration: The rate of cleavage is directly related to the strength of the acid used.[2] While mild acids like 80% acetic acid can work, they may require long reaction times (up to 48 hours for a standard trityl group).[3] Stronger acids like trifluoroacetic acid (TFA) are much faster. If your reaction with a mild acid is stalling, consider switching to a stronger acid system.
-
Check Reagents: Ensure your acid is not old or hydrated, as this will decrease its effective concentration. Anhydrous conditions are often preferred for reproducibility.
-
Scavenger Presence: The cleavage releases a highly stable trityl carbocation (Trt⁺).[4] This cation is a potent electrophile and can re-react with your deprotected alcohol (or thiol), pushing the equilibrium back to the starting material.[1] The absence of a scavenger to trap this cation is a primary cause of incomplete deprotection.
FAQ 2: What is a scavenger and why is it essential for trityl deprotection?
A scavenger is a nucleophilic agent added to the reaction mixture to irreversibly trap, or "quench," the electrophilic trityl cation generated during acid-catalyzed deprotection.[1][4] Its role is critical for driving the reaction to completion and preventing side reactions.
The mechanism involves the acid-catalyzed cleavage of the O-Tr bond, which releases the free alcohol and the trityl cation. This cation is stabilized by charge delocalization across its three phenyl rings.[4] Without a scavenger, this cation can re-tritylate the desired product or alkylate other nucleophilic sites on your molecule.[4]
Commonly used scavengers are trialkylsilanes like triethylsilane (TES) or triisopropylsilane (TIPS) .[4] These silanes react with the trityl cation via hydride transfer to form the inert triphenylmethane, effectively removing the cation from the reaction equilibrium.[5]
Sources
Overcoming poor reactivity of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
Welcome to the technical support center for [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered diol. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and achieve your synthetic goals.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable intermediate in pharmaceutical synthesis, notably in the production of angiotensin II receptor antagonists like Losartan. However, its synthetic utility is often hampered by the poor reactivity of the two primary hydroxyl groups. This diminished reactivity is predominantly due to the significant steric hindrance imposed by the bulky trityl (triphenylmethyl) protecting group attached to the imidazole nitrogen. This guide will explore the underlying reasons for this poor reactivity and provide actionable solutions and alternative strategies.
Troubleshooting Guide: Overcoming Poor Reactivity
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and step-by-step protocols.
Issue 1: Low or No Yield in Oxidation Reactions
Question: I am trying to oxidize the diol to the corresponding dialdehyde or dicarboxylic acid using standard oxidation methods (e.g., PCC, Jones oxidation), but I am observing very low conversion or a complex mixture of products. What is causing this and how can I improve my yield?
Answer:
The primary reason for the failure of traditional oxidation methods is the steric bulk of the trityl group, which physically blocks the approach of the oxidant to the hydroxymethyl groups. Additionally, the imidazole ring itself can be sensitive to harsh oxidizing conditions, leading to side reactions.
Root Cause Analysis:
-
Steric Hindrance: The three phenyl rings of the trityl group create a "protective umbrella" over the imidazole ring and the adjacent hydroxymethyl groups, significantly impeding access for bulky chromium-based oxidants.
-
Reagent Incompatibility: Strong acidic conditions, such as those in Jones oxidation, can lead to the premature cleavage of the acid-labile trityl group, resulting in a mixture of protected and deprotected products.
Recommended Solutions:
1. Swern Oxidation (for Aldehyde Synthesis): The Swern oxidation is a mild and effective method for oxidizing sterically hindered alcohols to aldehydes. It utilizes smaller, more accessible activating agents.
Experimental Protocol: Swern Oxidation
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (4.4 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Oxidation: Add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture. Stir for 1-2 hours at -78 °C.
-
Quenching: Add triethylamine (TEA) (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1][2][3]
2. TEMPO-Mediated Oxidation (for Aldehyde or Carboxylic Acid): 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a radical catalyst that, in conjunction with a co-oxidant, can efficiently oxidize primary alcohols. For sterically hindered substrates, less hindered derivatives like 1-methyl-2-azaadamantane-N-oxyl (1-Me-AZADO) may offer superior results.[4][5][6]
Experimental Protocol: TEMPO-Mediated Oxidation to Aldehyde
-
Reaction Setup: To a solution of the diol (1.0 eq.) in DCM, add TEMPO (0.1 eq.) and (diacetoxy)iodobenzene (BAIB) (2.2 eq.).
-
Reaction Execution: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[6][7]
To obtain the dicarboxylic acid, a two-step process is often more reliable than direct oxidation from the diol. First, oxidize to the dialdehyde using one of the mild methods above. Then, the resulting dialdehyde can be further oxidized to the dicarboxylic acid using a selective oxidant like sodium chlorite (NaClO₂).
Issue 2: Inefficient Esterification or Etherification
Question: I am struggling to perform esterification (e.g., with an acid chloride or anhydride) or etherification (e.g., Williamson ether synthesis) on the hydroxymethyl groups. The reactions are sluggish and yields are poor. How can I drive these reactions to completion?
Answer:
Similar to oxidation, the steric hindrance from the trityl group is the main culprit, reducing the nucleophilicity of the hydroxyl groups and preventing the approach of electrophiles.
Root Cause Analysis:
-
Reduced Nucleophilicity: The bulky trityl group can electronically influence the hydroxyl groups, but the primary effect is steric shielding.
-
Harsh Conditions: Forcing conditions (e.g., high temperatures) can lead to decomposition or deprotection of the starting material.
Recommended Solutions:
1. Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester under mild conditions. This is particularly effective for sterically hindered alcohols.[8][9][10][11]
Experimental Protocol: Steglich Esterification
-
Reaction Setup: Dissolve the diol (1.0 eq.), the carboxylic acid (2.2 eq.), and DMAP (0.2 eq.) in anhydrous DCM or DMF.
-
Addition of Coupling Agent: Cool the solution to 0 °C and add EDC or DCC (2.5 eq.).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. If using EDC, perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.
2. Mitsunobu Reaction (for Esterification and Etherification): The Mitsunobu reaction is an excellent choice for forming C-O bonds with sterically demanding alcohols, proceeding with inversion of configuration (though not relevant for these primary alcohols). It uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12][13][14][15]
Experimental Protocol: Mitsunobu Etherification
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diol (1.0 eq.), the alcohol for etherification (2.5 eq.), and triphenylphosphine (2.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and slowly add DIAD or DEAD (2.5 eq.) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture and purify directly by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group used if it causes such significant steric hindrance?
The trityl group is favored for its ability to selectively protect primary alcohols over secondary or tertiary alcohols due to its bulk. In the context of imidazole synthesis, it also serves to protect the N-H of the imidazole ring. Its primary advantage is its acid lability, allowing for easy deprotection under mild acidic conditions, which is often compatible with other protecting groups in a multi-step synthesis.[16][17][18]
Q2: What are the standard conditions for removing the trityl group?
The trityl group is typically removed using mild acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in DCM. The reaction is usually fast, often completing within an hour at room temperature.[17][18] For substrates sensitive to strong acid, milder acids like formic acid or 80% aqueous acetic acid can be used.[17]
Q3: Are there less sterically hindering protecting groups for the imidazole nitrogen that I could use as an alternative?
Yes, several alternatives to the trityl group can be considered, which may offer better reactivity for the hydroxymethyl groups.
| Protecting Group | Abbreviation | Introduction | Deprotection | Key Features |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, NaH, DMF | TBAF or dilute HCl | Stable to a wide range of conditions, removable with fluoride or acid.[19][20][21][22][23] |
| Benzyloxymethyl | BOM | BOM-Cl, base | H₂, Pd/C or strong acid | Offers orthogonality with acid-labile groups when removed by hydrogenolysis.[24][25] |
Q4: Can I selectively react only one of the two hydroxymethyl groups?
Achieving selective mono-functionalization of this symmetrical diol is challenging. However, it may be possible under carefully controlled conditions using a sub-stoichiometric amount of reagent and a bulky catalyst that favors single substitution. Alternatively, statistical methods can be employed, where a mixture of mono-substituted, di-substituted, and unreacted starting material is formed and then separated chromatographically.
Visualizing the Problem and Solutions
The Steric Hindrance Problem
Caption: Steric hindrance from the trityl group.
Troubleshooting Workflow for Oxidation
Caption: Decision tree for troubleshooting oxidation.
References
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 2004 , 42, 335-656. URL: [Link]
-
Shibuya, M.; Tomizawa, M.; Iwabuchi, Y. Oxidations of Alcohols by Nitroxyl Radicals. Chem. Pharm. Bull.2008 , 56(1), 7-15. URL: [Link]
-
Whitten, J. P.; McCarthy, J. R.; Matthews, D. P. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry. 1986 , 51(10), 1891–1894. URL: [Link]
-
Hoover, J. M.; Stahl, S. S. Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of the American Chemical Society. 2011 , 133(42), 16901-16910. URL: [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English. 1978 , 17(7), 522-524. URL: [Link]
-
Shi, Y. J., et al. A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole. Synthetic Communications. 1993 , 23(19), 2623-2630. URL: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. URL: [Link]
-
McCarthy, J. R., et al. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry. 1986 , 51 (10), 1891-1894. URL: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. URL: [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. URL: [Link]
-
SciSpace. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. URL: [Link]
-
AAPPTec. Removal of S-Trityl Groups. URL: [Link]
-
Common Organic Chemistry. Trityl Protection. URL: [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. URL: [Link]
-
Singh, R., et al. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ChemistrySelect. 2021 , 6(32), 8256-8283. URL: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. URL: [Link]
-
Pon, R. T. Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research. 1991 , 19(21), 5141-5146. URL: [Link]
-
Organic Chemistry Portal. Steglich Esterification. URL: [Link]
-
Wikipedia. Steglich esterification. URL: [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. URL: [Link]
-
Patentsnap. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST. URL: [Link]
-
Chem-Station. TEMPO Oxidation. URL: [Link]
-
Scribd. Steglich Esterification Guide. URL: [Link]
-
Wipf Group, University of Pittsburgh. Alcohol Oxidations. URL: [Link]
-
Larsen, R. D., et al. Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry. 1994 , 59(21), 6391-6394. URL: [Link]
-
Kaur, N., et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. 2023 , 6, 101222. URL: [Link]
-
New Drug Approvals. LOSARTAN. URL: [Link]
-
European Patent Office. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST. URL: [Link]
-
Bartoli, G., et al. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry. 1995 , 60(22), 7082-7085. URL: [Link]
-
Wikipedia. Swern oxidation. URL: [Link]
-
Organic Chemistry. Swern Oxidation. URL: [Link]
-
Rajput, S. S., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. 2012 , 1(1), 25-43. URL: [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. URL: [Link]
-
PubMed. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. URL: [Link]
-
Michigan State University. Swern Oxidation Proceedure. URL: [Link]
- Google Patents. Trityl Losartan synthesis method.
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. URL: [Link]
-
Srinivasu, K., et al. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. E-Journal of Chemistry. 2010 , 7(4), 1431-1438. URL: [Link]
-
University of Rochester. Tips & Tricks: Protecting Groups. URL: [Link]
-
PTC Organics. PTC-Acid Deprotection of Trityl Group. URL: [Link]
-
Curtis, N. J.; Brown, R. S. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. 1980 , 45(20), 4038-4040. URL: [Link]
-
Ferraz, H. M. C., et al. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters. 2016 , 57(24), 2699-2701. URL: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TEMPO [organic-chemistry.org]
- 6. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. scispace.com [scispace.com]
- 24. bachem.com [bachem.com]
- 25. Buy 1-Benzyloxymethylimidazole [smolecule.com]
Technical Support Center: Characterization of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
Welcome to the technical support guide for [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol (CAS 77134-74-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. This compound is a key building block in pharmaceutical development, often used in the synthesis of novel therapeutics.[1] Its unique structure, featuring a sterically bulky and acid-labile trityl protecting group, presents specific challenges during characterization and handling.
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the accuracy and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the dominant structural features of this molecule that influence its characterization?
A1: The molecule's behavior is primarily governed by three components:
-
The Trityl (Triphenylmethyl) Group: This large, hydrophobic group dictates the molecule's solubility, making it highly soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, but poorly soluble in water. It is also the most significant stability concern, as it is readily cleaved under acidic conditions.[2][3]
-
The Imidazole Core: This heterocyclic aromatic ring is a key functional component. The nitrogen atoms can act as proton acceptors or donors, and the ring itself can participate in various chemical transformations. The stability of the imidazole ring is generally high, but it can be susceptible to certain oxidative or reductive conditions.[4]
-
Two Primary Hydroxymethyl (-CH₂OH) Groups: These functional groups provide sites for further synthetic modification. They are primary alcohols and exhibit typical reactivity.
Q2: What are the primary stability concerns I should be aware of?
A2: The single most critical stability issue is the acid-lability of the N-trityl group. The bond between the imidazole nitrogen and the trityl group's central carbon is susceptible to cleavage by even weak or incidental acidic conditions. This is because the cleavage results in the formation of a highly stable trityl carbocation.[5]
-
Sources of Acidity: Be mindful of acidic solvents, reagents (e.g., trifluoroacetic acid, formic acid, hydrochloric acid), or even acidic silica gel during chromatography.[2][3][5]
-
Storage: Store the compound as a solid in a tightly sealed container, away from acidic vapors, preferably in a cool, dry place. Solutions should be prepared fresh and, if storage is necessary, should be in a neutral, aprotic solvent and kept at low temperatures (-20°C).
Q3: What are the most common impurities found in a sample of this compound?
A3: Impurities typically arise from the synthesis or degradation. Key impurities to watch for include:
-
Triphenylmethanol (Trityl Alcohol): This is the byproduct of the trityl group's cleavage (deprotection). It is often observed as a less polar spot on TLC and an earlier eluting peak in reversed-phase HPLC.
-
De-tritylated Imidazole Diol: The core imidazole structure without the trityl group. This impurity is significantly more polar than the parent compound.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
Q4: What are the initial steps for assessing the solubility of a new batch?
A4: A systematic approach is recommended.
-
Organic Solvents: Start by assessing solubility in common laboratory solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). The compound should be readily soluble.
-
Polar Aprotic Solvents: Test solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These are excellent solvents for creating high-concentration stock solutions.[6]
-
Alcohols: Check solubility in Methanol and Ethanol. It may be less soluble in these compared to chlorinated solvents.
-
Aqueous Buffers: The compound is expected to have very low solubility in aqueous media. For cell-based assays, a high-concentration DMSO stock is typically prepared first and then diluted into the aqueous assay buffer, ensuring the final DMSO concentration is tolerated by the system.[6]
Section 2: Troubleshooting Guide for Analytical Characterization
This section provides a problem-and-solution framework for common issues encountered during the analysis of this compound.
Troubleshooting NMR Characterization
Problem: The aromatic region of my ¹H NMR spectrum (7.0-7.5 ppm) is dominated by a massive, complex multiplet, making it difficult to identify the imidazole proton.
-
Underlying Cause: This is expected. The trityl group has 15 aromatic protons (three phenyl rings), which typically resonate in the 7.2-7.5 ppm range and completely overlap, creating a large, broad signal. The single imidazole proton is often obscured within this region.
-
Solution Strategy:
-
Identify the Key Signals: First, locate the characteristic signals that are separate from the trityl group. Look for the two -CH₂OH signals (typically singlets between 4.5-5.0 ppm) and the imidazole C-H proton (a singlet, often around 7.5-7.8 ppm, potentially clearer than the main trityl mass).
-
Leverage 2D NMR: If the imidazole proton is still ambiguous, use 2D NMR techniques. A ¹H-¹³C HSQC experiment will correlate protons directly to their attached carbons, while a ¹H-¹³C HMBC experiment will show longer-range correlations (2-3 bonds). The imidazole proton will show an HMBC correlation to the carbons of the hydroxymethyl groups, confirming its identity.
-
Reference ¹³C NMR: The ¹³C NMR spectrum is invaluable. It will clearly show the quaternary carbons of the trityl group and the distinct carbons of the imidazole ring, providing an unambiguous fingerprint of the core structure.[7][8]
-
| Expected NMR Chemical Shifts (¹H and ¹³C) | | :--- | :--- | | Assignment | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) | | Trityl Aromatic C-H | ~7.20 - 7.50 (m, 15H) | ~127.0 - 130.0, ~142.0 (quat.) | | Imidazole C-H | ~7.60 (s, 1H) | ~125.0 - 130.0 | | Hydroxymethyl (-CH₂OH) | ~4.60 - 4.80 (s, 4H) | ~55.0 - 60.0 | | Trityl Quaternary C | N/A | ~75.0 | | Imidazole C-N (Trityl) | N/A | ~140.0 - 145.0 | | Imidazole C-(CH₂OH) | N/A | ~135.0 - 140.0 | Note: These are approximate values and can vary based on solvent and concentration.
Troubleshooting HPLC Analysis
Problem: My primary peak is showing significant tailing or splitting, and a smaller, earlier-eluting peak appears in my sample, especially after it sits on the autosampler.
-
Underlying Cause: This is a classic symptom of on-column degradation due to an acidic mobile phase. The trityl group is being cleaved, generating the more polar, de-protected diol, which elutes earlier. Peak tailing can result from interactions with the silica backbone of the column or poor solubility in the mobile phase.
-
Solution Strategy:
-
Adjust Mobile Phase pH: The most effective solution is to ensure your mobile phase is neutral or slightly basic. Avoid acidic additives like trifluoroacetic acid (TFA) or formic acid. Use a buffered mobile phase, such as 10 mM ammonium acetate or ammonium bicarbonate adjusted to pH 7-8.[9][10]
-
Optimize Organic Modifier: Use a combination of acetonitrile and/or methanol. Sometimes a methanol-based mobile phase can provide better peak shape for heterocyclic compounds.[11]
-
Sample Preparation: Dissolve the sample in a strong organic solvent like DMSO or DMF for the stock, and then dilute with the mobile phase for injection. Ensure the sample is fully dissolved before injection.
-
Column Choice: A standard C18 column is usually sufficient. High-purity silica columns often yield better peak shapes.
-
Workflow for HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Troubleshooting Mass Spectrometry (MS)
Problem: In my ESI-MS spectrum, I see a very strong peak at m/z 243.117 but the expected molecular ion [M+H]⁺ at m/z 383.175 is weak or absent.
-
Underlying Cause: This is due to in-source fragmentation. The N-Trityl bond is weak, and under the energetic conditions of the mass spectrometer's source, it readily fragments. The peak at m/z 243 corresponds to the highly stable trityl cation [C(Ph)₃]⁺.
-
Solution Strategy:
-
Embrace the Fragments: The trityl cation is a diagnostic peak for this compound. Its presence is a strong confirmation of the trityl group's existence. The other major fragment you should look for is the protonated de-tritylated core, [M-Trityl+H]⁺, at m/z 141.071.
-
Soften Ionization Conditions: To increase the abundance of the parent molecular ion, try reducing the source fragmentor or cone voltage. This provides less energy to the molecule as it enters the mass analyzer, minimizing fragmentation.
-
Use Adducts: Look for other adducts like the sodium adduct [M+Na]⁺ at m/z 405.157, which are sometimes more stable than the protonated molecule and less prone to fragmentation.
-
Section 3: Standard Operating Protocols
Protocol 1: Quantitative Analysis by Reversed-Phase HPLC
This protocol outlines a robust method for determining the purity of this compound.
-
Instrumentation & Columns:
-
HPLC system with UV/Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase & Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.
-
Dilute the stock solution with the Diluent to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis & Interpretation:
-
The main peak for the compound should elute at approximately 8-10 minutes.
-
The de-tritylated impurity will elute much earlier (e.g., 2-3 minutes).
-
Triphenylmethanol will elute slightly later than the main peak.
-
Calculate purity by area percent, assuming all components have a similar response factor at 225 nm.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the sample to identify potential degradation products and confirm the stability-indicating nature of the HPLC method.
Acidic Degradation Workflow
Caption: Workflow for performing an acid-forced degradation study.
-
Acid Degradation:
-
Dissolve the compound (approx. 1 mg) in 1 mL of Acetonitrile.
-
Add 1 mL of 0.1 N Hydrochloric Acid.
-
Heat the solution at 60°C for 2-4 hours.
-
Cool, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide.
-
Analyze by the HPLC method described in Protocol 1. You should observe a significant decrease in the main peak and a corresponding increase in the de-tritylated impurity peak.
-
-
Basic Degradation:
-
Dissolve the compound (approx. 1 mg) in 1 mL of Acetonitrile.
-
Add 1 mL of 0.1 N Sodium Hydroxide.
-
Heat at 60°C for 2-4 hours.
-
The compound is expected to be largely stable under these conditions. Little to no degradation should be observed.[3]
-
-
Oxidative Degradation:
-
Dissolve the compound (approx. 1 mg) in 1 mL of Acetonitrile.
-
Add 1 mL of 3% Hydrogen Peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC. The stability towards oxidation can vary, but this will reveal any susceptible sites on the molecule.
-
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
Molecules. (2020). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC-Acid Deprotection of Trityl Group. Retrieved from [Link]
-
RSC Advances. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from [Link]
-
Semantic Scholar. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from [Link]
-
PubMed. (1968). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. Retrieved from [Link]
-
Sinfoo. (n.d.). This compound. Retrieved from [https://www.sinfoo.com/goods/4-(Hydroxymethyl)-1-Trityl-1H-Imidazol-5-Yl]Methanol_809117.html]([Link])
-
Molecules. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]
-
Semantic Scholar. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]
-
King-Pharm. (n.d.). 77134-74-8 this compound. Retrieved from [Link]
-
PubChem. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. Retrieved from [Link]
-
Molbank. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
BMC Chemistry. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Retrieved from [Link]
-
ResearchGate. (2016). Fig. S42 1 H NMR of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Retrieved from [Link]
-
SACTG. (n.d.). [5-(hydroxymethyl)-1-trityl-imidazol-4-yl]methanol. Retrieved from [Link]
-
PubMed. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from [Link]
-
Semantic Scholar. (2023). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]
-
INTEDE. (n.d.). Details of the Drug Metabolite (DM). Retrieved from [Link]
-
Molecules. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
PubChem. (n.d.). 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2009). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Retrieved from [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol vs other imidazole intermediates
An In-Depth Comparative Guide to Imidazole Intermediates for Advanced Pharmaceutical Synthesis
Topic: [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol vs. Other Imidazole Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Scaffold as a Cornerstone of Medicinal Chemistry
The imidazole ring is a privileged heterocyclic motif, integral to the structure and function of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its presence in the amino acid histidine allows it to play a crucial role in enzyme catalysis and protein structure.[4][5] In drug design, the imidazole core serves as a versatile scaffold, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and antihistaminic properties.[2][6][7] The strategic synthesis of complex, biologically active molecules hinges on the selection of appropriate, pre-functionalized building blocks. These "intermediates" provide a synthetic head start, streamlining the path to target compounds.
This guide offers a detailed comparative analysis of a highly functionalized intermediate, This compound , against other commonly employed imidazole building blocks. By examining their respective strengths in synthesis, reactivity, and stability, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors, ultimately accelerating the drug discovery process.
Featured Intermediate: this compound
This compound (CAS 77134-74-8) is a sophisticated building block designed for complex, multi-step syntheses.[8][9] Its structure is distinguished by three key features: a symmetrically disubstituted imidazole core, two primary alcohol functionalities, and a bulky N-trityl protecting group.
-
The N-Trityl Protecting Group: The triphenylmethyl (trityl, Trt) group is a sterically demanding, acid-labile protecting group.[10][11] Its primary role is to mask the N-1 position of the imidazole ring, preventing unwanted side reactions during subsequent transformations. The large size of the trityl group can also direct reactions to other positions of the molecule due to steric hindrance.[10] Protection proceeds via an SN1 mechanism, where trityl chloride forms a highly stable trityl cation that is then attacked by the nucleophilic imidazole nitrogen.[4][10] This group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or aqueous acetic acid), which allows for orthogonal deprotection strategies in the presence of other protecting groups like Boc, which require stronger acids for removal.[11][12][13]
-
The 4,5-Di(hydroxymethyl) Functionalities: The two hydroxymethyl groups serve as versatile synthetic handles. They can be selectively or fully oxidized to formyl or carboxyl groups, undergo etherification, or be converted into leaving groups for nucleophilic substitution. This dual functionality allows for the divergent synthesis of various complex structures, including macrocycles or ligands for metal complexes. This intermediate is particularly valuable in pharmaceutical development, serving as a key precursor in the synthesis of novel anti-cancer agents and in studies of enzyme inhibition.[14]
Comparative Analysis of Imidazole Intermediates
The selection of an imidazole intermediate is dictated by the overall synthetic strategy, including the desired substitution pattern, required reaction conditions, and protecting group orthogonality. Below is a comparative analysis of our featured intermediate with other prevalent building blocks.
| Intermediate | Structure | Key Features & Synthetic Utility | Advantages | Disadvantages |
| This compound | Chemical structure of this compound | N-Trityl group: Bulky, highly acid-labile. 4,5-Di(hydroxymethyl) groups: Versatile handles for oxidation, etherification, or substitution. Ideal for building complex, symmetrically or asymmetrically substituted scaffolds.[14] | Pre-installed, versatile functional groups reduce synthetic steps. Trityl group allows for mild deprotection and offers steric direction.[11] | Higher molecular weight and cost. The bulk of the trityl group may hinder certain reactions. |
| Imidazole-4,5-dicarboxylic Acid | Chemical structure of Imidazole-4,5-dicarboxylic Acid | 4,5-Dicarboxylic acid groups: Readily converted to esters, amides, or acid chlorides. A key scaffold for antivirals and neurological drug candidates.[15] | Commercially available and relatively inexpensive. Carboxylic acids are highly versatile for derivatization. | Requires protection of the imidazole nitrogen for many reactions. The reactivity of the carboxylic acids may require harsh conditions. |
| 4-Iodo-1H-imidazole | Chemical structure of 4-Iodo-1H-imidazole | Iodo group: Excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, alkyl, or alkynyl groups.[16][17] | Enables direct C-C and C-N bond formation at a specific position on the imidazole ring.[18][19] | Synthesis may involve multiple steps. Halogenated compounds can be less stable. Requires N-protection for many coupling reactions. |
| N-Boc-Imidazole | Chemical structure of N-Boc-Imidazole | N-Boc group: A common, moderately acid-labile protecting group. Less bulky than trityl. Used to activate the C2 position for lithiation and subsequent functionalization.[12] | Well-understood reactivity. Orthogonal to base-labile groups. Moderate steric hindrance allows for easier access to the imidazole ring.[12] | Removal requires stronger acidic conditions than trityl, which may not be compatible with other sensitive functional groups. |
| 2-Nitroimidazole | Chemical structure of 2-Nitroimidazole | Nitro group: Strong electron-withdrawing group that activates the ring. Can be reduced to an amino group, which is a key precursor for many pharmaceuticals, including anti-bacterial and anti-cancer agents.[20] | The nitro group is crucial for the biological activity of many drugs (e.g., Metronidazole).[2] The resulting amino group is a versatile functional handle. | Nitro compounds can be mutagenic and require careful handling.[20] Synthesis can involve hazardous reagents. |
Experimental Protocols
The causality behind experimental choices is critical for reproducible and optimized synthesis. The following protocols provide not just steps, but the scientific reasoning behind them.
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis starting from commercially available imidazole-4,5-dicarboxylic acid, involving reduction followed by N-tritylation.
Step 1: Reduction of Imidazole-4,5-dicarboxylic Acid to Imidazole-4,5-dimethanol
-
Rationale: The carboxylic acid groups are reduced to primary alcohols using a powerful reducing agent like Lithium Aluminum Hydride (LAH). This reaction must be performed under anhydrous conditions as LAH reacts violently with water.
-
Procedure:
-
Suspend Lithium Aluminum Hydride (2.5 eq.) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon) and cool to 0 °C.
-
Slowly add imidazole-4,5-dicarboxylic acid (1.0 eq.) portion-wise to the stirred suspension. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude imidazole-4,5-dimethanol, which can be purified by crystallization or used directly in the next step.
-
Step 2: N-Tritylation of Imidazole-4,5-dimethanol
-
Rationale: The N-1 position of the imidazole is protected using trityl chloride. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct.[13] DMAP can be added as a nucleophilic catalyst to accelerate the reaction. The bulky trityl group preferentially protects the less sterically hindered N-1 position.[4]
-
Procedure:
-
Dissolve imidazole-4,5-dimethanol (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Add triethylamine (1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add trityl chloride (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC.
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-trityl-1H-imidazole
This protocol demonstrates a key application of a halogenated imidazole intermediate. N-protection is crucial for successful coupling.
-
Rationale: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds.[19][21] It couples an organoboron compound (boronic acid) with an organic halide. A base is required to activate the boronic acid, and a phosphine ligand stabilizes the palladium catalyst.
-
Procedure:
-
To a Schlenk flask, add 4-iodo-1-trityl-1H-imidazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), Palladium(II) acetate (0.05 eq.), and a phosphine ligand such as SPhos (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water) followed by a degassed aqueous solution of a base such as potassium carbonate (3.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired 4-aryl-1-trityl-1H-imidazole.
-
Visualizing Synthetic Pathways and Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex workflows and relationships, aiding in comprehension and decision-making.
Caption: Synthesis workflow for the featured intermediate.
Caption: Comparative reaction pathways for different intermediates.
Caption: Logical pathway for selecting an imidazole intermediate.
Conclusion
While simple imidazole intermediates like imidazole-4,5-dicarboxylic acid or 4-iodo-imidazole are powerful tools for specific transformations like amidation or cross-coupling, this compound offers a superior platform for constructing complex molecular architectures. Its pre-installed, orthogonally protected nitrogen and dual hydroxymethyl handles reduce the number of synthetic steps required to access intricate scaffolds. The choice of intermediate is a critical decision in the design of a synthetic route. For researchers aiming to build complex, multi-functionalized molecules, the initial investment in a more advanced intermediate like this compound can significantly streamline the path to novel therapeutic agents.
References
- BenchChem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Comparative Analysis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: A Guide for Researchers.
- (2025-12-15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- apicule. (n.d.). Imidazole (CAS No: 288-32-4) API Intermediate Manufacturers.
- Benchchem. (n.d.). Mechanism of action of trityl protection on the histidine imidazole side chain.
- RSC Publishing. (2021-06-22). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives.
- PMC. (2021-06-22). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
- (n.d.). The Role of Imidazole in Advanced Pharmaceutical Synthesis.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- (n.d.). This compound.
- Taylor & Francis Online. (n.d.). Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: a review.
- PubMed. (n.d.). Imidazolylsulfonates: electrophilic partners in cross-coupling reactions.
- Benchchem. (n.d.). protocol for the synthesis of imidazoles from 3,5-Dimethoxyphenylglyoxal hydrate.
- MDPI. (2020-03-03). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- PMC - PubMed Central. (2025-05-21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
- ACS Publications. (n.d.). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation | Organic Letters.
- ResearchGate. (n.d.). An insight into the medicinal perspective of synthetic analogs of imidazole.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- MDPI. (2026-01-16). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling.
- Life Chemicals. (2023-07-31). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
- PMC - NIH. (2021-02-10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection –.
- PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- ResearchGate. (2025-08-07). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems | Request PDF.
- Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production.
- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
- (n.d.). Application of the Trityl Group in Peptide Chemistry.
- Suzhou Highfine Biotech. (2025-07-11). Amino protecting group—triphenylmethyl series.
- R Discovery. (2024-03-25). Synthesis of imidazole derivatives in the last 5 years: An update.
- (n.d.). 77134-74-8 this compound.
- ResearchGate. (2025-08-06). Research Advances on the Applications of Triphenylmethyl (Trityl) Protecting Groups in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Tritylamines.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.
- SCBT. (n.d.). This compound | CAS 77134-74-8.
- SCBIO. (n.d.). This compound | CAS 77134-74-8.
- Journal of Pharmaceutical Chemistry. (2022-07-20). 39 Design, synthesis and studies of novel imidazoles.
- PubChem. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol.
- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
- ResearchGate. (2015-12-31). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions | Request PDF.
- NIH. (2023-01-23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
Sources
- 1. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 7. nbinno.com [nbinno.com]
- 8. 77134-74-8 this compound [chemsigma.com]
- 9. scbt.com [scbt.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. qcc.edu [qcc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Imidazolylsulfonates: electrophilic partners in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Angiotensin II Receptor Blockers Synthesized from the Imidazole Core Scaffold
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: The chemical intermediate, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, serves as a critical building block in the synthesis of advanced pharmaceuticals. Its primary application is in the creation of Olmesartan medoxomil, a potent and selective angiotensin II receptor blocker (ARB). This guide provides a comprehensive comparison of the efficacy of Olmesartan with other leading ARBs, such as Losartan, Valsartan, and Telmisartan. We will delve into the mechanistic nuances, comparative clinical data, and key experimental protocols that underpin our understanding of these vital antihypertensive agents. The unique structural contributions of the imidazole core, derived from the title compound, to Olmesartan's pharmacological profile will be a central focus.
Introduction: The Strategic Importance of the Imidazole Scaffold
The compound this compound is a sophisticated intermediate, pivotal for the synthesis of a class of drugs that target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1] Its most notable derivative is Olmesartan medoxomil, an angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[2][3] ARBs function by selectively blocking the AT1 receptor, preventing the potent vasoconstrictor angiotensin II from exerting its effects, which leads to vasodilation and a reduction in blood pressure.[4]
The trityl protecting group in the parent molecule is crucial for directing the synthesis and ensuring the correct final molecular architecture of Olmesartan.[5] This guide will compare Olmesartan, the direct synthetic descendant of our title compound, against other widely used ARBs to provide a clear perspective on their relative efficacies, grounded in experimental and clinical data.
Mechanism of Action: A Shared Target, Differential Engagement
All ARBs share a common mechanism: the competitive blockade of the angiotensin II type 1 (AT1) receptor.[6] However, the specific molecular interactions and binding kinetics can differ significantly, influencing their clinical profiles.
The Renin-Angiotensin-Aldosterone System (RAAS) and ARB Intervention
The diagram below illustrates the RAAS cascade and the specific point of intervention for ARBs. By blocking the AT1 receptor, ARBs prevent the physiological effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth, all of which contribute to hypertension.[7]
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ARB action.
Olmesartan is distinguished by its potent and insurmountable antagonism of the AT1 receptor.[8] This is attributed to its high affinity and slow dissociation rate, forming a tight binding complex that provides sustained blood pressure control.[8] It exhibits a more than 12,500-fold greater affinity for the AT1 receptor over the AT2 receptor, ensuring high selectivity.[8]
Comparative Efficacy: In-Vitro and Clinical Data
The ultimate measure of a drug's utility lies in its clinical performance. Head-to-head trials and meta-analyses provide the most robust data for comparing the efficacy of different ARBs.
Pharmacodynamic and Pharmacokinetic Profile
The binding affinity and pharmacokinetic properties of ARBs are foundational to their clinical efficacy. Telmisartan and Olmesartan demonstrate the strongest binding affinities to the AT1 receptor among common ARBs.[6]
| Drug | Key Pharmacokinetic/Pharmacodynamic Parameters |
| Olmesartan | High AT1 receptor affinity, slow dissociation. Half-life of 13 hours.[9] |
| Losartan | Lower binding affinity compared to other ARBs; converted to a more potent active metabolite, EXP3174.[6][10] |
| Valsartan | Approximately 20,000-fold greater affinity for AT1 than AT2 receptors.[6] |
| Telmisartan | Strongest binding affinity and longest half-life (24 hours), providing 24-hour coverage.[6][9] |
Clinical Efficacy in Hypertension
Multiple studies have demonstrated Olmesartan's superior efficacy in reducing blood pressure compared to other ARBs at their standard starting doses.
A multicenter, randomized, double-blind trial directly compared the antihypertensive efficacy of once-daily Olmesartan (20 mg) with starting doses of Losartan (50 mg), Valsartan (80 mg), and Irbesartan (150 mg).[11] The results showed that the reduction in sitting cuff diastolic blood pressure (DBP) was significantly greater with Olmesartan (11.5 mm Hg) than with Losartan (8.2 mm Hg), Valsartan (7.9 mm Hg), and Irbesartan (9.9 mm Hg).[11]
Similarly, the reduction in mean 24-hour systolic blood pressure (SBP) with Olmesartan (12.5 mm Hg) was significantly greater than the reductions seen with Losartan (9.0 mm Hg) and Valsartan (8.1 mm Hg), and was equivalent to the reduction with Irbesartan (11.3 mm Hg).[11]
A meta-analysis of 22 randomized controlled trials involving 4,892 patients further supports these findings, concluding that Olmesartan provides greater reductions in both SBP and DBP compared to Losartan and greater SBP reductions compared to Valsartan.[12]
Table 1: Comparative Reduction in Blood Pressure (8 Weeks, Starting Doses) [11]
| Drug (Daily Dose) | Mean Reduction in Cuff DBP (mm Hg) | Mean Reduction in 24-hr SBP (mm Hg) |
| Olmesartan (20 mg) | 11.5 | 12.5 |
| Losartan (50 mg) | 8.2 | 9.0 |
| Valsartan (80 mg) | 7.9 | 8.1 |
| Irbesartan (150 mg) | 9.9 | 11.3 |
Pleiotropic Effects and Tolerability
Beyond blood pressure reduction, ARBs exhibit "pleiotropic" effects, including anti-inflammatory and anti-atherogenic properties, which contribute to overall cardiovascular protection.[7] Studies have shown that both Olmesartan and Telmisartan can significantly decrease serum total cholesterol, triglycerides, and low-density lipoproteins.[8][13] Telmisartan, in particular, has shown favorable effects on fasting blood glucose, potentially due to its partial agonism of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[13]
All ARBs are generally well-tolerated.[11][12] The most common side effect is dizziness.[4][14] While concerns were raised in the past regarding a potential increased cardiovascular risk with Olmesartan in certain diabetic populations, larger retrospective cohort studies have not substantiated this and found its mortality risk to be comparable or slightly lower than Losartan.[15][16]
Experimental Protocols: Validating Efficacy
Reproducible and standardized experimental protocols are the bedrock of comparative pharmacology. Below are representative methodologies for assessing key performance indicators of ARBs.
Protocol: AT1 Receptor Radioligand Binding Assay
This in-vitro assay is fundamental for determining the binding affinity (Ki) of a drug for its target receptor.
Objective: To quantify the affinity of test ARBs for the human AT1 receptor.
Materials:
-
HEK-293 cells stably transfected with the human AT1 receptor.[17]
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.[17]
-
Assay Buffer: Tris-HCl, MgCl₂, bovine serum albumin (BSA).
-
Test Compounds: Olmesartan, Losartan, Valsartan, etc., at varying concentrations.
-
Glass fiber filters and a scintillation counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay to determine ARB affinity.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize AT1R-transfected HEK-293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II, and varying concentrations of the test ARB. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled angiotensin II).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Calculate the percentage of specific binding at each ARB concentration. Plot this against the log of the ARB concentration to generate a competition curve. The concentration that inhibits 50% of specific binding is the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[18]
Synthesis Pathway Overview: From Intermediate to Active Drug
The journey from this compound to Olmesartan medoxomil is a multi-step process that highlights the strategic use of protecting groups and carefully controlled reaction conditions. The trityl group protects the imidazole nitrogen during the initial coupling steps, and is later removed to yield the final active pharmaceutical ingredient.[2][19][20]
Caption: Simplified synthetic pathway from the core intermediate to Olmesartan Medoxomil.
Conclusion
The imidazole scaffold provided by this compound is fundamental to the potent and highly selective pharmacological profile of Olmesartan medoxomil. When compared to other leading ARBs, Olmesartan consistently demonstrates either superior or equivalent efficacy in blood pressure reduction in head-to-head clinical trials.[11][12] Its strong binding affinity and slow dissociation kinetics from the AT1 receptor provide robust and sustained antihypertensive effects.[8] While all ARBs are effective and well-tolerated options for the management of hypertension, the evidence suggests that the unique chemical architecture of Olmesartan, originating from its specific synthetic precursors, translates into a measurable clinical advantage in blood pressure control. This makes it a preferred choice, particularly when potent and rapid blood pressure reduction is a primary therapeutic goal.
References
-
Hsiao, F., et al. (2014). Examining the Association of Olmesartan and Other Angiotensin Receptor Blockers With Overall and Cause-Specific Mortality. Hypertension. Available at: [Link][15]
-
GoodRx. (n.d.). Which ARB Medication Should You Take? Comparing Losartan, Olmesartan, Telmisartan, and Valsartan. GoodRx Health. Available at: [Link][9]
-
Oparil, S., et al. (2001). Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension. The Journal of Clinical Hypertension. Available at: [Link][11]
-
Zou, Z., et al. (2012). Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis. Hypertension Research. Available at: [Link][12]
-
Mayo Clinic. (2023). Olmesartan (Oral Route). Available at: [Link][3]
-
Google Patents. (n.d.). Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. Available at: [2]
-
Graham, L., et al. (2014). Comparative Effectiveness of Olmesartan and Other Angiotensin Receptor Blockers in Diabetes Mellitus. Hypertension. Available at: [Link][16]
-
PubChem. (n.d.). [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. Available at: [Link][21]
-
Wallentin, L., et al. (2011). Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clinical Science. Available at: [Link][17]
-
Dr. Oracle. (2024). What is the preferred choice between olmesartan, telmisartan, and losartan as angiotensin II receptor blockers (ARBs)?. Available at: [Link][8]
-
Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell. Available at: [Link][10]
-
Dr. Oracle. (2024). What is the preferred angiotensin (AT) receptor affinity, AT1 vs AT2, for antihypertensive medications in patients with hypertension?. Available at: [Link][6]
-
Drugs.com. (2023). Olmesartan (Benicar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link][4]
-
GoodRx. (2024). Olmesartan (Benicar) Side Effects: Common and Rare. GoodRx Health. Available at: [Link][14]
-
Google Patents. (n.d.). Preparation of olmesartan medoxomil. Available at: [20]
-
PubMed. (n.d.). In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors. Available at: [Link][18]
-
PubMed. (n.d.). Pleiotropic effects of angiotensin II receptor blocker in hypertensive patients. Available at: [Link][7]
-
PubMed. (n.d.). [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. Available at: [Link][19]
-
Patil, J., et al. (2015). Efficacy and Tolerability of Olmesartan, Telmisartan, and Losartan in Patients of Stage I Hypertension: A Randomized, Open-label Study. Journal of Pharmacology and Pharmacotherapeutics. Available at: [Link][13]
Sources
- 1. qcc.edu [qcc.edu]
- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 3. Olmesartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Olmesartan (Benicar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Trityl olmesartan synthesis - chemicalbook [chemicalbook.com]
- 6. droracle.ai [droracle.ai]
- 7. Pleiotropic effects of angiotensin II receptor blocker in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Which ARB Medication Should You Take? - GoodRx [goodrx.com]
- 10. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Tolerability of Olmesartan, Telmisartan, and Losartan in Patients of Stage I Hypertension: A Randomized, Open-label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olmesartan (Benicar) Side Effects: Common and Rare - GoodRx [goodrx.com]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. portlandpress.com [portlandpress.com]
- 18. In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 21. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | C23H20N2O | CID 382182 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
Introduction
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, a key building block in contemporary medicinal chemistry, serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, including novel anti-cancer agents.[1] Its unique structure, featuring a trityl-protected imidazole core with two hydroxymethyl groups, allows for diverse functionalization, making it a valuable synthon for drug development professionals. This guide provides a comparative analysis of the primary synthetic strategies to access this important molecule, offering detailed experimental protocols and a critical evaluation of each route's advantages and limitations.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via two logical pathways, primarily differing in the stage at which the bulky trityl protecting group is introduced.
-
Route 1: "Protect-Then-Reduce" Strategy: This approach involves the initial synthesis of a 1-trityl-1H-imidazole-4,5-dicarboxylate ester, followed by the reduction of the two ester functionalities to the corresponding diol.
-
Route 2: "Reduce-Then-Protect" Strategy: This alternative pathway commences with the synthesis of the unprotected 4,5-bis(hydroxymethyl)-1H-imidazole, which is subsequently N-tritylated to yield the final product.
This guide will delve into the experimental intricacies of both routes, providing a comprehensive comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The "Protect-Then-Reduce" Approach
This strategy is often favored for its potentially cleaner reaction profile in the final reduction step, as the trityl group can help to improve the solubility of the intermediates in organic solvents.
Workflow Diagram
Caption: Synthetic workflow for the "Protect-Then-Reduce" strategy.
Experimental Protocols
Step 1: Synthesis of Diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate
This initial step involves the N-tritylation of commercially available diethyl 1H-imidazole-4,5-dicarboxylate. The bulky trityl group selectively protects the N-1 position of the imidazole ring.
-
Materials:
-
Diethyl 1H-imidazole-4,5-dicarboxylate
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of diethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in acetonitrile, add triethylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of trityl chloride (1.1 equivalents) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Step 2: Reduction of Diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate
The diester is then reduced to the target diol using a powerful reducing agent such as lithium aluminum hydride (LAH).
-
Materials:
-
Diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethanol
-
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 1-trityl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethanol to isolate the product.
-
Remove the solvent under vacuum and purify the crude product by passing it through a short column of alumina using THF as the eluent to yield this compound.
-
Route 2: The "Reduce-Then-Protect" Approach
This alternative strategy involves the initial preparation of the unprotected diol, followed by N-tritylation. This route may be advantageous if the starting untritylated diester is more readily available or if the tritylation of the diol proves to be high-yielding.
Workflow Diagram
Caption: Synthetic workflow for the "Reduce-Then-Protect" strategy.
Experimental Protocols
Step 1: Synthesis of 4,5-Bis(hydroxymethyl)-1H-imidazole
The synthesis begins with the reduction of a commercially available imidazole diester.
-
Materials:
-
Dimethyl 1H-imidazole-4,5-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethanol
-
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (2.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of dimethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in THF dropwise to the stirred suspension.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture in an ice bath and carefully add saturated aqueous ammonium chloride solution to quench the excess LAH.
-
Filter the resulting solid and wash it with THF.
-
Concentrate the filtrate under vacuum.
-
Extract the residue with hot ethanol to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield pure 4,5-bis(hydroxymethyl)-1H-imidazole.
-
Step 2: N-Tritylation of 4,5-Bis(hydroxymethyl)-1H-imidazole
The final step is the protection of the imidazole nitrogen with a trityl group. The presence of the hydroxyl groups may necessitate careful control of reaction conditions to avoid side reactions.
-
Materials:
-
4,5-Bis(hydroxymethyl)-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or another suitable base (e.g., Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4,5-bis(hydroxymethyl)-1H-imidazole (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Add trityl chloride (1.1 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for an extended period (24-48 hours), monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Comparative Analysis
| Parameter | Route 1: "Protect-Then-Reduce" | Route 2: "Reduce-Then-Protect" |
| Starting Materials | Diethyl 1H-imidazole-4,5-dicarboxylate, Trityl chloride | Dimethyl 1H-imidazole-4,5-dicarboxylate, Trityl chloride |
| Key Transformations | N-Tritylation, Diester Reduction | Diester Reduction, N-Tritylation |
| Potential Challenges | Potentially lower yield in the tritylation step due to steric hindrance. | Potential for O-tritylation as a side reaction, requiring careful control of conditions or a protection-deprotection sequence for the hydroxyl groups. |
| Purification | Chromatography may be required for both steps. | Chromatography is likely necessary for both steps. |
| Overall Yield | Dependent on the efficiency of both the tritylation and reduction steps. | Dependent on the efficiency of both the reduction and selective N-tritylation. |
| Scalability | Generally considered scalable, with the LAH reduction requiring careful handling on a large scale. | Potentially more complex to scale up due to the possibility of side reactions during tritylation. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 ("Protect-Then-Reduce") is arguably the more straightforward and predictable approach. The N-tritylation of the imidazole diester is a well-established transformation, and the subsequent reduction of the ester groups to alcohols with LAH is a robust and high-yielding reaction. While purification by chromatography is likely necessary, the potential for side reactions is generally lower than in Route 2. This route is recommended for researchers seeking a reliable and reproducible synthesis.
Route 2 ("Reduce-Then-Protect") presents a valid alternative, particularly if the unprotected diol is readily available. However, the key challenge lies in the selective N-tritylation in the presence of two primary alcohol functionalities. O-tritylation can be a competing side reaction, which would necessitate more complex purification or the implementation of a protecting group strategy for the hydroxyls, adding steps to the overall synthesis. Therefore, this route may require more extensive optimization to achieve high yields of the desired product.
Ultimately, the choice of synthetic route will depend on the specific expertise of the researcher, the availability of starting materials, and the desired scale of the synthesis. For most applications, the "Protect-Then-Reduce" strategy (Route 1) is likely to be the more efficient and reliable option.
References
-
Vertex AI Search. This compound. Accessed January 17, 2026.[1]
-
Chapter 4. Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylanilines and 2,4-Dichloroquin... Accessed January 17, 2026.[2]
Sources
The Strategic Evolution of Cancer Therapeutics: A Comparative Guide to Imidazole Scaffolds Derived from [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
For Immediate Release
In the relentless pursuit of more effective and selective cancer therapies, the imidazole scaffold has emerged as a cornerstone in medicinal chemistry. Its versatile structure is a key component in numerous clinically approved drugs and a fertile ground for the discovery of novel anticancer agents.[1][2][3][4] This guide provides a comprehensive comparison of the biological activities of compounds derived from the pivotal intermediate, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, and situates their performance within the broader landscape of imidazole-based cancer therapeutics. We delve into the causality behind experimental designs, present validated protocols, and offer a transparent look at the comparative efficacy of these compounds.
The Central Role of the Imidazole Moiety in Oncology
The five-membered aromatic ring of imidazole, with its two nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities. This allows imidazole-containing molecules to interact with a wide array of biological targets crucial for cancer cell proliferation and survival, including kinases, tubulin, and various enzymes.[2][3] The strategic modification of the imidazole core has led to the development of compounds with potent and selective anticancer activities.[1]
From Intermediate to Innovator: The Promise of this compound
This compound serves as a critical starting material for the synthesis of a diverse range of 1,4,5-trisubstituted imidazole derivatives.[5] The trityl group provides a sterically bulky protecting group, allowing for selective modifications at other positions of the imidazole ring. The two hydroxymethyl groups at positions 4 and 5 offer reactive handles for further chemical transformations, enabling the construction of complex molecular architectures designed to interact with specific biological targets.
While direct biological activity data for compounds explicitly synthesized from this specific intermediate is emerging, the extensive research on structurally similar 1,4,5-trisubstituted imidazoles provides a strong foundation for predicting their potential and for designing comparative studies. The primary mechanism of action for many of these derivatives is the inhibition of tubulin polymerization, a validated and highly successful strategy in cancer chemotherapy.[6]
Comparative Analysis of Imidazole-Based Anticancer Agents
To provide a clear and objective comparison, we have compiled the biological activity data of various imidazole derivatives against several human cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
| Compound Class | Specific Derivative/Substitution | Target Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-Based Tubulin Inhibitors | Imidazole-Chalcone Derivative (St. 50) | A549 (Lung) | 7.05 | [7] |
| Imidazole-Chalcone Derivative (St. 50) | MCF-7 (Breast) | 9.88 | [7] | |
| Diaryl Chalcone Derivative (St. 51) | HCT116 (Colon) | < 6.31 | [7] | |
| Diaryl Chalcone Derivative (St. 51) | HepG2 (Liver) | < 6.31 | [7] | |
| Diaryl Chalcone Derivative (St. 51) | MCF-7 (Breast) | < 6.31 | [7] | |
| Imidazole-Based Kinase Inhibitors | Imidazopyridine Derivative (based on MBM-55) | Various | Varies | [8] |
| Benzothiadiazole-imidazole Derivative (Compound 57) | ALK5 Kinase | 0.008 | [8] | |
| Other Imidazole Derivatives | 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole | Various | Varies | [1] |
| Polysubstituted 2-aminoimidazoles | Various | Varies | [1] | |
| Imidazole Derivative (L-7) | NB4 (Leukemia) | Significant reduction in cell growth | [9] | |
| Imidazole Derivative (L-7) | K562 (Leukemia) | Significant reduction in cell growth | [9] |
Causality in Experimental Design: Why Tubulin and Kinase Inhibition?
The selection of tubulin and kinases as primary targets for imidazole-based drug design is a deliberate and evidence-based strategy.
-
Tubulin Inhibition: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[10] This is a clinically validated mechanism, with drugs like paclitaxel and the vinca alkaloids being mainstays in cancer treatment. Imidazole-based tubulin inhibitors often bind to the colchicine site on tubulin, disrupting microtubule dynamics.[6][7]
-
Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By designing imidazole derivatives that selectively inhibit specific kinases, it is possible to block the signaling pathways that drive tumor growth.[3] The unique structure of the imidazole ring allows for the creation of potent and selective kinase inhibitors.[8]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the comparative data, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the cytotoxic activity of novel imidazole derivatives.
Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of imidazole derivatives.
Detailed Protocol for MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Preparation: Prepare a stock solution of the imidazole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Incubate for 48-72 hours.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Molecular Interactions
The anticancer activity of imidazole derivatives can be attributed to their interaction with key signaling pathways. For instance, imidazole-based tubulin inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for imidazole-based tubulin inhibitors leading to apoptosis.
Future Directions and Conclusion
The development of novel anticancer agents from the this compound intermediate represents a promising avenue for cancer therapy. The structural versatility of this starting material allows for the creation of a wide range of derivatives that can be optimized for potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and evaluating a broader library of compounds derived from this intermediate, with a particular emphasis on in vivo efficacy and safety profiling.[2]
The comparative data presented in this guide underscores the potential of imidazole-based compounds as effective anticancer agents. By understanding the structure-activity relationships and the underlying mechanisms of action, researchers can continue to innovate and develop the next generation of targeted cancer therapies.
References
- BenchChem. (2025). Application Notes and Protocols for 2-(4-Ethoxyphenyl)imidazole in In Vitro Assays. BenchChem.
- An acumen into anticancer efficacy of imidazole deriv
- Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1742-1773.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Preprints.org.
- Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4035.
- Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. (2023). International Journal of Molecular Sciences, 24(2), 1465.
- Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Qawasmeh, R. A. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(19), 6249.
- Synthesis and anticancer screening of novel imidazole deriv
- Imidazoles as Potential Anticancer Agents: An Upd
- Additional imidazole-containing tubulin assembly inhibitors reported in the literature (compounds 20–32). (n.d.).
- Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy. (2015). Current Pharmaceutical Design, 21(35), 5146-5156.
- This compound. (n.d.). BenchChem.
- Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights. (2024). BenchChem.
- Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). MDPI.
- Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2024). Scientific Reports, 14(1), 22965.
- Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1742-1773.
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2020). Molecules, 25(23), 5757.
- Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2015).
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-Triazoles and 1-(Diarylmethyl)-1H-Imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2020). MDPI.
- Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6759-6762.
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). International Journal of Molecular Sciences, 25(18), 10029.
- Molecules, Volume 27, Issue 1 (January-1 2022) – 330 articles. (2022). MDPI.
Sources
- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 5. qcc.edu [qcc.edu]
- 6. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol: A Comparative Guide to its Potential as a Modulator of Key Enzymes in Inflammation
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with the potential to modulate enzymatic activity remains a cornerstone of therapeutic innovation. The imidazole scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive benchmarking analysis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, a compound of interest in pharmaceutical development and biochemical research, against well-established inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3] These enzymes are critical mediators of the inflammatory cascade, making them prime targets for anti-inflammatory therapeutics.
While this compound is often utilized as a synthetic intermediate, the presence of the imidazole core suggests a potential for direct biological activity.[3][4] The trityl group is a bulky protecting group that would likely be removed in a biological context or prior to in vitro screening to unmask the potentially active pharmacophore. This guide, therefore, evaluates the hypothetical inhibitory potential of the de-tritylated form of the molecule against key enzymes in the arachidonic acid cascade.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison based on established experimental protocols. We will delve into the rationale behind the experimental design, present detailed methodologies for in vitro enzyme inhibition assays, and summarize the expected data in a clear, comparative format.
The Arachidonic Acid Cascade: A Pivotal Target in Inflammation
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are the two major enzymatic cascades that metabolize arachidonic acid into potent lipid mediators known as eicosanoids (prostaglandins and leukotrienes, respectively). These eicosanoids are key players in the inflammatory response, pain, and fever.[5][6]
There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastrointestinal lining and maintaining kidney function.[7] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[7][9]
The 5-lipoxygenase (5-LOX) enzyme is the key enzyme in the biosynthesis of leukotrienes.[6] Leukotrienes are potent pro-inflammatory mediators that contribute to the pathophysiology of a range of inflammatory diseases, including asthma.[10][11] Inhibition of 5-LOX presents another important avenue for the development of anti-inflammatory drugs.[6]
Benchmarking Strategy: A Head-to-Head Comparison
To comprehensively evaluate the potential of this compound (referred to hereafter as the "test compound" under the assumption of de-tritylation) as an enzyme inhibitor, a direct comparison with well-characterized, commercially available inhibitors is essential. The selected benchmark inhibitors for this guide are:
The following sections will detail the experimental protocols for in vitro enzyme inhibition assays designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1, COX-2, and 5-LOX. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro enzyme inhibition assays.
Part 1: Cyclooxygenase (COX) Inhibition Assays
The inhibitory activity of the test compound against COX-1 and COX-2 will be determined using a colorimetric inhibitor screening assay.[19][20] This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Experimental Protocol: COX Inhibition Assay
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of the test compound, celecoxib, and indomethacin in DMSO.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Reconstitute recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer, 10 µL of hematin (a necessary cofactor), and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 10 µL of the test compound or benchmark inhibitor at various concentrations (typically a serial dilution). For control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. This change in absorbance is proportional to the peroxidase activity of the COX enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and benchmark inhibitors relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data Summary: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | >10 | ~0.1 | >100 |
| Indomethacin | ~0.1 | ~1 | ~0.1 |
Note: The IC50 values for the benchmark inhibitors are approximate and may vary depending on the specific assay conditions.
Signaling Pathway Diagram: COX-Mediated Prostaglandin Synthesis
Caption: The role of COX-1 and COX-2 in prostaglandin synthesis.
Part 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory potential of the test compound against 5-LOX will be evaluated using a spectrophotometric assay that measures the formation of the hydroperoxide product from the enzymatic oxidation of a suitable fatty acid substrate, such as linoleic acid.[21][22]
Experimental Protocol: 5-LOX Inhibition Assay
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compound and zileuton in DMSO.
-
Prepare a stock solution of linoleic acid.
-
Reconstitute recombinant human 5-lipoxygenase enzyme according to the manufacturer's instructions.
-
-
Assay Procedure (UV-transparent 96-well plate format):
-
To each well, add the sodium phosphate buffer and the 5-LOX enzyme solution.
-
Add the test compound or zileuton at various concentrations. For control wells, add DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate to each well.
-
Immediately measure the increase in absorbance at 234 nm over time using a plate reader. The formation of a conjugated diene in the hydroperoxide product results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and zileuton relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Expected Data Summary: 5-LOX Inhibition
| Compound | 5-LOX IC50 (µM) |
| Test Compound | Experimental Value |
| Zileuton | ~1 |
Note: The IC50 value for zileuton is an approximation and can vary with assay conditions.
Signaling Pathway Diagram: 5-LOX-Mediated Leukotriene Synthesis
Caption: The 5-lipoxygenase pathway leading to leukotriene synthesis.
Trustworthiness and Self-Validating Systems
The integrity of this benchmarking guide relies on the robustness and reproducibility of the described protocols. The inclusion of well-characterized positive controls (celecoxib, indomethacin, and zileuton) for each assay serves as a self-validating mechanism. The experimentally determined IC50 values for these benchmark inhibitors should fall within the expected range reported in the literature, thereby confirming the validity of the assay conditions and the reliability of the data generated for the test compound.
Furthermore, all experiments should be performed in triplicate to ensure statistical significance. The use of high-purity recombinant human enzymes and substrates from reputable commercial sources is crucial for minimizing variability and ensuring the accuracy of the results.
Conclusion and Future Directions
This guide outlines a comprehensive and objective strategy for benchmarking this compound against known inhibitors of key enzymes in the inflammatory cascade. By employing standardized in vitro assays and established benchmark compounds, researchers can obtain a clear and reliable assessment of the test compound's inhibitory potential and selectivity.
The data generated from these experiments will provide valuable insights into the potential therapeutic applications of this imidazole derivative. Should the test compound exhibit potent and selective inhibitory activity against COX-2 or 5-LOX, further investigations, including cell-based assays and in vivo studies, would be warranted to explore its efficacy and safety profile as a potential anti-inflammatory agent. The imidazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to benchmarking, as outlined in this guide, is essential for identifying promising lead compounds for further drug development.
References
- Axelrod, B., Cheesbrough, T. M., & Laakso, S. (1981). Lipoxygenase from Soybeans. In Methods in Enzymology (Vol. 71, pp. 441–451). Academic Press.
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
-
Generic Minister. (n.d.). This compound. Retrieved from [Link]
-
Patsnap. (2024, June 21). What are lipoxygenase inhibitors and how do they work? Synapse. Retrieved from [Link]
-
Tariq, M. (2023, July 24). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patel, R. (2024, May 28). Indomethacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patel, J. P. (2024, February 1). Zileuton. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Imming, P., et al. (2012). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. European Journal of Medicinal Chemistry, 54, 885-894.
-
So, S. S. (2023, August 8). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? Retrieved from [Link]
-
protocols.io. (2020, July 16). Lipoxygenase activity determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Zileuton. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
- Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135638.
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
- Saeed, A., et al. (2017). Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 25(22), 6065-6073.
-
Wikipedia. (n.d.). Indometacin. Retrieved from [Link]
- Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production.
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Zileuton? Synapse. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]
-
MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Arachidonate 5-lipoxygenase inhibitor. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Indomethacin? Synapse. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Indomethacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
- Gerstmeier, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12, 808696.
-
PubChem. (n.d.). Zileuton. Retrieved from [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
- Khan, I., et al. (2021). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 3, 100180.
-
ResearchGate. (n.d.). The mechanism of action of indomethacin. Retrieved from [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
- Petchprayoon, C., et al. (2005). Synthesis and characterization of the 7-(4-aminomethyl-1H-1,2,3-triazol-1-yl) analogue of kabiramide C.
- Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42.
-
Jetir.org. (n.d.). The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. Retrieved from [Link]
-
PubChem. (n.d.). 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from [Link]
Sources
- 1. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. qcc.edu [qcc.edu]
- 4. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 10. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Indometacin - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 17. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Zileuton - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. academicjournals.org [academicjournals.org]
- 21. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipoxygenase activity determination [protocols.io]
A Comparative Guide to In Vitro and In Vivo Efficacy of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol Based Compounds in Preclinical Research
A Senior Application Scientist's Perspective on Navigating Cellular and Whole-Organism Models for Novel Imidazole-Based Therapeutics
The journey of a novel therapeutic agent from the benchtop to the clinic is a meticulous process, demanding rigorous evaluation at every stage. For researchers, scientists, and drug development professionals working with emerging compound classes, such as those derived from the [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol scaffold, understanding the nuances of preclinical assessment is paramount. While this specific molecule is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents, direct biological data remains nascent.[1] This guide, therefore, leverages data from structurally related trityl-imidazole and broader imidazole-based compounds to provide a comparative framework for designing and interpreting in vitro and in vivo studies. By examining established methodologies and representative data, we can chart a logical and scientifically sound path for the preclinical evaluation of this promising class of compounds.
Part 1: The Foundation of Discovery: In Vitro Evaluation
In vitro studies represent the first critical checkpoint in drug discovery, offering a controlled environment to assess a compound's biological activity at the cellular and molecular level. These assays are indispensable for initial screening, mechanism of action studies, and establishing baseline potency before committing to more complex and resource-intensive in vivo models.
Assessing Cytotoxicity: The First Line of Inquiry
A primary objective in cancer drug discovery is to identify compounds that selectively kill or inhibit the proliferation of cancer cells. A battery of cytotoxicity assays is typically employed to quantify this effect across a panel of cancer cell lines.
Commonly Employed Cancer Cell Lines for Screening Imidazole Derivatives:
-
MCF-7: Human breast adenocarcinoma
-
HepG2: Human liver carcinoma
-
HCT-116: Human colon carcinoma
-
HeLa: Human cervical cancer[2]
-
MDA-MB-231: Human breast adenocarcinoma[3]
-
A549: Human lung carcinoma[3]
Representative In Vitro Cytotoxicity of Imidazole Derivatives (IC50 Values in µM)
| Compound Class | MCF-7 | HCT-116 | HeLa | MDA-MB-231 | A549 | Reference |
| Imidazole-2-thione Derivatives | < 5 | < 5 | - | - | - | [4] |
| 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole Derivatives | - | 11 | 6-7 | - | - | [2] |
| Pyridine and Pyrimidine Derivatives | 0.32 | >25 | - | - | - | [5] |
| Quinoline-Based Imidazole Derivative | 2.8 | - | - | - | - | [6] |
| Purine Derivatives (structurally related) | 2.29-9.96 | - | - | 1.22 | 2.29-9.96 | [3] |
This table presents a compilation of representative data from various studies and is intended for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
Unraveling the Mechanism of Action: Enzyme Inhibition Assays
Many imidazole-based compounds exert their anticancer effects by targeting specific enzymes involved in cell signaling and proliferation.[8] Kinase and deacetylase inhibition assays are crucial for elucidating these mechanisms.
Key Molecular Targets for Imidazole Derivatives:
-
Aurora Kinase A: A serine/threonine kinase crucial for mitotic progression.
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling.
-
Sirtuin 1 (SIRT1): An NAD+-dependent deacetylase implicated in cell survival and stress resistance.
Experimental Protocol: Aurora Kinase A Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the kinase substrate (e.g., Kemptide).
-
Inhibitor Addition: Add the test compound at various concentrations to the wells of a 96-well plate.
-
Kinase Reaction Initiation: Add diluted Aurora Kinase A to initiate the reaction and incubate at 30°C for 45 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the produced ADP to ATP. Incubate for another 45 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.[9][10]
dot
Caption: Workflow for in vitro evaluation of imidazole-based compounds.
Part 2: Bridging the Gap to Clinical Relevance: In Vivo Studies
While in vitro assays provide essential initial data, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies in animal models are a critical next step to evaluate a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.
Anticancer Efficacy in Xenograft Models
Subcutaneous xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for assessing the in vivo anticancer activity of novel compounds.[5]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a suitable medium, often mixed with Matrigel to improve tumor engraftment.[11]
-
Tumor Inoculation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²)/2.[11]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.[13]
-
Efficacy Endpoints: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health. The primary efficacy endpoint is often tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.[13]
Key Considerations for In Vivo Dosing:
Determining the appropriate dose for in vivo studies is a critical step. An initial acute toxicity study (e.g., OECD guideline 420 or 425) is often performed to determine the maximum tolerated dose (MTD) and the LD50 (lethal dose for 50% of animals). Efficacy studies are then typically conducted at doses below the MTD.[14]
Investigating Anti-inflammatory Potential: The Endotoxin Shock Model
Given the broad biological activity of imidazole derivatives, exploring their potential as anti-inflammatory agents is a logical extension. The murine model of endotoxin-induced shock is a well-established system for this purpose.[6]
Experimental Protocol: Murine Model of Endotoxin Shock
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Compound Administration: Administer the test imidazole derivative or vehicle control to the mice (e.g., via oral gavage or intraperitoneal injection).
-
Endotoxin Challenge: After a specified pretreatment time, induce endotoxic shock by injecting lipopolysaccharide (LPS) intraperitoneally.[15]
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 4, 6 hours), collect blood samples.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the serum or plasma using an ELISA kit.[16]
-
Data Analysis: Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine the anti-inflammatory effect.
dot
Caption: The PI3K/Akt signaling pathway, a common target in cancer.[7][10][17][18]
Part 3: Synthesis and Future Directions
The successful preclinical development of compounds derived from this compound hinges on a systematic and logical progression from in vitro to in vivo studies. The initial in vitro assays provide a rapid and cost-effective means to assess cytotoxicity and elucidate the mechanism of action, allowing for the selection of the most promising candidates. Subsequent in vivo studies in relevant animal models are indispensable for validating efficacy and assessing the safety profile in a complex physiological system.
While this guide has drawn upon data from related imidazole compounds to create a predictive framework, it is crucial that each new derivative from the this compound scaffold undergoes this rigorous evaluation independently. The insights gained from these comparative studies will be instrumental in guiding lead optimization, identifying potential therapeutic applications, and ultimately, translating promising laboratory findings into clinically effective treatments.
References
-
Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. Available from: [Link]
-
PI3K-AKT Signaling Pathway - Creative Diagnostics. Available from: [Link]
-
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT - ResearchGate. Available from: [Link]
-
Effect of imidazoles on TNF-α (a), IL-6 (b), and IL-1β (c) secretion in J774 macrophages stimulated with LPS. B - ResearchGate. Available from: [Link]
-
IC50 values for compounds 11-13 and 19-24 assessed by the MTT test a - ResearchGate. Available from: [Link]
-
The cell-line-derived subcutaneous tumor model in preclinical cancer research - Nature. Available from: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available from: [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. Available from: [Link]
-
Animal models of endotoxic shock - PubMed. Available from: [Link]
-
cell lines ic50: Topics by Science.gov. Available from: [Link]
-
Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response - AACR Journals. Available from: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. Available from: [Link]
-
Is there any recommended dose range for determining the invivo anticancer activity of a new compound? - ResearchGate. Available from: [Link]
-
Dual Effect of Soloxolone Methyl on LPS-Induced Inflammation In Vitro and In Vivo - PMC. Available from: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. Available from: [Link]
-
Protocol to measure endotoxin from opaque tissues in mice using an optimized kinetic limulus amebocyte lysate assay - NIH. Available from: [Link]
-
Imidazoles as potential anticancer agents: An update on recent studies - Vrije Universiteit Amsterdam. Available from: [Link]
-
This compound. Available from: [Link]
-
Endotoxin-induced tumor necrosis factor alpha synthesis in murine embryo fibroblasts - NIH. Available from: [Link]
-
Endotoxin-induced tumor necrosis factor alpha synthesis in murine embryo fibroblasts - PubMed. Available from: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. Available from: [Link]
-
Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PubMed Central. Available from: [Link]
-
Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. Available from: [Link]
-
Mouse Tumor Necrosis Factor Alpha Detection ELISA Kit - Chondrex, Inc. Available from: [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Endotoxin-induced tumor necrosis factor alpha synthesis in murine embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is not just on the "how," but the "why," grounding each step in established safety protocols and chemical principles.
Understanding the Compound: A Dual-Hazard Profile
This compound is a specialized organic compound characterized by two key structural features: a central imidazole ring and a bulky trityl (triphenylmethyl) protecting group. This structure informs its hazard profile and dictates the necessary disposal precautions.
-
The Imidazole Core: The imidazole moiety is known to be a skin and eye irritant and can be harmful if swallowed.[1][2][3] It is classified as a corrosive solid.[4] Therefore, the intact molecule must be handled with the assumption that it carries these risks.
-
The Trityl Protecting Group: The trityl group is a large, sterically hindering group used to protect the primary alcohol.[5][6] While the group itself is relatively stable, its removal (deprotection) is typically achieved under acidic conditions, often using reagents like trifluoroacetic acid (TFA) or formic acid.[7][8][9] This process generates hazardous waste streams, including the stable trityl cation and acidic solutions, which require careful management.
Key Hazard and Disposal Information Summary
| Parameter | Value | Source |
| Primary Hazards | Causes skin irritation, Causes serious eye damage/irritation.[1][3][4] | [1][3][4] |
| GHS Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously...), P501 (Dispose of contents/container to approved waste plant).[1][4] | [1][4] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides.[2][10] | [2][10] |
| Primary Disposal Route | Collection for licensed hazardous waste disposal.[4][10][11] | [4][10][11] |
Core Directive: The Disposal Workflow
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain. [1]
The following workflow provides a systematic approach to its management, from the bench to final collection.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
This section provides detailed, actionable steps for handling different forms of waste associated with this compound. The causality behind each step is explained to foster a deeper understanding of the safety imperative.
Protocol 1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid chemical as supplied.
-
Personal Protective Equipment (PPE): Before handling the container, ensure you are wearing appropriate PPE: chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[11] The imidazole core necessitates robust protection against skin and eye contact.[1][4]
-
Work Area: Conduct all handling and preparation for disposal inside a certified chemical fume hood to prevent inhalation of any fine dust particles.[2]
-
Waste Container: Designate a clearly labeled, sealable, and compatible hazardous waste container.[10] The label should include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Corrosive," "Irritant")
-
-
Transfer: Carefully transfer the solid waste into the designated container. Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves.
-
Decontamination: Any items that came into direct contact with the chemical, such as weigh paper, contaminated gloves, or disposable spatulas, must also be placed in the solid hazardous waste container.[10]
-
Secure and Store: Securely seal the container and move it to your laboratory's designated hazardous waste satellite accumulation area. Ensure it is stored away from incompatible materials like strong acids and oxidizers.[10][12]
Protocol 2: Disposal of Solutions and Liquid Waste
This protocol covers solutions where the compound is dissolved in a solvent.
-
PPE and Work Area: Adherence to PPE and use of a fume hood as described in Protocol 1 is mandatory.
-
Waste Stream Identification: The primary concern is chemical compatibility. Do not mix waste streams indiscriminately.[10] A dedicated liquid hazardous waste container should be used for solutions of this compound.
-
Waste Container: Use a compatible, sealable container (typically glass for organic solvents) that is clearly labeled with the full chemical name and the solvent(s) used.
-
Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Rinsate Collection: The first rinse of any glassware that held the solution must be collected as hazardous waste.[11] This "first rinse" is critical as it will contain significant residual chemical. Subsequent rinses may be managed according to standard laboratory procedures, assuming the initial rinse was thorough.
-
Secure and Store: Seal the liquid waste container tightly and store it in the designated satellite accumulation area.
Protocol 3: Disposal of Trityl Group Deprotection Waste
Waste generated from cleaving the trityl group is of special concern due to its acidic and complex nature.
-
Segregation is Key: The acidic waste stream (e.g., TFA or formic acid) containing the cleaved trityl cation and triphenylmethanol byproduct must be collected separately from other waste streams.
-
Designated Acidic Waste Container: Use a dedicated container labeled for "Corrosive, Acidic, Organic Waste." List all components, including the acid used (e.g., "Trifluoroacetic Acid"), the solvent (e.g., "Dichloromethane"), and the nature of the dissolved material ("Triphenylmethyl byproducts").
-
Neutralization Caution: Do NOT attempt to neutralize this waste stream with a base in the laboratory unless it is a specific, validated part of your experimental workup. Inadvertent neutralization can generate significant heat and pressure, posing a safety risk. The collected acidic waste should be treated by professional hazardous waste personnel.
-
Secure and Store: Tightly cap the container, ensuring it is properly vented if necessary and compatible with strong acids. Store in the designated area for corrosive waste.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (<25g/25mL):
-
Alert personnel in the immediate area.[10]
-
Wearing appropriate PPE, cover the spill with a chemical absorbent material.
-
Once absorbed, carefully sweep the material into a designated hazardous waste container.[4] Avoid generating dust.[4]
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill or Any Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) emergency line immediately.[10]
-
Prevent entry to the area.
-
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the final stage of your research is conducted with the same rigor and responsibility as the first.
References
-
Imidazole - University of Washington. [Link]
-
Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. [Link]
-
Imidazole SOP: Safety & Handling Procedures - Studylib. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection – Total Synthesis. [Link]
-
Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups . [Link]
-
Trityl Protection - Common Organic Chemistry. [Link]
-
Imidazole - SAFETY DATA SHEET . [Link]
-
LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols . [Link]
-
Methanol Safety Data Sheet . [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. studylib.net [studylib.net]
A Comprehensive Guide to Personal Protective Equipment for Handling [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
The primary hazards associated with [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol are extrapolated from data on imidazole and its derivatives. Imidazole is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] There is also evidence to suggest that some imidazole compounds may pose a risk to the unborn child.[1][2] The trityl group, while generally stable, is acid-labile and can be cleaved under acidic conditions.[4][5][6]
Given these properties, it is prudent to handle this compound with a high degree of caution, assuming it may be a skin and eye irritant, and potentially corrosive. If the compound is a powder, there is an additional risk of inhalation, which should be mitigated through proper engineering controls and respiratory protection.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for the safe handling of this compound. The following protocol outlines the minimum requirements.
Primary Engineering Controls: The First Line of Defense
All manipulations of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood.[2][3][7] This will prevent the dispersion of the chemical into the general work area and minimize the risk of inhalation.
Hand Protection: A Critical Barrier
Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling the solid compound and its solutions.[1][3] Always inspect gloves for pinholes or tears before use.[3] It is crucial to practice proper glove removal techniques to avoid skin contact with the outer surface of the glove.[3] Contaminated gloves should be disposed of as hazardous waste.[3]
Eye and Face Protection: Shielding from Splashes and Dust
ANSI Z87.1-compliant safety goggles with side shields are required for all work with this compound.[1][3] When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles.[1][8]
Body Protection: Minimizing Skin Exposure
A chemically compatible laboratory coat that extends to the wrists must be worn and fully buttoned.[3] Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[3]
Respiratory Protection: For Elevated Risk Scenarios
In situations where dust or aerosols may be generated and engineering controls are not sufficient, respiratory protection is necessary. A half-face dust/mist respirator may be appropriate for handling small quantities of powder outside of a fume hood (a scenario that should be avoided).[7][8] For emergencies or situations with unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[3]
Step-by-Step Handling Procedures
The following provides a procedural guide for common laboratory manipulations of this compound.
Weighing and Aliquoting the Solid Compound
-
Don the appropriate PPE as outlined in the table below.
-
Perform all weighing operations within a chemical fume hood or a powder containment hood.
-
Use a spatula to carefully transfer the solid, minimizing the generation of dust.
-
Clean any spills immediately with appropriate materials.
Dissolving the Compound and Preparing Solutions
-
Ensure all work is conducted in a chemical fume hood.
-
Add the solvent to the solid slowly to avoid splashing.
-
If the dissolution is exothermic, allow the solution to cool before sealing the container.
Running Reactions and Work-up
-
Set up the reaction apparatus within a chemical fume hood.
-
Maintain a clear and organized workspace to prevent spills.
-
During work-up procedures that may involve acidic conditions, be aware of the potential for cleavage of the trityl group.
Summary of Recommended PPE
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage | Ventilated Cabinet | Nitrile Gloves | Safety Goggles | Lab Coat | Not generally required |
| Weighing (Solid) | Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Recommended if dusty |
| Solution Preparation | Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not generally required |
| Reaction in Progress | Fume Hood | Nitrile Gloves | Safety Goggles | Lab Coat | Not generally required |
| Waste Disposal | Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not generally required |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and appropriate first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][7] Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves, paper towels), must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not pour any solutions down the drain.[9]
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of in accordance with institutional guidelines.
-
Disposal Request: When the waste container is 90% full, request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department.[9]
By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
- AmericanBio. (2015, February 19). IMIDAZOLE.
- Carl ROTH.
- Imidazole - SAFETY D
- West Liberty University.
- University of Washington. (2025, February 28).
- Fisher Scientific. (2023, September 5).
- Methanol Safety D
- Fisher Scientific. (2009, April 27).
- Santa Cruz Biotechnology. Trityl chloride.
- Chemos GmbH&Co.KG.
- Fisher Scientific. (2009, September 22).
- TCI Chemicals. Protecting Agents.
- Benchchem. An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?.
- Medline.
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
- Actylis Lab Solutions. (2024, September 13).
- Sigma-Aldrich. (2024, September 8).
- Sigma-Aldrich. (2024, September 7).
- Common Organic Chemistry. Trityl Protection.
- Research Safety Affairs. Phenol, Chloroform, or TRIzol™ Waste Disposal.
- UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- Heterocyclic Compounds: Physical & Chemical Hazards. (2011, August 7).
- PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- ACS Catalysis.
- Wikipedia. Hydrazine.
Sources
- 1. carlroth.com [carlroth.com]
- 2. westliberty.edu [westliberty.edu]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. americanbio.com [americanbio.com]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
